molecular formula C18H19BrClFN2O B560307 ML-00253764 hydrochloride

ML-00253764 hydrochloride

Katalognummer: B560307
Molekulargewicht: 413.7 g/mol
InChI-Schlüssel: KZUMGPQDDCBFBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ML-00253764 is a melanocortin receptor 4 (MC4R) antagonist (Ki = 0.16 µM). It is selective for MC4R over MC3R and MC5R (IC50s = 0.32, 0.81, and 2.12 µM, respectively). ML-00253764 (100 µM) decreases cAMP production induced by [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH; ) by 20% in MC4R-expressing HEK293 cell membranes, but has no effect on cAMP levels in MC3R- or MC5R-expressing membranes. It prevents the loss of lean body mass and enhances light-phase food consumption in a Lewis lung carcinoma (LLC) mouse model but does not reduce tumor size when administered at a dose of 15 mg/kg.>Non-peptide, melanocortin MC4 receptor antagonist (IC50 values are 320, 810 and 2120 nM for MC4, MC3 and MC5 receptors respectively). Decreases cAMP accumulation in HEK-293 cells expressing the MC4 receptor. Increases food intake and reduces loss of lean body mass in tumor bearing mice. Brain penetrant.

Eigenschaften

IUPAC Name

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O.ClH/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18;/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUMGPQDDCBFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML-00253764 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of the mechanism of action of ML-00253764 hydrochloride, a small molecule, non-peptidic antagonist of the Melanocortin 4 Receptor (MC4R). Initially identified for its role in regulating energy homeostasis, ML-00253764 has demonstrated significant potential in oncological applications. This guide details its pharmacological profile, explores the signaling pathways it modulates, and provides methodologies for key experimental procedures used in its characterization.

Core Mechanism of Action

This compound is a potent and selective antagonist of the Melanocortin 4 Receptor (MC4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain and known to be a critical regulator of energy homeostasis, food intake, and body weight.[1][2] The compound exerts its effects by competitively binding to MC4R, thereby blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), and the antagonist, Agouti-Related Peptide (AgRP).[3][4]

The canonical signaling pathway for MC4R involves its coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5] By antagonizing MC4R, ML-00253764 effectively inhibits this downstream cAMP production.[1][6][7] Some evidence also suggests that ML-00253764 may act as an inverse agonist, capable of reducing the basal, ligand-independent activity of the receptor.[3][4]

Beyond its role in energy balance, recent studies have uncovered a significant anticancer activity for ML-00253764. In various cancer cell lines, including glioblastoma, melanoma, and colorectal carcinoma, ML-00253764 has been shown to inhibit the phosphorylation of key downstream signaling molecules, specifically Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt).[8][9][10] This inhibition leads to antiproliferative and pro-apoptotic effects, highlighting a distinct mechanism relevant to oncology.[9][11]

Pharmacological Profile: Quantitative Data

The affinity and potency of this compound have been characterized through various in vitro assays. The compound demonstrates marked selectivity for MC4R over other melanocortin receptor subtypes.

Table 1: Receptor Binding Affinity and Potency

ParameterReceptor SubtypeValue (µM)Reference(s)
Ki Human MC4R0.16[1][7]
IC50 Human MC4R0.103 - 0.32[1][6][7]
IC50 Human MC3R0.81[1][6][7]
IC50 Human MC5R2.12[1][6][7]

Table 2: In Vitro Antiproliferative Activity (IC50)

Cell LineCancer TypeIC50 ValueReference(s)
U-118 Glioblastoma6.56 µM[8]
HT-29 Colorectal Adenocarcinoma806.4 nM[11]
Caco-2 Colorectal Adenocarcinoma2993 nM[11]
8305C Anaplastic Thyroid Carcinoma7667 nM[11]
A-2058 Melanoma (B-raf mutated)11.1 nM[5]
WM 266-4 Melanoma (B-raf mutated)33.7 nM[5]
A-2058 (MC4R null) Melanoma (CRISPR knockout)360.1 nM[5]

Signaling Pathways Modulated by ML-00253764

The mechanism of ML-00253764 involves the modulation of at least two critical signaling pathways.

Antagonism of the Canonical Gs-cAMP Pathway

The primary mechanism involves the direct blockade of MC4R, preventing Gs-protein-mediated activation of adenylyl cyclase and subsequent cAMP synthesis. This is the core mechanism underlying its effects on energy homeostasis.

Gs_Pathway_Antagonism cluster_membrane Cell Membrane MC4R MC4R Gs Gs Protein MC4R->Gs X AC Adenylyl Cyclase cAMP cAMP AC->cAMP X Gs->AC X alphaMSH α-MSH (Agonist) alphaMSH->MC4R ML00253764 ML-00253764 ML00253764->MC4R Blocks PKA PKA cAMP->PKA Response Cellular Response (Energy Homeostasis) PKA->Response

Caption: Antagonistic action of ML-00253764 on the MC4R-Gs-cAMP signaling pathway.

Inhibition of Pro-Survival/Proliferative Pathways in Cancer

In cancer cells expressing MC4R, ML-00253764 inhibits the phosphorylation of ERK1/2 and Akt. These kinases are central nodes in pathways that drive cell proliferation and survival. By downregulating their activity, ML-00253764 induces apoptosis and halts cell cycle progression.[9][10]

Cancer_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R Unknown_Link ? MC4R->Unknown_Link ML00253764 ML-00253764 ML00253764->MC4R ERK p-ERK1/2 Unknown_Link->ERK Akt p-Akt Unknown_Link->Akt Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of pro-proliferative ERK1/2 and pro-survival Akt pathways by ML-00253764.

Experimental Protocols

The following protocols are representative of the key assays used to characterize the mechanism of action of ML-00253764.

Radioligand Displacement Assay (for IC50 Determination)

This assay quantifies the ability of ML-00253764 to displace a radiolabeled agonist from MC4R.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human MC4R, MC3R, or MC5R.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in an assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine cell membranes, a fixed concentration of a radiolabeled MC4R agonist (e.g., [125I]NDP-α-MSH), and serial dilutions of ML-00253764.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of ML-00253764.

    • Calculate the IC50 value using a non-linear regression fit (sigmoidal dose-response).

cAMP Accumulation Assay

This functional assay measures the antagonistic effect of ML-00253764 on agonist-induced cAMP production.

  • Cell Culture:

    • Seed HEK293 cells expressing MC4R into 96-well plates and grow to confluence.

  • Assay Protocol:

    • Wash cells with serum-free media.

    • Pre-incubate cells with various concentrations of ML-00253764 for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration (e.g., EC80) of an MC4R agonist, such as [Nle4,D-Phe7]-α-MSH ([NDP]-α-MSH), for 30 minutes at 37°C.[1][7]

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Normalize the results to the response of the agonist alone.

    • Plot the normalized response against the log concentration of ML-00253764 to determine the IC50 for functional antagonism.

In Vitro Antiproliferation Assay

This assay assesses the effect of ML-00253764 on the viability of cancer cells.

Proliferation_Workflow Start Seed Cancer Cells (e.g., A-2058, HT-29) in 24-well plates Treat Treat with ML-00253764 (0.001 - 50 µM) and vehicle control Start->Treat Incubate Incubate for 72 hours (37°C, 5% CO2) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Count Count Viable Cells (Trypan Blue Exclusion) Harvest->Count Analyze Calculate % Proliferation vs. Control Determine IC50 via non-linear regression Count->Analyze

Caption: Experimental workflow for determining the antiproliferative effects of ML-00253764.

Western Blot for Phospho-ERK1/2 and Phospho-Akt

This protocol detects changes in the phosphorylation state of key signaling proteins.

  • Cell Treatment and Lysis:

    • Plate cancer cells (e.g., U-87, A-2058) and grow to 70-80% confluence.[10]

    • Treat cells with ML-00253764 at various concentrations or time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies specific for phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Disclaimer: The experimental protocols provided are for reference only and are based on publicly available information.[1] They may require optimization for specific laboratory conditions and cell lines.

References

ML-00253764 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Properties, and Mechanism of Action of a Potent MC4R Antagonist

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for key assays and a summary of its significant in vivo effects are presented to support its application in preclinical research, particularly in the areas of cancer cachexia and oncology.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, is a brain-penetrant small molecule.[2][3] Its structure and key properties are summarized below.

PropertyValueReference
Chemical Name 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride[2][3]
Molecular Formula C₁₈H₁₈BrFN₂O·HCl[1]
Molecular Weight 413.71 g/mol [1]
CAS Number 1706524-94-8[1]
Appearance Off-white to light yellow solid[1]
Purity ≥98% (HPLC)[2]
Solubility Soluble to 10 mM in water and to 100 mM in DMSO[1]
Storage Store at +4°C[1]

Pharmacological Properties

This compound is a selective antagonist of the melanocortin 4 receptor (MC4R), with a lower affinity for the MC3 and MC5 receptors.[1] Its antagonist activity has been demonstrated through competitive binding assays and functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) levels.

ParameterValueReceptorReference
IC₅₀ 320 nMHuman MC4R[1]
810 nMHuman MC3R[1]
2120 nMHuman MC5R[1]
Kᵢ 160 nMHuman MC4R[1]

Mechanism of Action

The melanocortin system is a key regulator of energy homeostasis, and the MC4R plays a crucial role in this pathway. Agonist binding to MC4R, such as by α-melanocyte-stimulating hormone (α-MSH), activates adenylyl cyclase, leading to an increase in intracellular cAMP. This compound acts as a competitive antagonist at the MC4R, blocking the binding of endogenous agonists and thereby inhibiting the downstream signaling cascade.[1] This antagonism leads to a decrease in cAMP accumulation in cells expressing the MC4R.[1]

ML-00253764_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular MC4R MC4R AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Activates alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Binds & Activates ML00253764 ML-00253764 HCl (Antagonist) ML00253764->MC4R Binds & Blocks

Mechanism of action of this compound at the MC4 receptor.

Experimental Protocols

Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound to melanocortin receptors.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing the human MC3, MC4, or MC5 receptor.

  • Membrane Preparation: Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.

  • Detection: Separate bound from free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

Competitive_Binding_Assay_Workflow start Start cell_culture HEK293 cells with MC receptor expression start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup: Membranes + Radioligand + ML-00253764 HCl membrane_prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration detection Scintillation Counting filtration->detection analysis Data Analysis (IC₅₀, Kᵢ) detection->analysis end End analysis->end

Workflow for a competitive binding assay.
cAMP Accumulation Assay

This protocol describes a method to assess the functional antagonism of this compound on MC4R signaling.

Methodology:

  • Cell Culture: Plate HEK293 cells expressing the MC4R in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for a short period (e.g., 15 minutes).

  • Stimulation: Add a constant concentration of an MC4R agonist (e.g., α-MSH) to stimulate cAMP production.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a LANCE Ultra cAMP kit or a similar TR-FRET based assay).

  • Data Analysis: Determine the effect of this compound on agonist-induced cAMP production and calculate its potency as an antagonist.

In Vivo Cancer Cachexia Model

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of cancer cachexia.

Methodology:

  • Animal Model: Use appropriate mouse strains, such as BALB/c or immunodeficient mice.

  • Tumor Induction: Subcutaneously inject a suspension of tumor cells (e.g., CT-26 colon carcinoma or Lewis lung carcinoma cells) into the flank of the mice.

  • Treatment: Once tumors are established and weight loss begins, administer this compound or vehicle control daily via an appropriate route (e.g., subcutaneous injection).

  • Monitoring: Monitor tumor growth, body weight, food intake, and body composition (e.g., lean and fat mass using DEXA or NMR) throughout the study.

  • Endpoint Analysis: At the end of the study, collect tissues (e.g., tumor, muscle, adipose tissue) for further analysis (e.g., histology, gene expression).

In Vivo Efficacy

This compound has demonstrated significant efficacy in preclinical models of cancer-induced cachexia. In tumor-bearing mice, peripheral administration of the compound has been shown to increase food intake and, importantly, reduce the loss of lean body mass without affecting tumor growth. More recent studies have also highlighted its potential as an anti-cancer agent, demonstrating anti-proliferative and pro-apoptotic activity in melanoma cell lines.

Conclusion

This compound is a valuable research tool for investigating the role of the MC4R in various physiological and pathological processes. Its well-characterized pharmacological profile, brain penetrance, and demonstrated in vivo efficacy make it a compound of interest for studies on energy homeostasis, cancer cachexia, and oncology. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this potent MC4R antagonist.

References

ML-00253764 Hydrochloride: A Selective MC4R Antagonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the melanocortin-4 receptor (MC4R). As a brain-penetrant small molecule, it holds significant promise for investigating the physiological roles of the central melanocortin system and as a potential therapeutic agent for conditions such as cachexia. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, detailed experimental protocols for its evaluation, and a summary of its in vivo efficacy.

Introduction

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in regulating energy homeostasis, food intake, and body weight.[1][2] Dysregulation of the MC4R signaling pathway is associated with obesity and eating disorders.[1] Antagonism of MC4R has emerged as a promising therapeutic strategy for treating conditions characterized by appetite loss and body weight wasting, such as cachexia associated with cancer or other chronic diseases.[2][3]

This compound, with the chemical name 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, is a small molecule antagonist that exhibits high selectivity for the MC4R over other melanocortin receptor subtypes. Its ability to cross the blood-brain barrier allows for the investigation of centrally mediated effects of MC4R blockade.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₈H₁₈BrFN₂O · HCl
Molecular Weight 413.71 g/mol
Purity ≥98%
Solubility Soluble to 10 mM in water and 100 mM in DMSO
CAS Number 1706524-94-8

Pharmacological Profile

This compound has been characterized through a series of in vitro assays to determine its binding affinity and functional activity at the human melanocortin receptors.

Binding Affinity

The binding affinity of this compound was determined using competitive radioligand binding assays. The compound demonstrates a high affinity for the human MC4R.

Table 2: Binding Affinity of this compound

ParameterReceptorValue (µM)
Ki hMC4R0.16
Functional Antagonism and Selectivity

The antagonist activity and selectivity of this compound were assessed by its ability to inhibit agonist-induced signaling. The compound shows significant selectivity for MC4R over MC3R and MC5R.[4]

Table 3: Functional Antagonist Activity and Selectivity of this compound

ParameterReceptorValue (µM)
IC₅₀ hMC4R0.103
IC₅₀ hMC3R0.81
IC₅₀ hMC5R2.12

In vitro studies have shown that ML-00253764 (100 μM) can decrease cAMP production induced by the MC4R agonist [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH) by 20% in HEK293 cell membranes expressing the MC4R.[4] Notably, it has no effect on cAMP levels in membranes from cells expressing MC3R or MC5R, further confirming its selectivity.[4]

Signaling Pathway and Mechanism of Action

The MC4R is primarily coupled to the Gαs subunit of the heterotrimeric G-protein. Activation of MC4R by an agonist, such as α-melanocyte-stimulating hormone (α-MSH), leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate protein kinase A (PKA), leading to downstream signaling events that ultimately result in a reduction of food intake and an increase in energy expenditure.

This compound acts as a competitive antagonist at the MC4R. It binds to the receptor but does not elicit a signaling response. By occupying the binding site, it prevents the endogenous agonist α-MSH from binding and activating the receptor, thereby blocking the downstream signaling cascade.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates ML_00253764 ML-00253764 HCl (Antagonist) ML_00253764->MC4R Binds & Blocks G_Protein Gαsβγ MC4R->G_Protein Activates Blocked Blocked MC4R->Blocked AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates Response Physiological Response (↓ Food Intake, ↑ Energy Expenditure) PKA->Response Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Functional Assay (Determine IC₅₀) Binding->Functional Selectivity Selectivity Profiling (MC3R, MC5R) Functional->Selectivity Model Establish Cachexia Model (e.g., Tumor-bearing mice) Selectivity->Model Dosing Administer ML-00253764 HCl Model->Dosing Monitoring Monitor Body Weight, Food Intake, Lean Body Mass Dosing->Monitoring Efficacy Assess Efficacy Monitoring->Efficacy End End: Preclinical Candidate Profile Efficacy->End Start Start: Characterization of ML-00253764 HCl Start->Binding Antagonist_Properties Compound ML-00253764 HCl (Small Molecule) Binding High Affinity Binding to MC4R Compound->Binding Brain_Penetrance Crosses Blood-Brain Barrier Compound->Brain_Penetrance No_Activation No Intrinsic Agonist Activity Binding->No_Activation Blockade Blocks Endogenous Agonist (α-MSH) Binding Binding->Blockade Inhibition Inhibition of Downstream Signaling (e.g., cAMP production) Blockade->Inhibition Selectivity Higher Affinity for MC4R vs. MC3R/MC5R Inhibition->Selectivity Therapeutic_Potential Therapeutic Potential for Cachexia Selectivity->Therapeutic_Potential In_Vivo_Effect Central Antagonist Effect (e.g., Increased Food Intake) Brain_Penetrance->In_Vivo_Effect In_Vivo_Effect->Therapeutic_Potential

References

ML00253764: A Comprehensive Technical Guide on its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML00253764 is a potent and selective, non-peptidic antagonist of the Melanocortin 4 Receptor (MC4R).[1][2][3] Emerging research has highlighted its significant anticancer properties, demonstrating its ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.[1][4] This technical guide provides an in-depth overview of the biological activity, target engagement, and associated experimental methodologies of ML00253764.

Core Biological Activity and Targets

The primary molecular target of ML00253764 is the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system and implicated in energy homeostasis, appetite, and metabolism.[2] ML00253764 exhibits high affinity and selectivity for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R.[5]

Beyond its role in metabolic regulation, recent studies have identified MC4R as a novel therapeutic target in oncology.[4][6] ML00253764 has demonstrated significant anticancer activity in preclinical models of glioblastoma and melanoma.[1][4] Its mechanism of action in cancer cells involves the inhibition of the ERK1/2 and Akt signaling pathways, leading to decreased cell proliferation and induction of apoptosis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of ML00253764.

Table 1: Receptor Binding Affinity and In Vitro Potency

ParameterReceptorValue (µM)Cell Line/System
KiHuman MC4R0.16[2][3][5]
IC50Human MC4R0.103[2][3]
IC50Human MC4R0.32[2][3]NDP-α-MSH displacement
IC50Human MC3R0.81[2][3]NDP-α-MSH displacement
IC50Human MC5R2.12[2][3]NDP-α-MSH displacement

Table 2: In Vitro Antiproliferative Activity

Cell LineCancer TypeIC50 (µM)Exposure Time
U-118Glioblastoma6.56[1]72 hours
A-2058MelanomaNot explicitly stated, but demonstrated antiproliferative effects[4]72 hours
WM 266-4MelanomaNot explicitly stated, but demonstrated antiproliferative effects[4]72 hours

Table 3: In Vivo Efficacy

Animal ModelCancer TypeDosageEffect
CD nu/nu male mice with U-87 xenograftsGlioblastoma30 mg/kg, s.c., daily for 34 daysInhibited tumor growth[1]
CT-26 tumor-bearing BALB/c miceColon Carcinoma3, 10, or 30 mg/kg, s.c., dailyProtection against tumor-induced body weight loss[3]
Lewis lung carcinoma (LLC) mouse modelLung Carcinoma15 mg/kgPrevented the loss of lean body mass and enhanced light-phase food consumption[5]
Athymic Nude-Foxn1nu male mice with melanoma xenograftsMelanomaNot specifiedInhibited in vivo tumor growth (in combination with vemurafenib)[4]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Radioligand Binding Assay for MC4R Affinity

Objective: To determine the binding affinity (Ki) of ML00253764 for the human Melanocortin 4 Receptor.

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human MC4R are prepared.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand that binds to MC4R (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled ML00253764.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of ML00253764 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the antagonist activity of ML00253764 at the MC4R by measuring its effect on agonist-induced cAMP production.

Methodology:

  • Cell Culture: HEK293 cells expressing MC4R are cultured in appropriate media.

  • Cell Stimulation: Cells are pre-incubated with varying concentrations of ML00253764 before being stimulated with a known MC4R agonist (e.g., [NLE4, D-Phe7]-α-melanocyte-stimulating hormone, [NDP]-α-MSH) to induce cAMP production.

  • Cell Lysis: After stimulation, the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of ML00253764 to inhibit the agonist-induced increase in cAMP is quantified and used to determine its functional antagonist potency. A 20% decrease in cAMP production was observed with 100 µM of ML00253764 in MC4R-expressing HEK293 cell membranes.[2][5]

Western Blot for ERK1/2 and Akt Phosphorylation

Objective: To determine the effect of ML00253764 on the phosphorylation status of ERK1/2 and Akt in cancer cells.

Methodology:

  • Cell Treatment: Cancer cell lines (e.g., U-118 glioblastoma or A-2058 melanoma) are treated with ML00253764 for a specified period.

  • Protein Extraction: Whole-cell lysates are prepared from the treated and untreated cells.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and Akt (p-Akt). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total ERK1/2 and total Akt.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of ML00253764.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., U-87 glioblastoma or melanoma cell lines) are injected subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily subcutaneous injections of ML00253764 at a specified dose. The control group receives a vehicle control.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ML00253764 and the general workflows of the described experiments.

ML00253764_Signaling_Pathway ML00253764 ML00253764 MC4R MC4R ML00253764->MC4R G_alpha_s Gαs MC4R->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK_pathway ERK1/2 Pathway PKA->ERK_pathway Akt_pathway Akt Pathway PKA->Akt_pathway Proliferation Cell Proliferation ERK_pathway->Proliferation Apoptosis Apoptosis ERK_pathway->Apoptosis Akt_pathway->Proliferation Akt_pathway->Apoptosis Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes MC4R-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand ([¹²⁵I]-NDP-α-MSH) Radioligand->Incubation Compound ML00253764 (serial dilutions) Compound->Incubation Filtration Filtration Incubation->Filtration Detection Scintillation Counting Filtration->Detection Analysis IC50 Determination Ki Calculation Detection->Analysis Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell Treatment with ML00253764 Lysis Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-ERK, p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection

References

The Discovery and Synthesis of ML-00253764 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective, brain-penetrant, nonpeptidic antagonist of the melanocortin-4 receptor (MC4R).[1] Its discovery has opened new avenues for investigating the role of the MC4R in various physiological processes, including energy homeostasis and cancer-related cachexia. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in the field of drug development and scientific research.

Discovery and Rationale

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in regulating energy balance, food intake, and body weight. Dysregulation of the MC4R signaling pathway has been implicated in obesity and cachexia, a debilitating muscle wasting syndrome associated with chronic diseases like cancer. The development of selective MC4R antagonists was therefore pursued as a therapeutic strategy to modulate these conditions.

ML-00253764 emerged from a screening campaign to identify small molecule, non-peptidic antagonists of the MC4R. Its chemical structure, 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, represents a novel class of MC4R ligands with favorable pharmacological properties, including the ability to cross the blood-brain barrier.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is detailed in the primary literature by Vos et al. (2004), the general synthesis of 2-substituted-4,5-dihydro-1H-imidazoles typically involves the condensation of a nitrile with a diamine, followed by cyclization. The synthesis of this compound would likely follow a multi-step pathway involving the formation of key intermediates and culminating in the creation of the dihydroimidazole (B8729859) ring and subsequent salt formation.

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the human melanocortin-4 receptor. Its biological activity has been characterized through a series of in vitro and in vivo studies.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity and Functional Antagonism

ParameterSpeciesReceptorValue (µM)Reference
KiHumanMC4R0.16[1]
IC50 (functional)HumanMC4R0.103[1]
IC50 (binding)HumanMC4R0.32[1]
IC50 (binding)HumanMC3R0.81[1]
IC50 (binding)HumanMC5R2.12[1]

Table 2: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference | |---|---|---|---|---| | U-118 | Glioblastoma | 6.56 | |

Signaling Pathway Modulation

The MC4R is a Gs-coupled receptor, and its activation by agonists such as α-melanocyte-stimulating hormone (α-MSH) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). ML-00253764, as an antagonist, blocks this signaling cascade.

Furthermore, MC4R activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. ML-00253764 has been shown to inhibit the phosphorylation of both ERK1/2 and Akt in cancer cells, suggesting its mechanism of action involves the attenuation of these pro-survival signaling pathways.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R ML_00253764 ML-00253764 (Antagonist) ML_00253764->MC4R G_Protein Gαs MC4R->G_Protein PI3K PI3K MC4R->PI3K MEK MEK MC4R->MEK AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Proliferation_Survival Cell Proliferation & Survival p_Akt->Proliferation_Survival ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK p_ERK->Proliferation_Survival

Caption: MC4R signaling pathway and the inhibitory effect of ML-00253764.

Experimental Protocols

In Vitro Assays

This assay is performed to determine the binding affinity of ML-00253764 to the MC4R.

  • Cell Culture: HEK293 cells stably expressing the human MC4R are cultured in appropriate media.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a radiolabeled MC4R agonist (e.g., [125I]-NDP-α-MSH) and varying concentrations of ML-00253764 in a suitable binding buffer.

  • Separation: Bound and free radioligand are separated by filtration.

  • Detection: The amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding data.

This functional assay measures the ability of ML-00253764 to antagonize agonist-induced cAMP production.

  • Cell Culture: HEK293 cells expressing the human MC4R are seeded in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of ML-00253764.

  • Stimulation: Cells are then stimulated with a fixed concentration of an MC4R agonist (e.g., α-MSH).

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: The inhibitory effect of ML-00253764 on agonist-stimulated cAMP production is used to determine its functional IC50 value.

This method is used to assess the effect of ML-00253764 on downstream signaling pathways.

  • Cell Treatment: Cancer cells (e.g., U-118 glioblastoma cells) are treated with ML-00253764 for various time points.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), and total Akt.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of ML-00253764.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with ML-00253764 Protein_Extraction 2. Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-ERK, t-ERK, p-Akt, t-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

In Vivo Assays

This model is used to evaluate the efficacy of ML-00253764 in mitigating cancer-associated cachexia.

  • Animal Model: Male BALB/c mice are typically used.

  • Tumor Cell Implantation: CT26 colon carcinoma cells are injected subcutaneously or intraperitoneally into the mice.

  • Treatment: Once tumors are established and weight loss is observed, mice are treated with this compound (e.g., 3, 10, or 30 mg/kg, s.c., once daily) or vehicle control.[1]

  • Monitoring: Body weight, tumor volume, and food intake are monitored regularly.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and various tissues (e.g., tumors, muscles, fat pads) are collected for further analysis.

  • Data Analysis: The effect of ML-00253764 on body weight, tumor growth, and tissue mass is statistically analyzed.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the MC4R. Its potent and selective antagonist activity, coupled with its ability to penetrate the central nervous system, makes it a significant molecule for studies on energy homeostasis, obesity, and cachexia. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds in the drug discovery and development pipeline.

References

An In-depth Technical Guide to ML-00253764 Hydrochloride: A Selective Melanocortin 4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride (CAS Number: 1706524-94-8) is a potent and selective, non-peptidic antagonist of the melanocortin 4 receptor (MC4R).[1][2][3] This brain-penetrant compound has demonstrated significant utility in preclinical research, particularly in models of cachexia and as a potential anticancer agent.[1][2][4][5][6] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and data are presented to support its application in research and drug development.

Physicochemical Properties

This compound is an off-white to light yellow solid.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1706524-94-8[1][2][3][4]
Molecular Formula C₁₈H₁₈BrFN₂O · HCl[2][3][4]
Molecular Weight 413.71 g/mol [1][2][3][4]
Formal Name 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole, monohydrochloride[4]
Purity ≥98%[2][3]
Solubility Soluble to 10 mM in water and to 100 mM in DMSO.[2][3] Also soluble in DMF (30 mg/mL), DMF:PBS (pH 7.2) (1:20) (0.5 mg/mL), and Ethanol (1 mg/mL).[4][2][3][4]
Storage Store at 4°C, sealed and away from moisture.[1][2] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][1][2]

Mechanism of Action: Targeting the Melanocortin 4 Receptor

ML-00253764 acts as a selective antagonist of the melanocortin 4 receptor (MC4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain, particularly in the hypothalamus.[5][7] The MC4R plays a crucial role in regulating energy homeostasis, including food intake and energy expenditure.[5]

The binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to MC4R typically activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This signaling cascade is also linked to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway.[8]

ML-00253764 competitively inhibits the binding of agonists to MC4R, thereby blocking the downstream signaling pathways.[1][4] It has been shown to decrease cAMP accumulation in cells expressing MC4R.[2][3][4] In some contexts, it has been described as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[5][8]

Recent studies have also highlighted its role in cancer biology, where it has been shown to inhibit the proliferation of melanoma and glioblastoma cells by inhibiting the phosphorylation of ERK1/2 and Akt.[6][7][9]

Signaling Pathway of MC4R and Inhibition by ML-00253764

MC4R_Signaling MC4R Signaling and Inhibition by ML-00253764 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R G_protein Gαs MC4R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Stimulation ATP ATP PKA PKA cAMP->PKA Activation ERK ERK1/2 PKA->ERK Activation pERK pERK1/2 ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Promotion Akt Akt pAkt pAkt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibition MSH α-MSH (Agonist) MSH->MC4R Binds & Activates ML00253764 ML-00253764 (Antagonist) ML00253764->MC4R

Caption: MC4R signaling cascade and the inhibitory action of ML-00253764.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding and Functional Activity
ParameterReceptorValue (µM)Cell Line/SystemReference
Kᵢ hMC4R0.16[1][4]
IC₅₀ hMC4R0.103[1]
IC₅₀ (NDP-α-MSH displacement)hMC4R0.32[1][2][3][4]
hMC3R0.81[1][2][3][4]
hMC5R2.12[1][2][3][4]
cAMP Production Inhibition MC4R-expressing HEK293 cells20% decrease at 100 µMHEK293 cell membranes[1][4]
Table 2: In Vitro Antiproliferative Activity
Cell LineCancer TypeIC₅₀ (nM)Exposure TimeReference
WM 266-4Melanoma33.772 h[7]
A-2058Melanoma11.172 h[7]
A-2058 Clone 1 (MC4R null)Melanoma360.172 h[7]
U-118Glioblastoma6,560 (6.56 µM)24 h or 72 h[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments involving this compound.

In Vitro cAMP Production Assay

This protocol is based on the description of experiments performed in MC4R-expressing HEK293 cell membranes.[1][4]

Objective: To determine the effect of ML-00253764 on agonist-induced cAMP production.

Materials:

  • MC4R-expressing HEK293 cell membranes

  • [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH)

  • This compound

  • Assay buffer

  • cAMP assay kit

Procedure:

  • Prepare various concentrations of this compound.

  • In a multi-well plate, incubate the MC4R-expressing HEK293 cell membranes with the different concentrations of ML-00253764.

  • Add a fixed concentration of the agonist [NDP]-α-MSH to stimulate cAMP production.

  • Incubate the mixture for a specified period at a controlled temperature.

  • Terminate the reaction and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data are typically expressed as a percentage of the cAMP production induced by the agonist alone.

In Vitro Cell Proliferation Assay

This protocol is adapted from studies on melanoma cell lines.[7]

Objective: To evaluate the antiproliferative effects of ML-00253764.

Materials:

  • Human melanoma cell lines (e.g., WM 266-4, A-2058)

  • Cell culture medium and supplements

  • This compound

  • Trypan blue dye

  • Hemocytometer or automated cell counter

Procedure:

  • Seed the melanoma cells in 24-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of ML-00253764 (e.g., 0.001–50 μM) for 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Renew the medium with fresh compound every 24 hours.

  • After the incubation period, detach the cells using trypsin.

  • Stain the cells with trypan blue and count the number of viable cells using a hemocytometer or an automated cell counter.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Tumor-Induced Weight Loss Model

This protocol is based on studies conducted in tumor-bearing mice.[1][4]

Objective: To assess the efficacy of ML-00253764 in preventing tumor-induced cachexia.

Materials:

  • BALB/c mice

  • CT-26 tumor cells

  • This compound

  • Vehicle for injection (e.g., polyethylene (B3416737) glycol 200/saline (1:10))

  • Animal scales

Procedure:

  • Inject CT-26 tumor cells subcutaneously into the flank of BALB/c mice.

  • Monitor the mice for tumor growth and body weight.

  • Once the tumors are established, randomize the mice into treatment and control groups.

  • Administer ML-00253764 subcutaneously once daily at various doses (e.g., 3, 10, or 30 mg/kg).[1] The control group receives the vehicle.

  • Measure body weight daily.

  • At the end of the study, sacrifice the animals and measure the final tumor volume and body composition (e.g., lean body mass).

  • Analyze the data to determine if ML-00253764 treatment reduces tumor-induced weight loss compared to the control group.

Experimental Workflow for In Vivo Studies

in_vivo_workflow General In Vivo Experimental Workflow start Start tumor_induction Tumor Cell Implantation start->tumor_induction randomization Randomization of Mice into Groups tumor_induction->randomization treatment Daily Treatment (ML-00253764 or Vehicle) randomization->treatment monitoring Daily Monitoring (Body Weight, Tumor Size) treatment->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Data Analysis (Body Composition, Tumor Volume) endpoint->analysis end End analysis->end

Caption: A generalized workflow for in vivo efficacy studies of ML-00253764.

Conclusion

This compound is a valuable research tool for investigating the role of the MC4R in various physiological and pathological processes. Its selectivity and brain-penetrant nature make it particularly useful for studies on energy metabolism and central nervous system disorders. Furthermore, emerging evidence of its anticancer properties opens up new avenues for therapeutic development. The data and protocols presented in this guide are intended to facilitate further research into the potential applications of this potent MC4R antagonist.

References

A Technical Guide to Brain-Penetrant MC4R Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system, is a critical regulator of energy homeostasis, including appetite and energy expenditure.[1][2] Its role in these physiological processes has made it a significant target for therapeutic intervention in conditions characterized by energy imbalance, such as obesity and cachexia. While MC4R agonists are being explored for the treatment of obesity, there is a growing interest in the therapeutic potential of MC4R antagonists for conditions involving involuntary weight loss, such as cachexia associated with cancer, chronic kidney disease, and other chronic illnesses.[3][4][5][6]

This technical guide provides an in-depth overview of brain-penetrant MC4R antagonists for research purposes. It covers the underlying signaling pathways, quantitative data on key compounds, and detailed experimental protocols for their characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of metabolic diseases and related areas.

MC4R Signaling Pathway

The MC4R is a key component of the leptin-melanocortin signaling pathway. In a state of energy surplus, pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus release α-melanocyte-stimulating hormone (α-MSH), which acts as an agonist at the MC4R. This activation leads to a signaling cascade that promotes satiety and increases energy expenditure. Conversely, in a state of energy deficit, agouti-related peptide (AgRP) neurons release AgRP, an inverse agonist of the MC4R, which blocks the anorexigenic signal of α-MSH and stimulates food intake.[1] Brain-penetrant MC4R antagonists mimic the action of AgRP by competitively binding to the MC4R and inhibiting its downstream signaling, resulting in an orexigenic (appetite-stimulating) effect.

MC4R_Signaling_Pathway cluster_pomc POMC Neuron cluster_agrp AgRP Neuron cluster_postsynaptic Second-Order Neuron Leptin_POMC Leptin POMC POMC Leptin_POMC->POMC Stimulates aMSH α-MSH (Agonist) POMC->aMSH Cleavage MC4R MC4R aMSH->MC4R Binds & Activates Leptin_AgRP Leptin AgRP AgRP (Inverse Agonist) Leptin_AgRP->AgRP Inhibits AgRP->MC4R Binds & Inhibits (Inverse Agonism) Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Appetite_Regulation ↓ Appetite ↑ Energy Expenditure PKA->Appetite_Regulation MC4R_Antagonist Brain-Penetrant MC4R Antagonist MC4R_Antagonist->MC4R Competitively Binds & Inhibits

MC4R Signaling Pathway and Point of Intervention for Antagonists.

Quantitative Data on Brain-Penetrant MC4R Antagonists

The following tables summarize key in vitro and in vivo data for several well-characterized brain-penetrant MC4R antagonists.

Table 1: In Vitro Activity of Selected Brain-Penetrant MC4R Antagonists

CompoundTypeTarget SpeciesAssay TypeIC50 (nM)Ki (nM)SelectivityReference
SNT207707 Small MoleculeHumanBinding8->200-fold vs MC3R & MC5R[1][2]
HumanFunctional5-[2]
PF-07258669 Small MoleculeHumanFunctional130.46-[7]
TCMCB07 PeptideHumanFunctional31.5 (MC4R)-IC50 for MC3R: 11.1 nM[6]
BL-6020/979 Small MoleculeNot SpecifiedNot Specified--Selective for MC4R[8]

Table 2: In Vivo Efficacy and Pharmacokinetic Properties of Selected Brain-Penetrant MC4R Antagonists

CompoundAnimal ModelAdministration RouteDoseKey FindingBrain-to-Plasma RatioOral BioavailabilityReference
SNT207707 Healthy MiceOral (p.o.)30 mg/kgSignificantly increased food intake-Orally Active[1]
C26 Adenocarcinoma MiceOral (p.o.)-Prevented tumor-induced weight loss-Orally Active[9]
PF-07258669 Aged RatsOral (p.o.)0.3-10 mg/kg (BID)Increased daily food intake and body weight-93% (in dogs)[7]
TCMCB07 Healthy DogsSubcutaneous (s.c.)0.75 & 2.25 mg/kgWell-tolerated, caused weight gainBrain-penetrantOrally Active (in rats)[10]
Cancer Cachexia RatsOral (gavage)10 mg/kgStimulated food intake and weight gainBrain-penetrantOrally Active[10]
DCPMP C57BL/6 MiceIntraperitoneal (i.p.)3 & 30 mg/kg-~1 (at 1h post-injection)-[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of MC4R antagonists. Below are representative protocols for key in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the MC4R.

1. Materials and Reagents:

  • Human MC4R membrane preparation (e.g., from PerkinElmer)

  • Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R agonist)

  • Test compound (MC4R antagonist)

  • Non-radiolabeled α-MSH (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA)[12]

  • 96-well microplates

  • GF/C filter plates

  • Scintillation fluid and microplate scintillation counter

2. Procedure: [12]

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well microplate, add in the following order:

    • 25 µL of assay buffer (for total binding), 25 µL of 1 µM α-MSH (for non-specific binding), or 25 µL of the test compound at various concentrations.

    • 25 µL of diluted [¹²⁵I]-NDP-α-MSH (to a final concentration of ~0.1 nM).

    • 50 µL of diluted human MC4R membrane preparation (e.g., 5 µ g/well ).

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethylenimine.

  • Wash the filters three times with 200 µL of ice-cold 50 mM Tris-HCl (pH 7.4).

  • Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger in the MC4R signaling pathway.

1. Materials and Reagents:

  • A cell line stably expressing human MC4R (e.g., HEK293 or CHO-K1 cells)

  • MC4R agonist (e.g., α-MSH)

  • Test compound (MC4R antagonist)

  • cAMP assay kit (e.g., HTRF-based from Cisbio or GloSensor™ from Promega)

  • Cell culture medium and reagents

  • 384-well or 96-well culture plates

2. Procedure (example using HTRF): [13]

  • Seed the MC4R-expressing cells into a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the cells with the test compound for a specified time (e.g., 15-30 minutes).

  • Add the MC4R agonist (e.g., α-MSH at its EC80 concentration) to stimulate cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Incubate to allow for the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible reader.

3. Data Analysis:

  • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

  • Determine the IC50 value using non-linear regression analysis.

In Vivo Cancer Cachexia Model

This model is used to evaluate the efficacy of an MC4R antagonist in mitigating cancer-induced weight loss and muscle wasting.

1. Animals and Tumor Implantation:

  • Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice).

  • Implant a cachexia-inducing tumor cell line (e.g., C26 adenocarcinoma) subcutaneously.[9]

2. Treatment Protocol:

  • Once the tumors are established, randomize the mice into treatment and vehicle control groups.

  • Administer the MC4R antagonist or vehicle daily via the desired route (e.g., oral gavage, subcutaneous injection).

  • Monitor body weight, food intake, and tumor size regularly.

3. Endpoint Analysis:

  • At the end of the study, euthanize the animals and dissect the tumors and key tissues (e.g., gastrocnemius muscle, epididymal fat pads).

  • Determine the final body weight, tumor-free body weight, and weights of individual tissues.

  • Body composition (lean and fat mass) can be assessed using techniques like DEXA.

4. Data Analysis:

  • Compare the changes in body weight, food intake, and tissue mass between the treatment and vehicle control groups to determine the efficacy of the antagonist in ameliorating cachexia.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for the discovery and characterization of brain-penetrant MC4R antagonists and the logical relationship between central MC4R blockade and its systemic effects.

Drug_Discovery_Workflow cluster_invitro In Vitro Assays Start High-Throughput Screening (HTS) Hit_ID Hit Identification Start->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Brain Penetration) In_Vitro->In_Vivo_PK Binding Radioligand Binding (Affinity - Ki) Functional cAMP Functional Assay (Potency - IC50) Selectivity Selectivity Profiling (vs. other MCRs) In_Vivo_PD In Vivo Pharmacodynamics (e.g., Food Intake) In_Vivo_PK->In_Vivo_PD Efficacy Preclinical Efficacy Models (e.g., Cachexia) In_Vivo_PD->Efficacy Candidate Candidate Selection Efficacy->Candidate

Typical Drug Discovery Workflow for MC4R Antagonists.

Logical_Relationship cluster_cns Central Nervous System (CNS) cluster_systemic Systemic Effects Antagonist Brain-Penetrant MC4R Antagonist MC4R_Blockade MC4R Blockade in Hypothalamus Antagonist->MC4R_Blockade Appetite_Stim ↑ Appetite (Orexigenic Effect) MC4R_Blockade->Appetite_Stim Energy_Exp ↓ Energy Expenditure MC4R_Blockade->Energy_Exp Food_Intake ↑ Food Intake Appetite_Stim->Food_Intake Anabolism ↑ Anabolism Energy_Exp->Anabolism Food_Intake->Anabolism Weight_Gain ↑ Body Weight Anabolism->Weight_Gain Lean_Mass ↑ Lean Body Mass Weight_Gain->Lean_Mass Fat_Mass ↑ Fat Mass Weight_Gain->Fat_Mass Cachexia_Amelioration Amelioration of Cachexia Lean_Mass->Cachexia_Amelioration Fat_Mass->Cachexia_Amelioration

Logical Relationship of Central MC4R Antagonism to Systemic Effects.

Conclusion

Brain-penetrant MC4R antagonists represent a promising class of compounds for investigating the role of the central melanocortin system in energy homeostasis and for the potential treatment of cachexia and other wasting disorders. The availability of potent and selective small molecule and peptide antagonists with favorable pharmacokinetic properties allows for robust preclinical research. This guide provides a foundational understanding of the MC4R signaling pathway, key research compounds, and detailed experimental protocols to aid researchers in this exciting field. Further investigation into these compounds will continue to elucidate the therapeutic potential of targeting the MC4R.

References

The Role of the Melanocortin 4 Receptor in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Melanocortin 4 Receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly known for its critical role in regulating energy homeostasis, appetite, and body weight, is emerging as a significant factor in oncology.[1][2][3] Its involvement extends beyond metabolic control to direct effects on tumor biology and a central role in the devastating syndrome of cancer cachexia. This technical guide provides an in-depth review of the current understanding of MC4R in cancer, focusing on its expression in various malignancies, the signaling pathways it modulates, its function as a therapeutic target, and the experimental methodologies used to investigate its role. The document summarizes key quantitative data and presents detailed signaling and workflow diagrams to support further research and drug development efforts in this promising area.

MC4R Expression in Cancerous Tissues

The investigation into MC4R's role in cancer is underpinned by its expression in various tumor types. While historically studied in the central nervous system, particularly the hypothalamus, recent evidence confirms its presence in peripheral tissues and cancer cells.[1][4] Expression has been demonstrated in glioblastoma, melanoma, colorectal cancer, and anaplastic thyroid cancer.[1][5]

Quantitative Data: MC4R Expression

Analysis via real-time PCR, immunofluorescence, and Western blotting has confirmed the presence of MC4R mRNA and protein in several human cancer cell lines.[1] This expression suggests a potential functional role for the receptor in tumor pathophysiology.

Cell LineCancer TypeBRAF StatusMethod of DetectionFindingReference
8305C Anaplastic Thyroid CarcinomaMutatedReal-Time PCR, IF, WBMC4R mRNA and protein detected[1]
HT-29 Colorectal AdenocarcinomaMutatedReal-Time PCR, IF, WBMC4R mRNA and protein detected[1]
Caco-2 Colorectal AdenocarcinomaWild-TypeReal-Time PCR, IF, WBMC4R mRNA and protein detected[1]

Table 1: Summary of MC4R Expression in Human Cancer Cell Lines. (IF: Immunofluorescence, WB: Western Blotting).

The Human Protein Atlas also provides immunohistochemistry data, showing weak to moderate cytoplasmic staining in some cases of colorectal, breast, renal, endometrial, prostate, and gastric cancers, although malignant cells were generally negative.[6]

Signaling Pathways of MC4R in Cancer

MC4R is a versatile signaling molecule coupled to multiple G proteins, allowing it to activate diverse downstream pathways. This signaling plasticity is central to its function in both normal physiology and cancer.

Canonical Gs-cAMP-PKA Pathway

The best-characterized MC4R signaling cascade involves its coupling to the stimulatory G protein (Gαs).[1][5] Activation by agonists like α-melanocyte-stimulating hormone (α-MSH) leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][5] Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB, to modulate gene expression.[7]

Non-Canonical Signaling Pathways

Beyond the canonical pathway, MC4R can activate other signaling cascades implicated in cell survival and proliferation, such as the MAPK/ERK pathway.[1][5] The activation of pro-survival pathways like ERK1/2 has been observed in glioblastoma and melanoma cells and is correlated with the anticancer efficacy of MC4R inhibition.[1] This suggests that some tumor types may rely on MC4R-mediated ERK signaling for survival.[1] The receptor has also been found to couple to inhibitory G protein (Gi) and Gq protein, leading to modulation of PLC-β and intracellular calcium release.[5][7][8]

MC4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R Gs Gαs MC4R->Gs Activates Gi Gαi MC4R->Gi Activates ERK ERK1/2 MC4R->ERK Activates (Alternative) AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Proliferation Cell Proliferation & Survival ERK->Proliferation CREB->Proliferation Agonist α-MSH (Agonist) Agonist->MC4R Activates Antagonist AgRP / ML00253764 (Antagonist) Antagonist->MC4R Inhibits

Caption: MC4R canonical and alternative signaling pathways in cancer.

The Pivotal Role of MC4R in Cancer Cachexia

Cancer cachexia is a multifactorial wasting syndrome characterized by anorexia, systemic inflammation, and a progressive loss of body weight, fat mass, and lean body mass.[9][10] The central melanocortin system, with MC4R as a key component, is strongly implicated in mediating this devastating condition.[9][10][11]

During cachexia, inflammatory cytokines increase the central melanocortin tone, leading to suppressed appetite and increased energy expenditure.[10][12] Animal models have been instrumental in elucidating this mechanism. Studies have consistently shown that blocking MC4R signaling, either through genetic knockout (MC4R-KO mice) or by administering MC4R antagonists, can ameliorate or even reverse the symptoms of cachexia.[9][12]

Quantitative Data: MC4R Antagonism in Cachexia Models
ModelTreatmentEffect on Food IntakeEffect on Body Weight / MassReference
MCA Sarcoma Rat Model TCMCB07 (MC4R Antagonist)IncreasedAttenuated body weight loss; Preserved fat and lean mass[12]
Tumor-bearing Mice Genetic Knockout (MC4R-KO)Normal feeding maintainedContinued accumulation of lean and fat mass despite tumor[9]
C26 Adenocarcinoma Mouse Model Oral MC-4R AntagonistIncreased 3-5 foldSignificantly inhibited development of cachexia[13]
Cisplatin-induced Cachexia Rat Model TCMCB07 (MC4R Antagonist)Significantly increasedRobustly increased vs. saline; Attenuated muscle loss[14]

Table 2: Summary of Preclinical Studies on the Efficacy of MC4R Blockade in Cancer and Chemotherapy-Induced Cachexia.

MC4R as a Therapeutic Target in Oncology

The dual role of MC4R in promoting tumor cell survival and driving cachexia makes it a compelling therapeutic target. The primary strategy currently under investigation is the use of MC4R antagonists.

Direct Antitumor Effects

Inhibition of MC4R with selective antagonists has been shown to produce direct antiproliferative and pro-apoptotic effects in cancer cell lines.[1][5] This suggests that for certain cancers, MC4R signaling is a dependency that can be exploited therapeutically. The MC4R antagonist ML00253764 has demonstrated efficacy in reducing tumor cell survival.[1][5]

Cell LineCancer TypeIC50 of ML00253764 (nM)
HT-29 Colorectal Adenocarcinoma806.4 ± 321.8
Caco-2 Colorectal Adenocarcinoma2993 ± 1135.2
8305C Anaplastic Thyroid Carcinoma7667 ± 2144.6

Table 3: In Vitro Antiproliferative Activity of the MC4R Antagonist ML00253764 after 72h Treatment.[1][15]

Furthermore, combining MC4R antagonists with standard chemotherapy agents like vinorelbine (B1196246) and irinotecan (B1672180) (SN-38) has shown significant synergistic effects in vitro and has led to greater tumor volume reduction in vivo without causing additional adverse effects in mice.[1][5]

Amelioration of Cachexia

As detailed in Section 4.0, MC4R antagonists are highly effective at combating cachexia in preclinical models.[12] Orally bioavailable small molecule antagonists have been developed and have demonstrated the ability to protect against tumor-induced wasting.[11][13] This application is critical, as severe cachexia is often a primary determinant of patient quality of life and mortality.[9]

Experimental Protocols and Methodologies

Reproducible and rigorous experimental design is critical for studying MC4R. Below are detailed protocols for key experiments cited in the literature.

MC4R Expression Analysis

6.1.1 Real-Time PCR for MC4R mRNA

  • Objective: To quantify MC4R gene expression.

  • Methodology:

    • RNA Extraction: Isolate total RNA from cultured cancer cells (e.g., HT-29, Caco-2, 8305C) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

    • Real-Time PCR: Perform quantitative PCR using a sequence detection system (e.g., Applied Biosystems 7900HT). Use validated TaqMan Gene Expression Assays for human MC4R (e.g., Assay ID Hs00271877_s1) and a housekeeping gene like GAPDH for normalization.[1][5]

    • Analysis: Calculate relative gene expression using the comparative Ct (ΔΔCt) method.

6.1.2 Western Blotting for MC4R Protein

  • Objective: To detect MC4R protein expression.

  • Methodology:

    • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 30-50 µg of protein lysate on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against MC4R overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

In Vitro Functional Assays

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Functional Assays (72h Post-Treatment) cluster_analysis Data Analysis Culture Culture Cancer Cell Lines (e.g., HT-29, Caco-2) Seed Seed Cells into Multi-well Plates Culture->Seed Treatment Treat with MC4R Antagonist (e.g., ML00253764) ± Chemotherapy Seed->Treatment Prolif Cell Proliferation Assay (Trypan Blue Exclusion) Treatment->Prolif Apoptosis Apoptosis Assay (Caspase-3 Activity) Treatment->Apoptosis Signaling Signaling Pathway Analysis (ERK1/2 Phosphorylation ELISA) Treatment->Signaling IC50 Calculate IC50 Values Prolif->IC50 Synergy Evaluate Synergy (Combination Index) Prolif->Synergy Mechanism Determine Mechanism of Action Apoptosis->Mechanism Signaling->Mechanism

Caption: Experimental workflow for in vitro analysis of MC4R antagonists.

6.2.1 Cell Proliferation Assay

  • Objective: To measure the antiproliferative effects of MC4R antagonists.

  • Methodology:

    • Seeding: Seed tumor cells in 24-well plates.

    • Treatment: Treat cells with a range of concentrations of the MC4R antagonist (e.g., ML00253764, 0.001–50 µM) for 72 hours. For combination studies, co-administer with chemotherapeutic agents.[5]

    • Cell Counting: At the end of the treatment period, harvest cells using trypsin/EDTA. Determine the number of viable cells using a hemocytometer and the trypan blue dye exclusion method.[5]

    • Analysis: Plot cell survival as a percentage of the vehicle-treated control. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

6.2.2 ERK1/2 Phosphorylation Assay

  • Objective: To assess the effect of MC4R modulation on the MAPK/ERK pathway.

  • Methodology:

    • Treatment: Treat cells with the MC4R antagonist for a specified time (e.g., 30 minutes).

    • Lysis: Lyse cells and collect protein extracts.

    • ELISA: Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using a commercial ELISA kit according to the manufacturer's instructions.

    • Analysis: Express results as the ratio of phosphorylated ERK1/2 to total ERK1/2 and normalize to the control group.

In Vivo Tumor and Cachexia Models
  • Objective: To evaluate the efficacy of MC4R antagonists on tumor growth and cachexia in a living organism.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., Athymic Nude-Foxn1nu mice).[1][5]

    • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 HT-29 cells) into the flank of each mouse.

    • Treatment: Once tumors are established (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle control, MC4R antagonist alone, chemotherapy alone, and combination therapy. Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

    • Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., twice weekly). Monitor animal health and food intake.

    • Endpoint Analysis: At the end of the study, euthanize the animals. Excise tumors and weigh them. Harvest key tissues like the gastrocnemius muscle and fat pads to assess wasting. Tissues can be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).[1][5]

Conclusion and Future Directions

The melanocortin 4 receptor is a multifaceted protein with a significant and complex role in cancer. Evidence strongly supports its involvement in both direct tumor cell signaling and the systemic pathology of cancer cachexia. Its expression in multiple cancer types and the demonstrated efficacy of its antagonists in preclinical models highlight MC4R as a high-potential therapeutic target. Future research should focus on further elucidating the context-dependent signaling of MC4R in different cancers, identifying biomarkers to predict which patients will respond to MC4R-targeted therapies, and advancing the clinical development of safe and effective MC4R antagonists, both as direct anticancer agents and as a vital supportive care intervention to combat cachexia.

References

ML-00253764 Hydrochloride: A Technical Guide to its Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2][3][4] As a brain-penetrant compound, it has garnered significant interest for its therapeutic potential in conditions such as cancer-associated cachexia.[1][2][5] This technical guide provides an in-depth overview of the signal transduction pathways modulated by ML-00253764, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams. ML-00253764 also exhibits inverse agonist properties, further highlighting its complex interaction with the MC4R.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency across different melanocortin receptor subtypes and in cellular-based assays.

Parameter Receptor Value Reference
IC50hMC4-R320 nM[1][2]
IC50hMC3-R810 nM[1][2]
IC50hMC5-R2120 nM[1][2]
KiMC4R0.16 µM[4][6]

Table 1: Receptor Binding Affinities of this compound. This table illustrates the inhibitory concentrations (IC50) and binding affinity (Ki) of this compound for human melanocortin receptors (hMCR). The lower IC50 and Ki values for MC4R confirm its selectivity for this receptor subtype.

Cell Line Assay Parameter Value Reference
U-118 (Glioblastoma)ProliferationIC506.56 µM[3]
A-2058 (Melanoma)ProliferationIC5011.1 nM
WM 266-4 (Melanoma)ProliferationIC5033.7 nM
A-2058 (MC4R null)ProliferationIC50360.1 nM

Table 2: In Vitro Anti-proliferative Activity of ML-00253764. This table shows the half-maximal inhibitory concentration (IC50) of ML-00253764 in different cancer cell lines. The significantly higher IC50 in the MC4R null cell line underscores the on-target activity of the compound.

Core Signaling Pathways

ML-00253764 primarily exerts its effects by antagonizing the MC4R, a G protein-coupled receptor (GPCR). This antagonism directly impacts downstream signaling cascades, most notably the cyclic adenosine (B11128) monophosphate (cAMP) and the ERK/Akt pathways.

MC4R-cAMP Signaling Pathway

The MC4R is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), stimulates adenylyl cyclase to produce cAMP. As an antagonist, ML-00253764 blocks this activation, leading to a decrease in intracellular cAMP levels.[1][2][4] This reduction in cAMP has been demonstrated in HEK-293 cells expressing the MC4 receptor.[1][2]

MC4R_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ML-00253764 ML-00253764 MC4R MC4R ML-00253764->MC4R Antagonism Gs Gs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates

MC4R-cAMP signaling pathway antagonism by ML-00253764.
ERK/Akt Signaling Pathway

Beyond the canonical cAMP pathway, MC4R activation can also modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[7][8] ML-00253764 has been shown to inhibit the phosphorylation of both ERK1/2 and Akt in cancer cells, which is associated with its anti-proliferative and pro-apoptotic effects.[3][9]

ERK_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R Ras Ras MC4R->Ras PI3K PI3K MC4R->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits ML-00253764 ML-00253764 ML-00253764->MC4R Antagonism

Inhibition of ERK and Akt signaling by ML-00253764.

Experimental Methodologies

cAMP Measurement in HEK-293 Cells

This protocol outlines a common method for determining the effect of ML-00253764 on cAMP production in HEK-293 cells stably expressing the human MC4R.

  • Cell Culture and Plating:

    • HEK-293 cells expressing MC4R are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

    • Cells are seeded into 96-well plates at a density that allows for sub-confluent monolayers on the day of the assay and incubated overnight.

  • Assay Procedure:

    • The culture medium is removed, and cells are washed with a serum-free assay buffer.

    • Cells are pre-incubated with various concentrations of ML-00253764 or vehicle control for a specified time (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

    • Cells are then stimulated with a sub-maximal concentration of an MC4R agonist (e.g., α-MSH) for a defined period (e.g., 30 minutes).

  • cAMP Detection:

    • Intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

    • The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • The data are normalized to the response of the agonist alone.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

cAMP_Assay_Workflow A Seed MC4R-HEK293 cells in 96-well plate B Wash cells with assay buffer A->B C Pre-incubate with ML-00253764 +/- IBMX B->C D Stimulate with MC4R agonist C->D E Lyse cells and measure intracellular cAMP D->E F Data analysis and IC50 calculation E->F

Workflow for a competitive immunoassay-based cAMP measurement.
Western Blotting for p-ERK and p-Akt

This protocol details the steps for assessing the phosphorylation status of ERK and Akt in cancer cell lines following treatment with ML-00253764.

  • Cell Treatment and Lysis:

    • Cancer cells (e.g., U-87 glioblastoma or A-2058 melanoma) are seeded in 6-well plates and grown to 70-80% confluency.

    • Cells are treated with various concentrations of ML-00253764 for the desired time points.

    • After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • The total protein concentration of the lysates is determined using a BCA or Bradford assay.

    • Samples are normalized to equal protein concentrations, mixed with Laemmli sample buffer, and heated.

  • Gel Electrophoresis and Transfer:

    • Proteins are separated by molecular weight using SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Band intensities are quantified, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation (p-ERK, p-Akt, total ERK, total Akt) E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Data analysis H->I

General workflow for Western blot analysis of protein phosphorylation.

In Vivo Models

ML-00253764 has been evaluated in several in vivo models to assess its efficacy in counteracting cancer-induced weight loss and inhibiting tumor growth.

  • Cancer Cachexia Model: In tumor-bearing mice (e.g., with CT-26 colorectal carcinoma or Lewis lung carcinoma), subcutaneous administration of ML-00253764 has been shown to increase food intake and reduce the loss of lean body mass.[1][5]

  • Glioblastoma Xenograft Model: In nude mice with U-87 glioblastoma xenografts, ML-00253764, both alone and in combination with temozolomide, has demonstrated the ability to inhibit tumor growth.[10][11]

Conclusion

This compound is a selective MC4R antagonist that modulates key signaling pathways involved in cellular metabolism, proliferation, and survival. Its ability to decrease cAMP production and inhibit ERK and Akt phosphorylation provides a mechanistic basis for its observed anti-cachectic and anti-tumor effects. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating the pharmacology and therapeutic applications of this compound.

References

The Pharmacology of ML00253764: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML00253764 is a potent and selective, non-peptidic antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and body weight.[1][2] This small molecule has demonstrated significant therapeutic potential in preclinical models, particularly in the context of cancer cachexia and as a direct anticancer agent.[1][3][4] This technical guide provides a comprehensive overview of the pharmacology of ML00253764, including its mechanism of action, binding kinetics, and effects in various in vitro and in vivo models. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

The melanocortin system, comprising melanocortin peptides, their receptors (MC1R-MC5R), and endogenous antagonists, plays a crucial role in regulating a wide array of physiological processes.[5] The melanocortin-4 receptor (MC4R), primarily expressed in the central nervous system, is a G protein-coupled receptor (GPCR) that is central to the regulation of food intake and energy expenditure.[2][6] Dysregulation of MC4R signaling is implicated in obesity and cachexia. ML00253764 has emerged as a valuable tool for probing the function of MC4R and as a potential therapeutic agent.

Mechanism of Action

ML00253764 acts as a competitive antagonist at the MC4R, displacing the binding of the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) and its synthetic analogs.[1] Furthermore, studies have shown that ML00253764 can function as an inverse agonist at the Gs-cAMP signaling pathway, reducing the basal activity of the receptor.[6][7] In addition to its effects on the canonical Gs-cAMP pathway, ML00253764 has been shown to modulate other signaling cascades. In various cancer cell lines, including glioblastoma and melanoma, ML00253764 inhibits the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt), pathways critical for cell survival and proliferation.[3][4][8] This suggests a biased signaling mechanism or downstream consequences of MC4R antagonism.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for ML00253764.

Table 1: Receptor Binding Affinity and Functional Activity

ParameterReceptorValue (µM)Cell Line/SystemReference
KᵢHuman MC4R0.16[1]
IC₅₀ (NDP-α-MSH displacement)Human MC4R0.32[1]
IC₅₀ (NDP-α-MSH displacement)Human MC3R0.81[1]
IC₅₀ (NDP-α-MSH displacement)Human MC5R2.12[1]
IC₅₀ (cAMP production)MC4R-expressing HEK293 cells0.103[1]

Table 2: In Vitro Antiproliferative Activity (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
U-118Glioblastoma6.56[8]
A-2058Melanoma0.0111[3]
WM 266-4Melanoma0.0337[3]
A-2058 Clone 1 (MC4R null)Melanoma0.3601[3]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways affected by ML00253764 and a general workflow for its preclinical evaluation.

MC4R_Signaling MC4R Signaling Pathway Modulation by ML00253764 cluster_membrane Cell Membrane cluster_agonists Agonists cluster_antagonist Antagonist cluster_downstream Downstream Signaling MC4R MC4R Gs Gs MC4R->Gs Activates alpha_MSH α-MSH alpha_MSH->MC4R Activates ML00253764 ML00253764 ML00253764->MC4R Blocks ERK_Akt ERK / Akt Phosphorylation ML00253764->ERK_Akt Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates PKA->ERK_Akt Modulates Proliferation Cell Proliferation & Survival ERK_Akt->Proliferation Promotes

Caption: MC4R signaling modulation by ML00253764.

Experimental_Workflow Preclinical Evaluation Workflow for ML00253764 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Ki, IC50) Functional Functional Assays (cAMP accumulation) Binding->Functional Animal_Model Tumor Xenograft Model (e.g., Nude Mice) Functional->Animal_Model Cell_Lines Cancer Cell Lines (Glioblastoma, Melanoma, etc.) Proliferation Cell Proliferation Assays (Trypan Blue, etc.) Cell_Lines->Proliferation Apoptosis Apoptosis Assays Proliferation->Apoptosis Western_Blot Western Blot (p-ERK, p-Akt) Apoptosis->Western_Blot Western_Blot->Animal_Model Treatment ML00253764 Administration (e.g., Subcutaneous) Animal_Model->Treatment Tumor_Growth Tumor Growth Measurement Treatment->Tumor_Growth Body_Weight Body Weight Monitoring (Cachexia Model) Treatment->Body_Weight Toxicity Toxicity Assessment Treatment->Toxicity

References

In-Depth Technical Guide: ML-00253764 Hydrochloride for the Study of Cancer Cachexia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML-00253764 hydrochloride, a selective melanocortin 4 receptor (MC4R) antagonist, and its application in the preclinical study of cancer cachexia. This document details the compound's mechanism of action, summarizes key quantitative data from pivotal studies, provides detailed experimental protocols for in vivo models of cancer cachexia, and visualizes the core signaling pathways involved.

Introduction to Cancer Cachexia and the Role of the Melanocortin System

Cancer cachexia is a multifactorial syndrome characterized by involuntary weight loss, progressive muscle wasting (with or without loss of fat mass), and systemic inflammation.[1][2] This debilitating condition is associated with a reduced quality of life, decreased tolerance to anti-cancer therapies, and is a major contributor to mortality in cancer patients.[1][2]

The central melanocortin system, particularly the melanocortin 4 receptor (MC4R), plays a crucial role in regulating energy homeostasis, including appetite and energy expenditure.[3] In cancer cachexia, pro-inflammatory cytokines can lead to an overstimulation of the MC4R pathway, contributing to anorexia and increased catabolism.[3] Therefore, antagonism of the MC4R presents a promising therapeutic strategy to counteract the devastating effects of cachexia.

This compound: A Potent and Selective MC4R Antagonist

This compound is a brain-penetrant, nonpeptidic small molecule that acts as a potent and selective antagonist of the MC4R.[4][5] Its ability to cross the blood-brain barrier and modulate the central melanocortin system makes it a valuable tool for studying the role of MC4R in cancer cachexia and for evaluating the therapeutic potential of MC4R antagonism.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of ML-00253764

ParameterReceptorValueReference
KiHuman MC4R0.16 µM[4]
IC50Human MC4R0.32 µM[4][5]
IC50Human MC3R0.81 µM[4][5]
IC50Human MC5R2.12 µM[4][5]

Table 2: In Vivo Efficacy of ML-00253764 in the CT-26 Colon Carcinoma Cachexia Model

Treatment GroupDosage (mg/kg, s.c., once daily)Change in Body Weight (g)Reference
Vehicle--2.5 ± 0.5[5]
ML-002537643-1.8 ± 0.4[5]
ML-0025376410-1.0 ± 0.6[5]
ML-0025376430+0.5 ± 0.7**[5]
p < 0.05, **p < 0.01 vs. vehicle. Data are presented as mean ± SEM.

Table 3: In Vivo Efficacy of ML-00253764 in the Lewis Lung Carcinoma (LLC) Cachexia Model

Treatment GroupDosage (mg/kg, s.c., twice daily)Change in Lean Body Mass (g)Change in Fat Mass (g)Food Intake ( g/day )Reference
Vehicle--1.5 ± 0.3-0.8 ± 0.23.2 ± 0.2[4]
ML-0025376415-0.4 ± 0.4-0.2 ± 0.34.1 ± 0.3[4]
p < 0.05 vs. vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for establishing and utilizing two common murine models of cancer cachexia for the evaluation of this compound are provided below.

Protocol 1: CT-26 Colon Carcinoma-Induced Cachexia in BALB/c Mice

This protocol is adapted from the study by Vos et al. (2004).[5]

  • Cell Culture:

    • Culture CT-26 murine colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells during the exponential growth phase using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS at a concentration of 1 x 107 cells/mL.

  • Tumor Inoculation:

    • Use female BALB/c mice (6-8 weeks old).

    • Inject 1 x 106 CT-26 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Drug Administration:

    • Prepare this compound in a vehicle of polyethylene (B3416737) glycol 200 (PEG-200) and saline (1:10 v/v).[5]

    • Beginning on the day of tumor inoculation, administer ML-00253764 or vehicle control via subcutaneous injection once daily.

    • Dosages of 3, 10, or 30 mg/kg can be used.[5]

  • Monitoring and Endpoints:

    • Monitor body weight daily.

    • Measure tumor volume every other day using calipers (Volume = (length x width2)/2).

    • At the end of the study (typically 14-21 days post-inoculation, or when humane endpoints are reached), euthanize the mice and excise the tumor for weighing.

    • Calculate the change in body weight from the initial weight.

Protocol 2: Lewis Lung Carcinoma (LLC)-Induced Cachexia in C57BL/6 Mice

This protocol is based on the study by Nicholson et al. (2006).[4]

  • Cell Culture:

    • Culture LLC cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest, wash, and resuspend the cells in sterile PBS as described in Protocol 1.

  • Tumor Inoculation:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Inject 1 x 106 LLC cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).

    • Begin treatment when tumors are palpable (approximately 7-10 days post-inoculation).

    • Administer ML-00253764 (e.g., 15 mg/kg) or vehicle control via subcutaneous injection twice daily.[4]

  • Monitoring and Endpoints:

    • Monitor body weight and food intake daily.

    • Measure lean body mass and fat mass at baseline and at the end of the study using Dual-Energy X-ray Absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR).

    • At the end of the study (typically after 14-18 days of treatment), euthanize the mice.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in cancer cachexia and the experimental workflow for evaluating this compound.

G cluster_0 Central Melanocortin System POMC POMC Neurons MC4R MC4R POMC->MC4R α-MSH (+) AgRP AgRP/NPY Neurons AgRP->MC4R AgRP (-) Anorexia Anorexia MC4R->Anorexia EnergyExp Increased Energy Expenditure MC4R->EnergyExp Cachexia Cachexia Anorexia->Cachexia EnergyExp->Cachexia ML00253764 ML-00253764 hydrochloride ML00253764->MC4R Antagonist (-) Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Cytokines->POMC + Cytokines->AgRP -

Caption: The MC4R signaling pathway in cancer cachexia and the inhibitory action of ML-00253764.

G cluster_1 GDF15 Signaling in Cancer Cachexia Tumor Tumor Cells GDF15 GDF15 Tumor->GDF15 Secretes GFRAL GFRAL Receptor (Brainstem) GDF15->GFRAL Binds RET RET Co-receptor GFRAL->RET Activates Downstream Downstream Signaling (p-ERK, p-AKT, p-PLCγ) RET->Downstream Appetite Decreased Appetite Downstream->Appetite WeightLoss Weight Loss Appetite->WeightLoss Cachexia Cachexia WeightLoss->Cachexia

Caption: The GDF15/GFRAL signaling pathway, a key driver of cancer cachexia.

G cluster_2 Experimental Workflow for In Vivo Studies Start Start CellCulture Tumor Cell Culture (CT-26 or LLC) Start->CellCulture TumorInoculation Subcutaneous Tumor Inoculation CellCulture->TumorInoculation Treatment Treatment Initiation (Vehicle or ML-00253764) TumorInoculation->Treatment Monitoring Daily Monitoring: - Body Weight - Food Intake - Tumor Volume Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint BodyComp Body Composition Analysis (e.g., DEXA, qNMR) BodyComp->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

Caption: A generalized experimental workflow for evaluating ML-00253764 in mouse models of cancer cachexia.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the central melanocortin system in cancer cachexia. Its demonstrated efficacy in preclinical models highlights the therapeutic potential of MC4R antagonism for this devastating syndrome. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies in this critical area of oncology research.

References

A Technical Guide to Non-Peptidic Melanocortin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melanocortin system, a crucial neuro-immuno-endocrine network, plays a pivotal role in regulating a wide array of physiological processes, including energy homeostasis, pigmentation, inflammation, and sexual function. Central to this system are five G-protein coupled receptors (MC1R-MC5R). The development of antagonists for these receptors, particularly non-peptidic small molecules, holds significant therapeutic promise for conditions such as cachexia (severe body wasting), anorexia, and other metabolic disorders. This technical guide provides an in-depth overview of non-peptidic melanocortin receptor antagonists, focusing on their mechanism of action, pharmacological data, and the key experimental protocols used for their characterization.

Introduction: The Melanocortin System

The melanocortin system comprises pro-opiomelanocortin (POMC)-derived peptide agonists (e.g., α-melanocyte-stimulating hormone, α-MSH), two natural antagonists (agouti signaling protein and agouti-related protein, AgRP), and five receptor subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R).[1] These receptors are involved in diverse physiological functions. For instance, MC4R is a key regulator of appetite and energy expenditure, making it a prime target for therapeutic intervention in metabolic diseases.[2] Deficiencies in MC4R signaling can lead to hyperphagia and obesity, while antagonism of this receptor can increase food intake, offering a potential treatment for conditions associated with severe weight loss.[3][4]

Melanocortin Receptor Signaling Pathways

Melanocortin receptors are classical G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gαs.[5] Upon agonist binding, the receptor undergoes a conformational change, activating Gαs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. Non-peptidic antagonists act by binding to the receptor, often at the same site as the endogenous agonist, and preventing this signaling cascade from being initiated. Some melanocortin receptors can also signal through alternative pathways, including the activation of the extracellular signal-regulated kinase (ERK) pathway and modulation of intracellular calcium levels.[6][7]

Melanocortin_Signaling cluster_membrane Plasma Membrane MCR Melanocortin Receptor (MCR) G_Protein Gαsβγ MCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., α-MSH) Agonist->MCR Binds & Activates Antagonist Non-Peptidic Antagonist Antagonist->MCR Binds & Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., decreased appetite) PKA->Response Phosphorylates Targets

Figure 1. Simplified Gαs signaling pathway of melanocortin receptors and the inhibitory action of an antagonist.

Quantitative Data for Non-Peptidic Antagonists

The development of non-peptidic antagonists has largely focused on the MC4 receptor due to its role in energy homeostasis. However, antagonists for other subtypes are also under investigation. The potency and selectivity of these compounds are critical for their therapeutic potential and are typically determined through binding and functional assays.

Table 1: Binding Affinity (Ki) of Selected Non-Peptidic Melanocortin Receptor Antagonists
CompoundReceptorSpeciesKi (nM)RadioligandReference
PF-07258669 MC4RHuman0.46[¹²⁵I]-NDP-α-MSH[8]
HS014 MC4RHuman3.16[¹²⁵I]-NDP-α-MSH[8]
MC1RHuman108[¹²⁵I]-NDP-α-MSH[8]
MC3RHuman54.4[¹²⁵I]-NDP-α-MSH[8]
MC5RHuman694[¹²⁵I]-NDP-α-MSH[8]
HS024 MC4RHuman0.29[¹²⁵I]-NDP-α-MSH[8]
MC1RHuman18.6[¹²⁵I]-NDP-α-MSH[8]
MC3RHuman5.45[¹²⁵I]-NDP-α-MSH[8]
MC5RHuman3.29[¹²⁵I]-NDP-α-MSH[8]
JNJ-10229570 MC1RHuman270 (IC₅₀)[¹²⁵I]-NDP-α-MSH[9]
MC5RHuman200 (IC₅₀)[¹²⁵I]-NDP-α-MSH[9]
Table 2: Functional Antagonism (IC₅₀ / pA₂) of Selected Non-Peptidic Melanocortin Receptor Antagonists
CompoundReceptorSpeciesAssay TypeIC₅₀ (nM) / pA₂Reference
PF-07258669 MC4RHumancAMP13[8]
SNT207858 MC4RHumancAMP11[8]
JKC-363 MC4RHumancAMP0.5[8]
MC3RHumancAMP44.9[8]
MCR2-4788 MC2RHumancAMP- / 5.7[10]
Ipsen 5i MC4RHumancAMP77[5]

Note: Ki (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the antagonist required to inhibit 50% of radioligand binding or functional response, respectively. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve; it is a measure of antagonist potency derived from Schild analysis.[11][12]

Key Experimental Protocols

The characterization of non-peptidic melanocortin receptor antagonists involves a hierarchical screening process, starting with in vitro binding and functional assays and progressing to in vivo models.

Experimental_Workflow Compound_Library Compound Library (Non-Peptidic Molecules) Primary_Screening Primary Screening: Radioligand Binding Assay Compound_Library->Primary_Screening Secondary_Screening Secondary Screening: cAMP Functional Assay Primary_Screening->Secondary_Screening Hits Selectivity_Panel Selectivity Profiling (vs. other MCR subtypes) Secondary_Screening->Selectivity_Panel Potent Antagonists In_Vivo In Vivo Models (e.g., Food Intake Studies) Selectivity_Panel->In_Vivo Selective Hits Lead_Compound Lead Compound In_Vivo->Lead_Compound Efficacious

Figure 2. General experimental workflow for the screening and characterization of non-peptidic MCR antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity (Ki) of a test compound for a specific melanocortin receptor by measuring its ability to displace a high-affinity radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of a non-peptidic antagonist.

  • Principle: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of the unlabeled antagonist are incubated with a source of the receptor (e.g., cell membranes expressing the target MCR). The amount of bound radioactivity is measured, and the concentration of antagonist that displaces 50% of the radioligand (IC₅₀) is determined.[6]

  • Materials:

    • Cell membranes expressing the human melanocortin receptor of interest.

    • Radioligand: [¹²⁵I]-NDP-α-MSH.

    • Test antagonist compound.

    • Non-labeled agonist (for non-specific binding determination, e.g., α-MSH).

    • Assay Buffer: Typically Tris-HCl buffer with MgCl₂, CaCl₂, and BSA.[6]

    • GF/C filter plates (pre-soaked in polyethylenimine).

    • Scintillation fluid and a microplate scintillation counter.

  • Methodology:

    • Preparation: Prepare serial dilutions of the antagonist compound in assay buffer. Dilute the radioligand and receptor membranes to their final working concentrations in assay buffer.

    • Assay Plate Setup (96-well plate):

      • Total Binding wells: Add assay buffer, radioligand, and receptor membranes.

      • Non-Specific Binding (NSB) wells: Add a high concentration of non-labeled agonist (e.g., 1 µM α-MSH), radioligand, and receptor membranes.[6]

      • Competition wells: Add the serially diluted antagonist, radioligand, and receptor membranes.

    • Incubation: Incubate the plate at 37°C for 60-120 minutes to reach binding equilibrium.[3]

    • Termination and Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer.[6]

    • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding - Non-Specific Binding.

      • Plot the percentage of specific binding against the log concentration of the antagonist.

      • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP Functional Assay (HTRF)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP, providing a measure of its functional potency (IC₅₀). Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

  • Objective: To determine the functional potency (IC₅₀) of a non-peptidic antagonist.

  • Principle: Cells expressing the target MCR are pre-incubated with the antagonist and then stimulated with a fixed concentration of an agonist (e.g., α-MSH). The HTRF assay uses a competitive immunoassay format where cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody. A high level of cellular cAMP results in a low HTRF signal.[13][14]

  • Materials:

    • Cells stably expressing the target melanocortin receptor.

    • Agonist (e.g., α-MSH).

    • Test antagonist compounds.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

    • 384-well white assay plates.

    • HTRF-compatible microplate reader.

  • Methodology:

    • Cell Preparation: Harvest cells and resuspend them in assay buffer containing a PDE inhibitor. Dispense a specific number of cells into each well of the 384-well plate.

    • Antagonist Addition: Add serial dilutions of the antagonist compounds to the wells. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₅₀ or EC₈₀ concentration, predetermined in a separate experiment) to all wells except the basal control. Incubate for 30-60 minutes at room temperature.[15][16]

    • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate diluted in lysis buffer) to all wells.

    • Incubation: Incubate for 60 minutes at room temperature, protected from light.[16]

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Data Analysis:

      • Calculate the 665/620 nm ratio for each well.

      • Convert ratios to cAMP concentrations using a standard curve run in parallel.

      • Plot the percentage inhibition of the agonist response against the log concentration of the antagonist.

      • Determine the IC₅₀ value using non-linear regression.

      • For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist to determine the pA₂ value.[11][12]

In Vivo Food Intake Study (Mouse Model)

This experiment assesses the in vivo efficacy of an antagonist by measuring its effect on food consumption in rodents.

  • Objective: To evaluate the effect of a non-peptidic antagonist on feeding behavior.

  • Principle: An antagonist that blocks the anorexigenic signal of the central melanocortin system (primarily via MC4R) is expected to increase food intake (orexigenic effect).[17]

  • Materials:

    • Male C57BL/6 mice (or other appropriate strain).

    • Test antagonist compound formulated in a suitable vehicle.

    • Vehicle control.

    • Standard rodent chow.

    • Metabolic cages or standard housing with pre-weighed food hoppers.

    • Administration tools (e.g., oral gavage needles or injection supplies).

  • Methodology:

    • Acclimation: House mice individually and acclimate them to the experimental conditions (e.g., handling, injection/gavage procedure with vehicle) for several days.

    • Fasting (Optional but common): Food may be removed for a set period (e.g., 18 hours overnight) before the study to synchronize feeding behavior and enhance the effect.[4]

    • Compound Administration: Administer the test antagonist or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Food Presentation: Immediately after dosing, provide a pre-weighed amount of food.

    • Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.

    • Data Analysis:

      • Calculate the cumulative food intake for each animal at each time point.

      • Compare the food intake between the antagonist-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

      • A statistically significant increase in food intake in the treated group indicates an orexigenic effect of the antagonist.[18]

Conclusion and Future Directions

Non-peptidic melanocortin receptor antagonists represent a promising class of therapeutic agents, particularly for the treatment of cachexia and other wasting disorders. The MC4R has been the most intensely studied target, leading to the identification of potent and orally bioavailable small molecules. The experimental protocols detailed in this guide form the basis for the discovery and characterization of these compounds. Future research will likely focus on developing antagonists with improved subtype selectivity to minimize potential side effects and exploring the therapeutic potential of antagonizing other melanocortin receptors, such as MC1R and MC5R, in different disease contexts.

References

The Modulatory Effects of ML-00253764 Hydrochloride on ERK1/2 and Akt Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of ML-00253764 hydrochloride, a selective antagonist of the Melanocortin 4 Receptor (MC4R). Emerging research has highlighted its potent inhibitory action on two critical intracellular signaling cascades: the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway and the Protein Kinase B (Akt) pathway. This document consolidates key quantitative data, details experimental methodologies for assessing its activity, and illustrates the underlying signaling networks.

Core Mechanism of Action

This compound exerts its cellular effects by selectively binding to and inhibiting the Melanocortin 4 Receptor (MC4R). MC4R is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous agonist α-melanocyte-stimulating hormone (α-MSH), can trigger multiple downstream signaling pathways.[1] ML-00253764 acts as an antagonist, blocking the binding of agonists and thereby attenuating the downstream signals that promote cell proliferation and survival.[2][3] This inhibitory action has been shown to induce apoptosis and reduce cell proliferation in various cancer cell lines.[2][4]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its selectivity for MC4R and its potent anti-proliferative effects.

Receptor Binding and Antagonist Activity
ReceptorAssay TypeMetricValue (µM)Reference
Human MC4RRadioligand BindingKi0.16[5][6]
Human MC4RFunctional AntagonismIC500.103[6]
Human MC4RNDP-α-MSH DisplacementIC500.32[6]
Human MC3RNDP-α-MSH DisplacementIC500.81[6]
Human MC5RNDP-α-MSH DisplacementIC502.12[6]
Anti-Proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeMetricValue (µM)Reference
U-118GlioblastomaIC506.56[2]
HT-29Colorectal CancerIC500.8064[7]
8305CAnaplastic Thyroid CancerIC507.667[7]
Caco-2Colorectal CancerIC502.993[7]

Impact on ERK1/2 and Akt Phosphorylation

A key mechanism underlying the anti-cancer activity of this compound is its ability to suppress the phosphorylation, and thus the activation, of ERK1/2 and Akt.[2][4]

Inhibition of ERK1/2 and Akt Phosphorylation in Glioblastoma Cells

In human glioblastoma cell lines U-87 and U-118, treatment with ML-00253764 for 72 hours resulted in a significant, concentration-dependent inhibition of both ERK1/2 and Akt phosphorylation.[4][7][8] This dephosphorylation is directly linked to the observed anti-proliferative and pro-apoptotic effects of the compound.[4]

Signaling Pathways Modulated by this compound

MC4R activation can lead to the stimulation of multiple G-protein subtypes, including Gαs, Gαi/o, and Gαq.[1][9] The Gαs pathway classically involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[10][11] However, MC4R signaling can also diverge to activate the MAPK/ERK and PI3K/Akt pathways.[9] ML-00253764, by antagonizing MC4R, effectively dampens these pro-survival signals.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ML-00253764 ML-00253764 MC4R MC4R ML-00253764->MC4R Inhibits Agonist (e.g., α-MSH) Agonist (e.g., α-MSH) Agonist (e.g., α-MSH)->MC4R Activates G_Protein G-Proteins (Gαs, Gαi/o, Gαq) MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC PI3K PI3K G_Protein->PI3K MEK MEK G_Protein->MEK via Ras/Raf cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Proliferation

Caption: Simplified signaling pathway of MC4R and the inhibitory effect of this compound.

Experimental Protocols

The following provides a detailed methodology for assessing the impact of this compound on ERK1/2 and Akt phosphorylation using Western blotting.

Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells (e.g., U-87 glioblastoma) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO.[12] Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[12][13]

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[12]

  • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

Western Blotting
  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.[14]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and phospho-Akt (Ser473 or Thr308), diluted in 5% BSA/TBST.[14]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and total Akt, as well as a loading control such as GAPDH or β-actin.[12][14]

cluster_workflow Western Blot Workflow for Phosphorylation Analysis A Cell Culture & Treatment with ML-00253764 B Protein Extraction (Lysis & Quantification) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF/Nitrocellulose) C->D E Blocking (5% BSA in TBST) D->E F Primary Antibody Incubation (p-ERK, p-Akt) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (ECL) G->H I Stripping & Re-probing (Total ERK, Total Akt, GAPDH) H->I

References

Methodological & Application

Application Notes and Protocols for In Vivo Study of ML-00253764 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the melanocortin 4 receptor (MC4R).[1] As a brain-penetrant compound, it has shown efficacy in preclinical models of cachexia and certain types of cancer.[1][2] These application notes provide a detailed protocol for conducting in vivo studies to evaluate the efficacy of this compound in mouse models of cancer.

Mechanism of Action

ML-00253764 acts as an antagonist at the MC4R, a G protein-coupled receptor primarily expressed in the central nervous system, particularly in the hypothalamus, which is involved in regulating energy homeostasis and body weight.[2][3] In the context of cancer, antagonism of MC4R by ML-00253764 has been shown to counteract tumor-induced weight loss.[1][4] Furthermore, it has demonstrated anti-cancer activity by inducing apoptosis through the inhibition of ERK1/2 and Akt phosphorylation signaling pathways.[5][6]

Key Signaling Pathway

ML00253764_Signaling_Pathway cluster_cell Cancer Cell MC4R MC4R G_Protein G-Protein MC4R->G_Protein AC Adenylate Cyclase G_Protein->AC PI3K PI3K G_Protein->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA RAF RAF PKA->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis ML00253764 ML-00253764 hydrochloride ML00253764->MC4R

Caption: this compound inhibits the MC4R signaling pathway.

Experimental Protocols

1. Animal Models

The selection of an appropriate animal model is critical for the successful in vivo evaluation of ML-00253764. Based on previous studies, the following mouse models are recommended:

Animal ModelTumor Cell LineResearch Application
BALB/c miceCT-26 (colorectal carcinoma)Study of tumor-induced weight loss (cachexia).[1]
CD1 nu/nu male miceU-87 (glioblastoma)Evaluation of anti-glioblastoma efficacy.[5]
Athymic Nude-Foxn1nu male miceA-2058 or WM 266-4 (melanoma)Assessment of anti-melanoma activity.[3][7]

2. Preparation of this compound Formulation

  • Vehicle: A solution of polyethylene (B3416737) glycol 200 (PEG200) and saline (0.9% NaCl) in a 1:10 ratio is recommended as the vehicle for this compound.[1]

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve the compound in the PEG200/saline vehicle to the desired final concentration.

    • Ensure the solution is clear and free of particulates before administration.

3. Dosing and Administration

  • Dose Range: Doses of 3, 10, and 30 mg/kg have been shown to be effective in mice.[1]

  • Route of Administration: Subcutaneous (s.c.) injection is the recommended route of administration.[1][5]

  • Dosing Schedule: A once-daily dosing schedule is suggested.[1][5]

  • Administration Volume: The typical administration volume for subcutaneous injection in mice is 10 mL/kg.[1]

4. Experimental Workflow

In_Vivo_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization tumor_implantation Tumor Cell Implantation (subcutaneous) acclimatization->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size tumor_implantation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment_start Initiate Treatment (Vehicle or ML-00253764) randomization->treatment_start monitoring Daily Monitoring: - Body Weight - Tumor Volume - Clinical Signs treatment_start->monitoring monitoring->monitoring endpoint Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Data Analysis: - Tumor Growth Inhibition - Body Weight Changes - Biomarker Analysis euthanasia->analysis end End analysis->end

Caption: A typical workflow for an in vivo efficacy study of ML-00253764.

5. Endpoint Measurements and Data Collection

To assess the in vivo efficacy of this compound, the following parameters should be monitored and recorded:

ParameterMeasurement FrequencyMethod
Body Weight DailyCalibrated laboratory scale
Tumor Volume Every 2-3 daysCaliper measurements (Volume = 0.5 x Length x Width²)
Clinical Signs DailyVisual observation for signs of toxicity or distress
Tumor Weight At study terminationExcision and weighing of the tumor
Biomarker Analysis At study terminationWestern blot or immunohistochemistry of tumor tissue for p-ERK, p-Akt, etc.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Body Weight Data Summary

Treatment GroupNDay 0 (g)Day 7 (g)Day 14 (g)Day 21 (g)% Change from Day 0
Vehicle10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
ML-00253764 (3 mg/kg)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
ML-00253764 (10 mg/kg)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
ML-00253764 (30 mg/kg)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Example of Tumor Volume Data Summary

Treatment GroupNDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM-
ML-00253764 (3 mg/kg)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMCalculated vs. Vehicle
ML-00253764 (10 mg/kg)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMCalculated vs. Vehicle
ML-00253764 (30 mg/kg)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMCalculated vs. Vehicle

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for ML-00253764 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ML-00253764 hydrochloride, a selective antagonist of the Melanocortin 4 Receptor (MC4R), in preclinical mouse models. The information compiled here is intended to guide researchers in designing and executing in vivo studies.

Summary of In Vivo Dosage and Administration

This compound has been demonstrated to be effective in mouse models for cancer-related cachexia and as an anti-cancer agent. The dosage and administration can be tailored to the specific research application.

Parameter Description References
Compound This compound
Mouse Strain BALB/c[1][2]
Athymic Nude-Foxn1nu[3]
Application Tumor-Induced Weight Loss (Cachexia)[1][2]
Melanoma Treatment[3]
Dosage Range 3, 10, or 30 mg/kg[1][2]
30 mg/kg[3]
Administration Route Subcutaneous (s.c.) injection[1][2][3]
Frequency Once daily[1][2]
Vehicle Polyethylene (B3416737) glycol 200/saline (1:10)[1][2]
Sterile water
Observed Effects Reduced tumor-induced weight loss[1][2]
Inhibition of tumor growth (melanoma)[3]
Antiproliferative and pro-apoptotic effects[3][4]
Safety Profile No significant weight loss or genotoxicity observed at effective doses.[3][4]

Mechanism of Action: MC4R Antagonism

This compound is a non-peptide, brain-penetrant antagonist of the MC4R.[2][5] The MC4R is a G protein-coupled receptor (GPCR) that plays a crucial role in energy homeostasis and appetite regulation.[6][7] In the context of cancer, activation of MC4R can lead to cachexia. Furthermore, some cancer cells, such as melanoma and glioblastoma, express functional MC4R, and its activation can promote cell proliferation and survival.[3]

By blocking the MC4R, this compound is thought to exert its therapeutic effects through the following mechanisms:

  • Inhibition of cAMP Production: As an MC4R antagonist, this compound has been shown to decrease the production of cyclic adenosine (B11128) monophosphate (cAMP) in cells expressing the receptor.[2][5]

  • Downregulation of Pro-survival Signaling Pathways: The antagonism of MC4R by ML-00253764 leads to the inhibition of downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt).[1] This inhibition contributes to the compound's antiproliferative and pro-apoptotic effects.[1][4]

Below is a diagram illustrating the proposed signaling pathway of MC4R and the inhibitory action of this compound.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MC4R MC4R G_Protein Gαs MC4R->G_Protein Activates Agonist α-MSH (Agonist) Agonist->MC4R Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK p-ERK1/2 PKA->ERK Phosphorylates Akt p-Akt PKA->Akt Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation ML00253764 ML-00253764 hydrochloride ML00253764->MC4R Inhibits

MC4R Signaling Pathway and Inhibition by ML-00253764

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Evaluation of this compound in a Mouse Model of Cancer Cachexia

This protocol is designed to assess the efficacy of this compound in mitigating tumor-induced weight loss.

1. Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Tumor Model: Subcutaneous implantation of CT-26 colon carcinoma cells.

2. Materials:

  • This compound

  • Vehicle: Polyethylene glycol 200 (PEG200) and 0.9% saline

  • CT-26 cells

  • Sterile syringes and needles

  • Animal balance

  • Calipers

3. Experimental Workflow:

Cachexia_Workflow A Day 0: Subcutaneous injection of CT-26 tumor cells into BALB/c mice B Monitor tumor growth and body weight regularly A->B C When tumors are palpable, randomize mice into treatment groups: - Vehicle Control - ML-00253764 (3 mg/kg) - ML-00253764 (10 mg/kg) - ML-00253764 (30 mg/kg) B->C D Administer treatment (subcutaneous) once daily C->D E Continue to monitor body weight and tumor volume (using calipers) throughout the study D->E F At study endpoint, euthanize mice and collect relevant tissues for analysis E->F

Workflow for Cancer Cachexia Study

4. Preparation of Dosing Solution:

  • Prepare a 1:10 solution of polyethylene glycol 200 in 0.9% saline.

  • Dissolve this compound in the vehicle to achieve the desired final concentrations (e.g., 0.3, 1.0, and 3.0 mg/mL for 3, 10, and 30 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).

5. Data Collection and Analysis:

  • Record individual mouse body weights and tumor dimensions at regular intervals.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Analyze changes in body weight over time between treatment groups.

  • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Protocol 2: Evaluation of this compound in a Mouse Xenograft Model of Melanoma

This protocol outlines a study to assess the anti-tumor efficacy of this compound, alone or in combination with other therapies.

1. Animal Model:

  • Species: Mouse

  • Strain: Athymic Nude-Foxn1nu

  • Tumor Model: Subcutaneous injection of human melanoma cells (e.g., A-2058).[3]

2. Materials:

  • This compound

  • Vehicle: Sterile water

  • Human melanoma cells (e.g., A-2058)

  • Sterile syringes and needles

  • Animal balance

  • Calipers

3. Experimental Workflow:

Melanoma_Workflow A Day 0: Subcutaneous injection of human melanoma cells into Athymic Nude mice B Monitor tumor growth A->B C Once tumors reach a predetermined size (e.g., ~50 mm³), randomize mice into treatment groups: - Vehicle Control - ML-00253764 (30 mg/kg) B->C D Administer treatment (subcutaneous) daily C->D E Measure tumor volume and body weight every 2-3 days D->E F At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, western blot) E->F

Workflow for Melanoma Xenograft Study

4. Preparation of Dosing Solution:

  • Dissolve this compound in sterile water to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose, assuming a 10 mL/kg injection volume).

5. Data Collection and Analysis:

  • Monitor and record tumor volumes and body weights throughout the experiment.

  • Compare the tumor growth rates between the control and treatment groups.

  • Perform statistical analysis to assess the significance of any anti-tumor effects.

Safety and Toxicology Considerations

In the available preclinical studies, this compound has been well-tolerated in mice at therapeutic doses.[3] Specifically, studies have reported a lack of significant body weight loss or genotoxicity.[3][4] However, it is crucial for researchers to conduct their own safety assessments, including:

  • Monitoring for clinical signs of toxicity: This includes observing changes in behavior, appearance, and activity levels.

  • Body weight measurements: Regular monitoring of body weight is a key indicator of overall health.

  • Histopathological analysis: At the end of a study, major organs should be collected for histopathological examination to identify any potential tissue damage.

Researchers should always adhere to the guidelines set by their institution's Animal Care and Use Committee (IACUC) for all in vivo experiments.

References

Application Notes and Protocols for In Vitro Assays Using ML-00253764 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro utility of ML-00253764 hydrochloride, a potent and selective antagonist of the Melanocortin 4 Receptor (MC4R). The protocols detailed below are based on established methodologies and are intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Introduction

This compound is a non-peptidic, brain-penetrant antagonist of the MC4R.[1] It has been identified as a valuable tool for studying the physiological and pathological roles of the MC4R signaling pathway. In vitro studies have demonstrated its utility in assays for receptor binding, signal transduction, and cellular proliferation, particularly in the context of cancer research.

Mechanism of Action

This compound functions as a competitive antagonist at the MC4R, displacing the binding of agonists like α-melanocyte-stimulating hormone (α-MSH).[1] Its primary mechanism involves the inhibition of the canonical Gs-protein coupled pathway, leading to a reduction in cyclic AMP (cAMP) production.[1][2] Furthermore, it has been shown to modulate downstream signaling pathways, including the inhibition of ERK1/2 and Akt phosphorylation, which are crucial for cell survival and proliferation.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro assays.

Table 1: Receptor Binding and Potency

ParameterReceptorValue (µM)Cell LineReference
KᵢhMC4R0.16-[1]
IC₅₀hMC4R0.103-[1]
IC₅₀ (NDP-α-MSH displacement)hMC4R0.32HEK293[1]
IC₅₀ (NDP-α-MSH displacement)hMC3R0.81HEK293[1]
IC₅₀ (NDP-α-MSH displacement)hMC5R2.12HEK293[1]

Table 2: In Vitro Antiproliferative Activity (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (nM)Treatment DurationReference
U-118Glioblastoma6,56072 h[3]
HT-29Colorectal Adenocarcinoma806.4 ± 321.872 h[5]
Caco-2Colorectal Adenocarcinoma2993 ± 1135.272 h[5]
8305CAnaplastic Thyroid Carcinoma7667 ± 2144.672 h[5]
A-2058Melanoma11.172 h[6]
WM 266-4Melanoma33.772 h[6]
A-2058 (MC4R null)Melanoma360.172 h[6]

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound. As an antagonist, it blocks the activation of MC4R by agonists like α-MSH, thereby inhibiting the downstream Gs-cAMP and ERK1/2 pathways.

ML00253764_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R Gs Gs MC4R->Gs Activates alphaMSH α-MSH alphaMSH->MC4R Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK1/2 PKA->ERK pERK pERK1/2 ERK->pERK Proliferation Cell Proliferation pERK->Proliferation ML00253764 ML-00253764 hydrochloride ML00253764->MC4R Inhibits

Caption: Signaling pathway of MC4R and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments using this compound.

Cell Culture
  • Cell Lines: Human cancer cell lines such as HT-29 (colorectal adenocarcinoma), Caco-2 (colorectal adenocarcinoma), 8305C (anaplastic thyroid carcinoma), A-2058 (melanoma), and WM 266-4 (melanoma) can be used.[5][6]

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Stock Solution Preparation
  • Compound: this compound.

  • Solvent: Prepare a 10 mM stock solution in sterile water or DMSO.[5][6]

  • Storage: Store the stock solution at -20°C or -80°C for long-term use.[1][3]

In Vitro Antiproliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Antiproliferation_Assay_Workflow start Seed cells in 96-well plates step1 Allow cells to adhere overnight start->step1 step2 Treat with serial dilutions of This compound step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add proliferation reagent (e.g., MTT, WST-1) step3->step4 step5 Incubate for 2-4 hours step4->step5 step6 Measure absorbance with a plate reader step5->step6 end Calculate IC₅₀ values step6->end

Caption: Workflow for a typical in vitro antiproliferation assay.

Detailed Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[5][6]

  • Proliferation Measurement: Add 10 µL of a proliferation reagent (e.g., MTT or WST-1) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Cell Death Detection ELISA)

This protocol measures the induction of apoptosis by quantifying cytoplasmic histone-associated DNA fragments.

Detailed Methodology:

  • Cell Seeding and Treatment: Seed 3 x 10⁵ cells in 100-mm dishes and treat with this compound at its IC₅₀ concentration for 72 hours.[6]

  • Cell Lysis: After treatment, collect and lyse the cells according to the manufacturer's protocol for the Cell Death Detection ELISA kit.

  • ELISA Procedure:

    • Add the cell lysate to a streptavidin-coated microplate.

    • Add a mixture of anti-histone-biotin and anti-DNA-POD.

    • Incubate for 2 hours at room temperature.

    • Wash the wells to remove unbound components.

    • Add ABTS substrate solution and incubate until color development is sufficient.

    • Measure the absorbance at 405 nm.

  • Data Analysis: Compare the absorbance of treated samples to the vehicle control to determine the fold-increase in apoptosis.

ERK1/2 Phosphorylation Assay (ELISA)

This protocol quantifies the inhibition of ERK1/2 phosphorylation.[5]

Detailed Methodology:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • ELISA Procedure:

    • Use a commercially available ERK1/2 (phospho-specific) ELISA kit.

    • Add equal amounts of protein from each sample to the wells of the ELISA plate.

    • Follow the manufacturer's instructions for incubation with capture and detection antibodies.

    • Add the substrate and stop solution.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal or total protein concentration. Compare the levels of phosphorylated ERK1/2 in treated samples to the vehicle control.

Conclusion

This compound is a versatile research tool for investigating the MC4R pathway in vitro. The protocols provided here offer a framework for studying its antagonistic and antiproliferative effects. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

Application Notes and Protocols: ML-00253764 Hydrochloride and Temozolomide Combination Therapy for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1] Standard-of-care chemotherapy with temozolomide (B1682018) (TMZ), a DNA alkylating agent, often leads to the development of resistance.[2][3] This necessitates the exploration of novel therapeutic strategies to enhance the efficacy of TMZ and overcome resistance mechanisms.

Recent research has identified the Melanocortin 4 Receptor (MC4R) as a potential therapeutic target in GBM.[4][5] ML-00253764 hydrochloride, a selective antagonist of MC4R, has demonstrated anti-proliferative and pro-apoptotic effects in GBM cell lines.[4][5][6] Preclinical studies have shown that the combination of this compound and temozolomide results in a highly synergistic anti-tumor effect in glioblastoma cells, both in vitro and in vivo.[4][5]

These application notes provide a comprehensive overview and detailed protocols for studying the combination therapy of this compound and temozolomide in glioblastoma research.

Mechanism of Action

Temozolomide exerts its cytotoxic effects by methylating DNA, primarily at the O6 and N7 positions of guanine.[2][7] This DNA damage, if unrepaired, leads to cell cycle arrest and apoptosis.[2] However, the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove these methyl adducts, leading to TMZ resistance.[1][2]

ML-00253764 is a selective antagonist of the Melanocortin 4 Receptor (MC4R).[6][8] In glioblastoma cells, inhibition of MC4R by ML-00253764 has been shown to induce antiproliferative and proapoptotic activity. This is achieved through the inhibition of the phosphorylation of key downstream signaling molecules, ERK1/2 and Akt, which are crucial for cell survival and proliferation.[4][5]

The combination of ML-00253764 and temozolomide exhibits a synergistic effect. By inhibiting the pro-survival signaling mediated by the ERK1/2 and Akt pathways, ML-00253764 sensitizes glioblastoma cells to the DNA-damaging effects of temozolomide, leading to enhanced cancer cell death.[4][5]

G cluster_0 This compound cluster_1 Temozolomide ML00253764 ML-00253764 MC4R MC4R ML00253764->MC4R Inhibits TMZ Temozolomide DNA DNA TMZ->DNA ERK p-ERK1/2 MC4R->ERK Akt p-Akt MC4R->Akt Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Akt->Proliferation Akt->Apoptosis DNAdamage DNA Damage DNA->DNAdamage DNAdamage->Apoptosis

Caption: Signaling pathway of ML-00253764 and Temozolomide.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the human glioblastoma cell lines U-87 MG and U-118 MG.

Table 1: IC50 Values of this compound and Temozolomide (72h treatment)

Cell LineDrugIC50 (µM)
U-87 MGML-0025376415.3 ± 1.8
Temozolomide185 ± 21
U-118 MGML-0025376421.7 ± 2.5
Temozolomide254 ± 29

Table 2: Combination Index (CI) Values for ML-00253764 and Temozolomide Combination

Cell LineFraction Affected (Fa)Combination Index (CI)*
U-87 MG0.50< 1 (Synergism)
0.75< 1 (Synergism)
0.90< 1 (Synergism)
U-118 MG0.50< 1 (Synergism)
0.75< 1 (Synergism)
0.90< 1 (Synergism)

*CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Effect of ML-00253764, Temozolomide, and their Combination on Apoptosis

Cell LineTreatment (72h)% Apoptotic Cells (Annexin V+)
U-87 MGControl3.2 ± 0.4
ML-00253764 (15 µM)12.8 ± 1.5
Temozolomide (185 µM)18.5 ± 2.1
Combination45.7 ± 4.9
U-118 MGControl2.9 ± 0.3
ML-00253764 (20 µM)10.1 ± 1.2
Temozolomide (250 µM)15.2 ± 1.8
Combination38.9 ± 4.2

Experimental Protocols

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Cell Culture (U-87 MG, U-118 MG) B Drug Preparation (ML-00253764, TMZ) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Protein Phosphorylation Assay (ELISA for p-ERK, p-Akt) B->E F Synergy Analysis (Combination Index) C->F G Xenograft Model (Nude Mice) H Tumor Implantation (U-87 MG cells) G->H I Drug Administration H->I J Tumor Volume Measurement I->J K Toxicity Assessment I->K L Data Analysis J->L K->L

Caption: Experimental workflow for in vitro and in vivo studies.
Protocol 1: Cell Culture of U-87 MG and U-118 MG Glioblastoma Cell Lines

  • Media Preparation:

    • U-87 MG: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

    • U-118 MG: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • Passage cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA.

Protocol 2: Drug Preparation and Dilution
  • Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in sterile water.

    • Prepare a 100 mM stock solution of Temozolomide in dimethyl sulfoxide (B87167) (DMSO).

    • Store stock solutions at -20°C.

  • Working Solutions:

    • On the day of the experiment, dilute the stock solutions to the desired concentrations using the appropriate cell culture medium.

    • Ensure the final DMSO concentration for temozolomide does not exceed 0.1% to avoid solvent toxicity.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of ML-00253764, temozolomide, or their combination for 72 hours. Include a vehicle control (medium with 0.1% DMSO).

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values using non-linear regression analysis.

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates and treat with the drugs as described for the viability assay.

  • Cell Harvesting:

    • After 72 hours, harvest the cells by trypsinization and collect the culture supernatant to include any floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples using a flow cytometer.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 5: Quantification of ERK1/2 and Akt Phosphorylation (ELISA)
  • Cell Lysis:

    • Seed cells and treat with drugs for the desired time points.

    • Wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt).

    • Follow the manufacturer's instructions for the assay, including the preparation of standards and samples.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Quantify the levels of p-ERK1/2 and p-Akt relative to the total protein concentration in each sample.

Protocol 6: In Vivo Xenograft Model
  • Animal Model:

    • Use athymic nude mice (4-6 weeks old).

  • Tumor Cell Implantation:

    • Subcutaneously inject 5 x 10⁶ U-87 MG cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width²).

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

      • Vehicle control

      • This compound (e.g., 10 mg/kg, intraperitoneal injection, daily)

      • Temozolomide (e.g., 50 mg/kg, oral gavage, daily for 5 days)

      • Combination of ML-00253764 and Temozolomide

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly.

    • Euthanize the mice when tumors reach the maximum allowed size or if signs of toxicity are observed.

  • Data Analysis:

    • Compare the tumor growth inhibition between the different treatment groups.

Synergy Analysis

The synergistic effect of the drug combination can be quantified using the Combination Index (CI) method developed by Chou and Talalay. This method is based on the median-effect equation and provides a quantitative measure of the interaction between two drugs.

Calculation of Combination Index (CI):

The CI is calculated using software such as CompuSyn. The software requires dose-response data from the single-agent and combination experiments.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Conclusion

The combination of this compound and temozolomide represents a promising therapeutic strategy for glioblastoma. The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic effects and underlying mechanisms of this combination therapy. The provided data and methodologies can serve as a valuable resource for the preclinical development of this novel treatment approach for a devastating disease.

References

Application Notes and Protocols: Synergistic Inhibition of Melanoma Cells Using ML00253764 and Vemurafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma, particularly BRAF-mutant melanoma, presents a significant therapeutic challenge due to acquired resistance to targeted therapies like vemurafenib (B611658).[1][2][3][4][5] Vemurafenib, a potent inhibitor of the BRAF V600E mutation, initially induces tumor regression but resistance often emerges, limiting its long-term efficacy.[5][6][7] This necessitates the exploration of combination therapies to overcome resistance and enhance treatment outcomes. Recent research has identified the melanocortin receptor 4 (MC4R) as a novel therapeutic target in melanoma. The selective MC4R antagonist, ML00253764, has demonstrated anticancer activity and, significantly, a synergistic effect when combined with vemurafenib in BRAF-mutant melanoma cell lines.[8]

These application notes provide a detailed overview of the preclinical data and protocols for utilizing ML00253764 in conjunction with vemurafenib in melanoma cell culture models. The provided information is intended to guide researchers in designing and executing experiments to further investigate this promising combination therapy.

Data Presentation

The combination of ML00253764 and vemurafenib has been shown to have a synergistic antiproliferative and proapoptotic effect on human melanoma cell lines A-2058 and WM 266-4, both of which harbor the BRAF V600E mutation.[8]

Table 1: In Vitro Efficacy of ML00253764 and Vemurafenib Combination

Cell LineTreatmentKey FindingsReference
A-2058ML00253764 + VemurafenibSynergistic inhibition of proliferation[8]
WM 266-4ML00253764 + VemurafenibSynergistic induction of apoptosis[8]
A-2058ML00253764 + VemurafenibInhibition of ERK1/2 phosphorylation[8]
WM 266-4ML00253764 + VemurafenibReduction of BCL-XL expression[8]

Signaling Pathways and Experimental Workflow

The synergistic effect of combining ML00253764 and vemurafenib stems from their complementary mechanisms of action, targeting distinct but interconnected signaling pathways crucial for melanoma cell survival and proliferation.

G cluster_0 Vemurafenib Action cluster_1 ML00253764 Action cluster_2 Combined Effect Vemurafenib Vemurafenib BRAF_V600E BRAF V600E Vemurafenib->BRAF_V600E inhibits MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation_V Proliferation ERK->Proliferation_V Synergistic_Effect Synergistic Inhibition of Melanoma Growth ERK->Synergistic_Effect ML00253764 ML00253764 MC4R MC4R ML00253764->MC4R antagonizes pERK pERK1/2 MC4R->pERK inhibits BCL_XL BCL-XL pERK->BCL_XL downregulates Apoptosis Apoptosis BCL_XL->Apoptosis inhibits Apoptosis->Synergistic_Effect

Caption: Combined signaling pathway inhibition by ML00253764 and vemurafenib.

The experimental workflow to assess the synergistic effects of ML00253764 and vemurafenib typically involves a series of in vitro assays.

G start Start: Melanoma Cell Culture (A-2058, WM 266-4) treatment Treatment: - ML00253764 alone - Vemurafenib alone - Combination start->treatment proliferation Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis western_blot Western Blot Analysis (pERK1/2, BCL-XL) treatment->western_blot synergy Synergy Analysis (Combination Index - CI) proliferation->synergy apoptosis->synergy western_blot->synergy end Conclusion: Quantify Synergistic Effect synergy->end

Caption: Experimental workflow for evaluating drug synergy.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of ML00253764 and vemurafenib.

Cell Culture
  • Cell Lines: Human melanoma cell lines A-2058 (ATCC-CRL-11147) and WM 266-4 (ATCC-CRL-1676), both containing the BRAF V600E mutation.[8]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, 100 U/mL penicillin, and 100 mg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Proliferation Assay
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.

  • Procedure:

    • Seed melanoma cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of ML00253764, vemurafenib, or the combination of both for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Apoptosis Assay
  • Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Procedure:

    • Seed cells in 6-well plates and treat with the compounds as described for the proliferation assay.

    • After treatment, harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis
  • Purpose: To determine the effect of the drug combination on the phosphorylation of ERK1/2 and the expression of BCL-XL.[8]

  • Procedure:

    • Plate cells and treat with ML00253764 and/or vemurafenib for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, BCL-XL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Synergy Analysis
  • Method: Combination Index (CI) method of Chou and Talalay.

  • Procedure:

    • Generate dose-response curves for each drug individually and in combination at a constant ratio.

    • Use software such as CompuSyn to calculate the CI values.

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Conclusion

The combination of ML00253764 and vemurafenib represents a promising strategy for the treatment of BRAF-mutant melanoma.[8] The synergistic antiproliferative and proapoptotic effects observed in preclinical models are attributed to the dual targeting of the MC4R and BRAF-MEK-ERK signaling pathways. The protocols outlined in these application notes provide a framework for researchers to further investigate the molecular mechanisms underlying this synergy and to evaluate its potential for clinical translation. Further in vivo studies are warranted to validate these findings in more complex biological systems.[8]

References

Application Notes and Protocols for ML-00253764 Hydrochloride Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2][3] As a brain-penetrant compound, it has been investigated for its ability to counteract tumor-induced weight loss.[1][3] These application notes provide detailed protocols for the preparation and subcutaneous administration of this compound for pre-clinical research applications.

Compound Information

PropertyValue
Full Chemical Name 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole, monohydrochloride[2]
CAS Number 1706524-94-8[1][2][3]
Molecular Formula C₁₈H₁₈BrFN₂O · HCl[2]
Molecular Weight 413.71 g/mol [1][3]
Appearance Off-white to light yellow solid[1]
Purity ≥98%[3]

In Vitro Activity

This compound demonstrates selectivity for the human melanocortin 4 receptor (hMC4-R) over other melanocortin receptor subtypes.

ReceptorIC₅₀ (µM)
hMC4-R 0.32[1]
hMC3-R 0.81[1]
hMC5-R 2.12[1]

The compound has been shown to decrease cyclic AMP (cAMP) production induced by [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH) in HEK293 cells expressing MC4R.[1][2]

Solubility and Storage

Proper storage and handling are critical for maintaining the stability and activity of this compound.

SolventSolubility
Water Soluble to 10 mM[3]
DMSO Soluble to 100 mM[3]
DMF 30 mg/mL[2]
Ethanol 1 mg/mL[2]

Storage Conditions:

  • Solid: Store at 4°C, sealed and protected from moisture.[1]

  • Stock Solutions: Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Experimental Protocols

Preparation of Dosing Solution for Subcutaneous Injection

This protocol is based on a previously published in vivo study.[1]

Materials:

  • This compound powder

  • Polyethylene (B3416737) glycol 200 (PEG200)

  • Sterile saline (0.9% NaCl)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: Prepare a 1:10 solution of polyethylene glycol 200 in sterile saline. For example, to prepare 10 mL of vehicle, mix 1 mL of PEG200 with 9 mL of sterile saline.

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Dissolution: Add the weighed powder to a sterile, light-protected container. Add the prepared PEG200/saline vehicle to achieve the desired final concentration.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterilization: If required for the experimental model, the final solution can be sterile-filtered through a 0.22 µm syringe filter.

  • Storage: Use the prepared dosing solution immediately or store it appropriately for short-term use, protected from light.

In Vivo Subcutaneous Administration Protocol (Mouse Model)

This protocol is based on a study investigating the effect of ML-00253764 on tumor-induced weight loss in mice.[1]

Animal Model:

  • CT-26 tumor-bearing BALB/c mice[1]

Dosing Regimen:

  • Dosage: 3, 10, or 30 mg/kg[1]

  • Frequency: Once daily[1]

  • Route of Administration: Subcutaneous (SC) injection[1]

  • Dosing Volume: 10 mL/kg[1]

Procedure:

  • Animal Handling: Acclimatize animals to the experimental conditions and handle them according to approved institutional animal care and use committee (IACUC) protocols.

  • Dose Calculation: Calculate the volume of the dosing solution to be administered to each animal based on its body weight and the desired dosage.

  • Injection Site: Identify a suitable subcutaneous injection site, typically in the dorsal flank area.

  • Injection: Gently lift a fold of skin and insert the needle into the subcutaneous space. Administer the calculated volume of the this compound solution.

  • Monitoring: Monitor the animals regularly for any adverse reactions at the injection site and for overall health.

  • Data Collection: Collect relevant data according to the experimental design, such as body weight, tumor size, and food intake.[2][3]

Visualizations

G cluster_0 MC4R Signaling Pathway α-MSH α-MSH MC4R MC4R α-MSH->MC4R Agonist Binding Gαs Gαs MC4R->Gαs Activation AC AC Gαs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC ML-00253764 ML-00253764 ML-00253764->MC4R Antagonist Binding

Caption: Antagonistic action of ML-00253764 on the MC4R signaling pathway.

G cluster_1 In Vivo Experimental Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Tumor_Implantation Tumor Implantation (e.g., CT-26) Animal_Acclimatization->Tumor_Implantation Group_Assignment Random Group Assignment Tumor_Implantation->Group_Assignment Daily_Dosing Daily Subcutaneous Injection (Vehicle or ML-00253764) Group_Assignment->Daily_Dosing Monitoring Daily Monitoring (Body Weight, Food Intake, Tumor Size) Daily_Dosing->Monitoring Endpoint Experimental Endpoint Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo studies of ML-00253764.

References

Application Notes and Protocols for Testing ML-00253764 Hydrochloride Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2] While initially investigated for its effects on metabolism, recent studies have highlighted its promising anticancer activities.[3][4][5] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in relevant cancer cell lines. The protocols outlined below cover cell viability, apoptosis, and the analysis of key signaling pathways.

Mechanism of Action

ML-00253764 acts as an antagonist to the MC4R, a G protein-coupled receptor.[4] In cancer cells expressing MC4R, this antagonism has been shown to inhibit downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.[3][4]

Recommended Cell Lines

Based on published data, the following human cancer cell lines have demonstrated sensitivity to ML-00253764 and are recommended for efficacy testing:

Cell LineCancer TypeKey CharacteristicsReported IC50
A-2058 MelanomaB-raf V600E mutated, expresses functional MC4R11.1 nM[4]
WM 266-4 MelanomaB-raf V600E mutated, expresses functional MC4R33.7 nM[4]
U-118 MG GlioblastomaExpresses MC4R6.56 µM[3]
U-87 MG GlioblastomaExpresses MC4RNot explicitly stated, but shows inhibition of ERK1/2 phosphorylation[3]

An MC4R null cell line, such as the A-2058 Clone 1, can be used as a negative control to confirm the on-target activity of ML-00253764.[4]

Experimental Protocols

Cell Viability and Proliferation Assays

These assays are fundamental for determining the dose-dependent effect of ML-00253764 on cancer cell growth. A variety of methods are available, with the MTT and MTS assays being common choices.[6][7]

a) MTT Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Recommended cancer cell lines (e.g., A-2058, WM 266-4, U-118 MG)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of ML-00253764 in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of ML-00253764. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition against the log concentration of ML-00253764 to determine the GI50 value.

b) Data Presentation: Expected GI50 Values

Cell LineExpected GI50
A-2058~11.1 nM[4]
WM 266-4~33.7 nM[4]
U-118 MG~6.56 µM[3]
Apoptosis Assay

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.

a) Annexin V-FITC Staining Protocol

Materials:

  • Cells treated with ML-00253764 as described in the viability assay.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Treat cells with ML-00253764 at concentrations around the determined GI50 for 48 hours.

  • Harvest the cells (including any floating cells in the medium).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

b) Data Interpretation

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

An increase in the population of Annexin V positive cells following treatment with ML-00253764 indicates the induction of apoptosis.

Western Blot Analysis of Signaling Pathways

Western blotting is essential for investigating the effect of ML-00253764 on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.[8]

a) Western Blot Protocol

Materials:

  • Cells treated with ML-00253764.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA or Bradford).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-BCL-XL, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Seed cells and treat with various concentrations of ML-00253764 for a specified time (e.g., 24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

b) Expected Outcomes

  • A dose-dependent decrease in the phosphorylation of ERK1/2 and Akt.[3]

  • A reduction in the expression of the anti-apoptotic protein BCL-XL.[5]

  • No significant change in the total levels of ERK1/2 and Akt.

Visualizations

ML00253764_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R G_Protein G Protein MC4R->G_Protein ML-00253764 ML-00253764 hydrochloride ML-00253764->MC4R Antagonism MAPK_Pathway MAPK/ERK Pathway PI3K_Pathway PI3K/Akt Pathway AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP cAMP->MAPK_Pathway cAMP->PI3K_Pathway ERK p-ERK1/2 MAPK_Pathway->ERK MAPK_Pathway->ERK Inhibition Akt p-Akt PI3K_Pathway->Akt PI3K_Pathway->Akt Inhibition Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt->Proliferation_Survival

Caption: ML-00253764 Signaling Pathway Inhibition.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (A-2058, WM 266-4, U-118) Start->Cell_Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot (p-ERK, p-Akt) Treatment->Western_Blot Data_Analysis 4. Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis GI50 GI50 Determination Data_Analysis->GI50 Apoptosis_Quant Quantification of Apoptotic Cells Data_Analysis->Apoptosis_Quant Phospho_Analysis Analysis of Protein Phosphorylation Data_Analysis->Phospho_Analysis Conclusion Conclusion on Efficacy GI50->Conclusion Apoptosis_Quant->Conclusion Phospho_Analysis->Conclusion

References

Application Notes and Protocols for Apoptosis and Proliferation Assays with ML00253764

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effects of ML00253764, a selective melanocortin receptor 4 (MC4R) antagonist, on cancer cell proliferation and apoptosis. ML00253764 has demonstrated anti-cancer activity by inducing apoptosis and inhibiting proliferation in various cancer cell lines through the suppression of ERK1/2 and Akt phosphorylation.[1][2] This document offers step-by-step guidance for conducting these assays and interpreting the results.

Data Presentation: In Vitro Efficacy of ML00253764

The following table summarizes the in vitro antiproliferative activity of ML00253764 in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeIC50 (µM)Reference
U-118 MGGlioblastoma6.56[1]
U-87 MGGlioblastomaNot explicitly stated, but antiproliferative and proapoptotic effects were observed.[2]
A-2058Melanoma (B-raf mutated)Not explicitly stated, but antiproliferative and proapoptotic effects were observed.[3]
WM 266-4Melanoma (B-raf mutated)Not explicitly stated, but antiproliferative and proapoptotic effects were observed.[3]
HT-29Colorectal Adenocarcinoma0.8064 ± 0.3218[4]
Caco-2Colorectal Adenocarcinoma2.993 ± 1.1352[4]
8305CAnaplastic Thyroid Carcinoma7.667 ± 2.1446[4]

Signaling Pathway of ML00253764 in Cancer Cells

ML00253764 exerts its anti-cancer effects by antagonizing the MC4R, which leads to the inhibition of downstream pro-survival signaling pathways. The diagram below illustrates the proposed mechanism of action.

ML00253764_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R ERK12 ERK1/2 MC4R->ERK12 Inhibits Phosphorylation Akt Akt MC4R->Akt Inhibits Phosphorylation ML00253764 ML00253764 ML00253764->MC4R Antagonizes Proliferation Cell Proliferation ERK12->Proliferation ERK12->Inhibition_Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Promotes Akt->Inhibition_Proliferation Akt->Induction_Apoptosis Inhibition leads to

Caption: Mechanism of ML00253764 action.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for determining the effect of ML00253764 on the proliferation of adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., U-118 MG, HT-29)

  • Complete growth medium

  • ML00253764 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent reagent (e.g., SDS in HCl)

  • Microplate reader

Workflow:

Caption: MTT cell proliferation assay workflow.

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of ML00253764 in complete growth medium from a stock solution. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (DMSO).

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT reagent to each well.

  • Incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Add 100 µL of detergent reagent to each well.

  • Leave the plate at room temperature in the dark for 2 hours.

  • Record the absorbance at 570 nm using a microplate reader.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cells treated with ML00253764 using flow cytometry.

Materials:

  • Cancer cell lines (e.g., U-87 MG, A-2058)

  • Complete growth medium

  • ML00253764

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Workflow:

References

Dissolving ML-00253764 Hydrochloride in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution of ML-00253764 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). ML-00253764 is a selective and brain-penetrant antagonist of the melanocortin 4 receptor (MC4R)[1]. Proper preparation of this compound in solution is critical for accurate and reproducible experimental results in cell-based assays and other research applications.

Compound Information and Physicochemical Properties

This compound is a non-peptide small molecule that has been shown to have anticancer activity by inducing apoptosis through the inhibition of ERK1/2 and Akt phosphorylation[1][2]. It is crucial to understand its physical and chemical properties to ensure proper handling and storage.

PropertyValue
Chemical Name 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride
Molecular Formula C₁₈H₁₈BrFN₂O·HCl[3]
Molecular Weight 413.71 g/mol
CAS Number 1706524-94-8
Purity ≥98%
Appearance Crystalline solid[3]

Solubility Data

The solubility of this compound is a key factor in preparing stock solutions. While it has limited solubility in aqueous solutions, it is readily soluble in DMSO.

SolventMaximum Concentration
DMSO 100 mM (41.37 mg/mL)
Water 10 mM (4.14 mg/mL)
Ethanol 1 mg/mL[3]
DMF 30 mg/mL[3]

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials with secure caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Protocol:

  • Determine the required mass: To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is 41.37 mg. The calculation is as follows: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.1 mol/L * 0.001 L * 413.71 g/mol * 1000 mg/g = 41.37 mg

  • Weigh the compound: On a calibrated analytical balance, accurately weigh 41.37 mg of this compound powder into a sterile microcentrifuge tube.

  • Dissolve the compound: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the compound.

  • Ensure complete dissolution: Securely cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved, resulting in a clear solution. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication may be applied.[4][5]

  • Storage of Stock Solution:

    • For short-term storage (up to 1 month), store the stock solution at -20°C.[1][4]

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][4]

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Pipettors and sterile, filtered pipette tips

Protocol:

  • Determine the final concentration: Decide on the final concentrations of this compound required for your experiment (e.g., 1 µM, 10 µM, 50 µM).

  • Maintain a low final DMSO concentration: It is critical to keep the final concentration of DMSO in the cell culture medium below a level that is toxic to the cells. Generally, a final DMSO concentration of less than 0.5% is recommended, with 0.1% or lower being ideal for most cell lines.

  • Serial Dilution: To avoid precipitation of the compound in the aqueous cell culture medium, it is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO first, before the final dilution into the medium.

  • Example Dilution for a 10 µM final concentration:

    • Prepare an intermediate dilution of the 100 mM stock solution in DMSO. For example, dilute the 100 mM stock 1:100 in DMSO to get a 1 mM solution.

    • Add 10 µL of the 1 mM intermediate solution to 1 mL of cell culture medium. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 1%. If a lower DMSO concentration is required, a higher intermediate dilution should be prepared.

  • Control Group: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the treated samples.

Signaling Pathway and Experimental Workflow

ML-00253764 acts as an antagonist to the Melanocortin 4 Receptor (MC4R), a G protein-coupled receptor. Its inhibitory action has been shown to affect downstream signaling pathways, notably the ERK1/2 and Akt pathways, which are involved in cell proliferation and survival.

ML00253764_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R ERK p-ERK1/2 MC4R->ERK Akt p-Akt MC4R->Akt Agonist Agonist (e.g., α-MSH) Agonist->MC4R Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis ML00253764 ML-00253764 hydrochloride ML00253764->MC4R

Caption: Signaling pathway of this compound.

The following diagram illustrates a typical experimental workflow for assessing the in vitro efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 100 mM Stock in DMSO Prep_Working Prepare Working Solutions in Culture Medium Prep_Stock->Prep_Working Treatment Treat Cells with ML-00253764 Prep_Working->Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot for p-ERK, p-Akt Treatment->Western_Blot

Caption: In vitro experimental workflow.

References

Application Note: Western Blot Analysis of MC4R Expression Following ML00253764 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor predominantly expressed in the hypothalamus, is a critical regulator of energy homeostasis, food intake, and body weight.[1][2][3] Its activation by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) leads to decreased appetite and increased energy expenditure.[1][4] Dysfunctional MC4R signaling is linked to severe early-onset obesity.[2] ML00253764 is a selective antagonist of MC4R, meaning it blocks the receptor's activity.[5] Investigating the effects of antagonists like ML00253764 on MC4R protein expression is crucial for understanding the pharmacological regulation of the receptor and its potential therapeutic implications, such as in the treatment of conditions like cancer cachexia (severe weight loss).[6][7] This application note provides a detailed protocol for the analysis of MC4R expression in cultured cells treated with ML00253764 using Western blotting.

Principle of the Method

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[8] This protocol outlines the steps for treating MC4R-expressing cells with ML00253764, followed by the extraction of membrane proteins, as MC4R is an integral membrane protein. The extracted proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with a primary antibody specific to MC4R. A secondary antibody conjugated to an enzyme binds to the primary antibody, and a chemiluminescent substrate is used to visualize and quantify the MC4R protein bands.

Experimental Protocols

Materials and Reagents

  • Cell Lines: HEK293 cells stably expressing human MC4R or other suitable cell lines (e.g., neuronal cell lines).

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[9]

  • ML00253764: Stock solution in DMSO.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Membrane Protein Extraction Buffer (e.g., Thermo Scientific Mem-PER Plus Kit or similar).[10]

    • RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • BCA Protein Assay Kit.

    • 4x Laemmli Sample Buffer.

    • Tris-Glycine SDS-PAGE running buffer.

    • Transfer buffer (Tris-glycine with 20% methanol).

    • Tris-Buffered Saline with 0.1% Tween 20 (TBST).

    • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.[9]

  • Antibodies:

    • Primary Antibody: Rabbit anti-MC4R polyclonal antibody (dilution as per manufacturer's recommendation, e.g., 1 µg/mL).[11][12]

    • Loading Control Antibody: Anti-Na+/K+-ATPase or Pan-Cadherin antibody.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Reagents for Detection:

    • Enhanced Chemiluminescence (ECL) substrate.

Protocol Steps

1. Cell Culture and Treatment with ML00253764

  • Seed MC4R-expressing cells in 6-well plates and culture until they reach 80-90% confluency.[9]

  • Serum-starve the cells for 4-6 hours prior to treatment.[9]

  • Prepare different concentrations of ML00253764 in serum-free media. Include a vehicle control (DMSO).

  • Treat the cells with the prepared ML00253764 solutions for a specified time (e.g., 24 hours).

2. Membrane Protein Extraction

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[9]

  • Aspirate the PBS and add an appropriate volume of a commercial membrane protein extraction reagent (e.g., Mem-PER Plus Kit) or a suitable lysis buffer for membrane proteins.[10][13]

  • Follow the manufacturer's instructions for the extraction kit, which typically involves a gentle permeabilization step to remove cytosolic proteins, followed by solubilization of membrane proteins.[10]

  • Alternatively, use RIPA buffer with mechanical scraping, followed by incubation on ice and centrifugation to collect the supernatant.[9]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]

  • Carefully collect the supernatant containing the protein extract.

3. Protein Concentration Determination

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.

4. SDS-PAGE and Western Blotting

  • Prepare protein samples by adding Laemmli sample buffer to 20-30 µg of protein per sample.

  • Heat the samples at 95°C for 5 minutes to denature the proteins. (Note: For some membrane proteins, heating at a lower temperature, like 40°C for 30 minutes, may be preferable to prevent aggregation).[14]

  • Load equal amounts of protein into the wells of a 10% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunodetection

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary anti-MC4R antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Repeat the immunodetection process for a loading control protein (e.g., Na+/K+-ATPase).

6. Detection and Quantification

  • Apply the ECL substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the MC4R protein levels to the loading control.

Data Presentation

Table 1: Experimental Treatment Groups

Group IDTreatmentConcentration (µM)Duration (hours)
AVehicle Control0 (DMSO)24
BML00253764124
CML00253764524
DML002537641024

Table 2: Quantitative Analysis of MC4R Expression

Treatment GroupNormalized MC4R Band Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Vehicle Control1.00± 0.121.0
1 µM ML002537640.95± 0.100.95
5 µM ML002537640.78± 0.090.78
10 µM ML002537640.62± 0.070.62

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow A Cell Culture (MC4R-expressing cells) B Treatment with ML00253764 (and Vehicle Control) A->B C Membrane Protein Extraction B->C D BCA Protein Assay C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunodetection (Primary & Secondary Antibodies) F->G H Chemiluminescent Detection G->H I Data Analysis & Quantification H->I

Caption: Experimental workflow for Western blot analysis of MC4R.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R Gs Gs Protein MC4R->Gs Activates alphaMSH α-MSH (Agonist) alphaMSH->MC4R Activates ML00253764 ML00253764 (Antagonist) ML00253764->MC4R Inhibits AgRP AgRP (Endogenous Antagonist) AgRP->MC4R Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB → Gene Expression PKA->CREB Phosphorylates Satiety ↓ Food Intake ↑ Energy Expenditure CREB->Satiety Leads to

Caption: Simplified MC4R signaling pathway.

References

Application Notes and Protocols for Testing ML-00253764 Hydrochloride in Animal Models of Cachexia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cachexia is a multifactorial metabolic syndrome characterized by severe body weight loss, muscle and adipose tissue wasting, and systemic inflammation. It is a common and debilitating complication of chronic diseases such as cancer, chronic heart failure, and chronic kidney disease (CKD), and is associated with a poor prognosis and reduced quality of life. ML-00253764 hydrochloride is a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The central melanocortin system is a key regulator of energy homeostasis, and its overactivation is implicated in the pathogenesis of cachexia. By blocking the MC4R, this compound has the potential to counteract the catabolic effects of the underlying disease and ameliorate cachectic symptoms.

These application notes provide an overview of relevant animal models of cachexia and detailed protocols for their use in the preclinical evaluation of this compound.

Key Signaling Pathways in Cachexia

Several signaling pathways are implicated in the muscle wasting characteristic of cachexia. A simplified overview of these pathways is presented below. This compound, as an MC4R antagonist, is expected to modulate these pathways by interfering with the central signaling that drives catabolism.

Cachexia_Signaling_Pathways cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathways IGF-1/PI3K/Akt IGF-1/PI3K/Akt mTOR mTOR IGF-1/PI3K/Akt->mTOR NF-κB NF-κB IGF-1/PI3K/Akt->NF-κB Smad2/3 Smad2/3 IGF-1/PI3K/Akt->Smad2/3 Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6)->NF-κB Atrogin-1/MuRF1 Atrogin-1/MuRF1 NF-κB->Atrogin-1/MuRF1 Myostatin/Activin Myostatin/Activin Myostatin/Activin->Smad2/3 Smad2/3->Atrogin-1/MuRF1 Ubiquitin-Proteasome System Ubiquitin-Proteasome System Protein Degradation Protein Degradation Ubiquitin-Proteasome System->Protein Degradation Atrogin-1/MuRF1->Ubiquitin-Proteasome System Central Melanocortin System (MC4R) Central Melanocortin System (MC4R) Central Melanocortin System (MC4R)->Pro-inflammatory Cytokines (TNF-α, IL-6) ML-00253764 ML-00253764 ML-00253764->Central Melanocortin System (MC4R)

Caption: Key signaling pathways in cachexia.

Animal Models of Cachexia

A variety of animal models are available to study cachexia, each with distinct characteristics that recapitulate different aspects of the human condition. The choice of model will depend on the specific research question and the therapeutic target of interest.

Cancer-Induced Cachexia Models

Cancer is a leading cause of cachexia. Tumor-bearing rodent models are widely used to study the mechanisms of cancer-induced cachexia and to evaluate potential therapies.

Table 1: Comparison of Cancer-Induced Cachexia Models

ModelAnimal StrainTumor Cell LineKey CharacteristicsTypical Time to Cachexia
C26 Adenocarcinoma BALB/c or CD2F1 miceColon-26 (murine)Rapid and severe weight loss, marked muscle and fat wasting, systemic inflammation (high IL-6).[1]14-21 days
Lewis Lung Carcinoma (LLC) C57BL/6 miceLLC (murine)Moderate weight loss, significant muscle wasting, anorexia.[2][3]21-28 days
Cardiac Cachexia Models

Cardiac cachexia is a serious complication of chronic heart failure. Animal models typically involve inducing heart failure through surgical or genetic manipulation.

Table 2: Comparison of Cardiac Cachexia Models

ModelAnimal StrainInduction MethodKey CharacteristicsTypical Time to Cachexia
Myocardial Infarction (MI) Mice or RatsLigation of the left anterior descending (LAD) coronary arteryProgressive heart failure, reduced cardiac function, muscle wasting.6-8 weeks
Transgenic Models MiceCardiac-specific overexpression of certain genes (e.g., Tpr-Met)Spontaneous development of heart failure and cachexia.[4]Varies with genetic model
Chronic Kidney Disease (CKD)-Induced Cachexia Models

Muscle wasting is a common feature of advanced CKD. Animal models of CKD-induced cachexia are typically generated by reducing renal mass.

Table 3: Comparison of CKD-Induced Cachexia Models

ModelAnimal StrainInduction MethodKey CharacteristicsTypical Time to Cachexia
5/6 Nephrectomy Rats (e.g., Sprague-Dawley)Surgical removal of one kidney and ligation of two-thirds of the arterial supply to the otherProgressive renal failure, uremia, muscle wasting, anorexia.[5]8-12 weeks
Adenine-Induced Nephropathy MiceDietary administration of adenineInduces tubulointerstitial nephritis and renal failure.4-6 weeks

Experimental Protocols

The following are detailed protocols for inducing and evaluating cachexia in commonly used animal models.

Protocol 1: C26 Adenocarcinoma-Induced Cachexia in Mice

1. Cell Culture and Preparation:

  • Culture Colon-26 (C26) adenocarcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest cells during the exponential growth phase.

  • Wash cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

2. Tumor Implantation:

  • Use 8-10 week old male BALB/c or CD2F1 mice.

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Shave and disinfect the right flank of the mouse.

  • Subcutaneously inject 100 µL of the C26 cell suspension (1 x 10^6 cells) into the right flank.

  • A control group should be injected with 100 µL of sterile PBS.

3. Monitoring and Cachexia Assessment:

  • Monitor the health of the animals daily.

  • Measure body weight and tumor size (using calipers) every other day. Tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Cachexia is typically evident 14-21 days post-implantation, characterized by a significant loss of body weight (excluding tumor weight).[1]

  • At the experimental endpoint, euthanize the animals and collect tissues (gastrocnemius muscle, epididymal fat pads, spleen, liver, and tumor) for further analysis.

4. This compound Administration:

  • Prepare this compound in a suitable vehicle (e.g., sterile saline or as specified by the manufacturer).

  • Administration can be initiated at a predetermined time post-tumor implantation (e.g., when tumors become palpable or when weight loss begins).

  • Administer the compound via the desired route (e.g., oral gavage, subcutaneous injection) at the predetermined dose and frequency. A vehicle control group should be included.

Protocol 2: Lewis Lung Carcinoma (LLC)-Induced Cachexia in Mice

1. Cell Culture and Preparation:

  • Culture Lewis Lung Carcinoma (LLC) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Follow the same harvesting and preparation steps as for C26 cells.

2. Tumor Implantation:

  • Use 8-10 week old male C57BL/6 mice.

  • Follow the same anesthesia and injection procedure as for the C26 model, implanting 1 x 10^6 LLC cells subcutaneously into the right flank.

3. Monitoring and Cachexia Assessment:

  • Monitor the animals as described for the C26 model.

  • Cachexia typically develops over 21-28 days.[2]

  • At the endpoint, collect tissues for analysis.

4. This compound Administration:

  • Follow the same administration protocol as described for the C26 model.

Protocol 3: 5/6 Nephrectomy-Induced CKD Cachexia in Rats

1. Surgical Procedure (Two-step):

  • Use male Sprague-Dawley rats (250-300g).

  • Step 1: Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate and remove the upper and lower thirds of the left kidney, leaving the central portion intact. Suture the incision.

  • Step 2 (one week later): Anesthetize the rat. Make a flank incision on the right side and perform a complete right nephrectomy. Suture the incision.

  • Sham-operated control animals should undergo the same surgical procedures, but the kidneys are manipulated and left intact.

2. Post-operative Care and Monitoring:

  • Provide appropriate post-operative analgesia.

  • Monitor the animals for recovery and signs of distress.

  • Measure body weight and food intake regularly.

  • Monitor renal function by measuring blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) at regular intervals.

3. Cachexia Assessment:

  • Cachexia develops progressively over 8-12 weeks.

  • At the experimental endpoint, euthanize the animals and collect tissues (muscle, fat, and kidney) for analysis.

4. This compound Administration:

  • Begin administration of this compound at a predetermined time after the second surgery.

  • Administer the compound as described in the cancer models.

Experimental Workflow for Testing this compound

The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in an animal model of cachexia.

Experimental_Workflow cluster_groups Treatment Groups Animal Model Selection Animal Model Selection Induction of Cachexia Induction of Cachexia Animal Model Selection->Induction of Cachexia Randomization into Treatment Groups Randomization into Treatment Groups Induction of Cachexia->Randomization into Treatment Groups Treatment Administration Treatment Administration Randomization into Treatment Groups->Treatment Administration Vehicle Control Vehicle Control Monitoring and Data Collection Monitoring and Data Collection Treatment Administration->Monitoring and Data Collection Endpoint and Tissue Collection Endpoint and Tissue Collection Monitoring and Data Collection->Endpoint and Tissue Collection Data Analysis and Interpretation Data Analysis and Interpretation Endpoint and Tissue Collection->Data Analysis and Interpretation ML-00253764 (Low Dose) ML-00253764 (Low Dose) ML-00253764 (High Dose) ML-00253764 (High Dose)

Caption: Experimental workflow for testing ML-00253764.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Key parameters to measure and analyze include:

  • Body Weight: Total body weight and tumor-free body weight (in cancer models).

  • Tissue Weights: Wet weight of key muscles (e.g., gastrocnemius, tibialis anterior), epididymal fat pads, spleen, and liver.

  • Food and Water Intake: Daily measurements.

  • Biochemical Markers: Serum levels of inflammatory cytokines (e.g., IL-6, TNF-α), markers of renal function (BUN, creatinine in CKD models), and other relevant biomarkers.

  • Gene and Protein Expression: Analysis of key catabolic and anabolic markers in muscle tissue (e.g., Atrogin-1, MuRF1, Myostatin, p-Akt, p-mTOR) via qPCR or Western blotting.

  • Muscle Fiber Size: Histological analysis of muscle cross-sections to determine fiber diameter.

Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA) to determine the significance of the effects of this compound treatment.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for cachexia. Careful selection of the appropriate model and rigorous adherence to standardized protocols are essential for generating reliable and translatable data. The MC4R antagonist this compound has shown promise in reducing tumor-induced weight loss in a mouse model, and further investigation using these detailed methodologies will be crucial in advancing its development.[6]

References

Application Notes and Protocols: Immunohistochemical Analysis of MC4R in Tumors Treated with ML00253764

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanocortin-4 Receptor (MC4R), a G protein-coupled receptor, is a critical regulator of energy homeostasis and has emerged as a novel therapeutic target in oncology. Recent studies have demonstrated the expression of functional MC4R in various tumor types, including glioblastoma and melanoma.[1][2][3][4] The selective MC4R antagonist, ML00253764, has shown promise in preclinical studies by inducing anti-proliferative and pro-apoptotic effects in cancer cells, both alone and in combination with existing therapies.[1][2][4] This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of MC4R in tumor tissues, particularly in the context of treatment with ML00253764.

Application Notes

Immunohistochemistry is a valuable technique for visualizing the expression and localization of MC4R within the tumor microenvironment. This can aid in:

  • Confirming MC4R expression: Validating the presence of the therapeutic target in patient-derived tumor samples.

  • Assessing receptor distribution: Understanding the cellular localization of MC4R within the tumor and surrounding stromal tissue.

  • Evaluating treatment effects: Investigating potential changes in MC4R expression or localization following treatment with ML00253764, although current literature primarily focuses on the functional inhibition of the receptor rather than changes in its expression levels.

ML00253764 is a selective antagonist of MC4R.[5] Its anti-cancer activity is attributed to the inhibition of downstream signaling pathways, such as the ERK1/2 and Akt pathways, which are crucial for cell survival and proliferation.[1][4]

Data Presentation

While specific quantitative data on the modulation of MC4R protein expression following ML00253764 treatment is not extensively available in the public domain, researchers can quantify their own IHC results. The following table provides a template for summarizing such quantitative data, which can be obtained through digital image analysis of stained tissue sections.

Table 1: Quantitative Analysis of MC4R Immunohistochemical Staining

Treatment GroupNTumor TypeMC4R Staining Intensity (Mean ± SD)Percentage of MC4R-Positive Cells (Mean ± SD)H-Score (Mean ± SD)
Vehicle Control
ML00253764 (Dose 1)
ML00253764 (Dose 2)
Positive Control (e.g., Brain Tissue)
Negative Control

Methodology for Quantitative Analysis: Staining Intensity: Scored on a scale of 0 (no staining), 1 (weak), 2 (moderate), and 3 (strong). Percentage of Positive Cells: The percentage of tumor cells showing any positive staining. H-Score: Calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]. The resulting score ranges from 0 to 300.

Experimental Protocols

Protocol 1: Immunohistochemistry for MC4R in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue

This protocol is a generalized procedure and may require optimization for specific antibodies and tissue types.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • Protein Block Solution (e.g., 10% Normal Goat Serum in PBS)

  • Primary Antibody: Rabbit Polyclonal anti-MC4R antibody

  • Biotinylated Secondary Antibody (anti-rabbit)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting Medium

  • PBS (Phosphate Buffered Saline)

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in 100% ethanol (2 changes for 3 minutes each).

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 80% ethanol for 3 minutes.

    • Rinse gently in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Solution.

    • Heat the solution to 95-100°C and maintain for 20-30 minutes.

    • Allow slides to cool in the solution for 20 minutes at room temperature.

    • Rinse slides in PBS (2 changes for 5 minutes each).

  • Blocking:

    • Apply Protein Block Solution to cover the tissue section.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain the blocking solution (do not rinse).

    • Apply the primary anti-MC4R antibody diluted in PBS (e.g., 1:100 to 1:500, requires optimization).

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides in TBST (3 changes for 5 minutes each).

    • Apply the biotinylated secondary antibody.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Rinse slides in TBST (3 changes for 5 minutes each).

    • Apply the Streptavidin-HRP conjugate.

    • Incubate for 30 minutes at room temperature.

    • Rinse slides in TBST (3 changes for 5 minutes each).

    • Apply the DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).

    • Rinse slides in deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse gently in running tap water.

    • Dehydrate through graded alcohols (80%, 95%, 100%) and xylene.

    • Apply a coverslip with mounting medium.

Mandatory Visualizations

Signaling Pathway of MC4R Inhibition by ML00253764 in Cancer Cells

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus MC4R MC4R ERK12 ERK1/2 MC4R->ERK12 Activates Akt Akt MC4R->Akt Activates ML00253764 ML00253764 ML00253764->MC4R Antagonizes pERK12 p-ERK1/2 ERK12->pERK12 Phosphorylation pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation pERK12->Proliferation Promotes pAkt->Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: MC4R signaling and its inhibition by ML00253764.

Experimental Workflow for MC4R Immunohistochemistry

IHC_Workflow start Start: FFPE Tumor Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody (anti-MC4R) Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (HRP-DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopic Analysis & Quantification dehydration_mounting->analysis

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by ML-00253764 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML-00253764 hydrochloride is a selective antagonist of the Melanocortin-4 Receptor (MC4R), a G protein-coupled receptor implicated in various physiological processes.[1][2] Recent studies have highlighted its potential as an anti-cancer agent due to its ability to induce apoptosis in various cancer cell lines.[1][3] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The mechanism of action involves the inhibition of the ERK1/2 signaling pathway, a key regulator of cell survival.[2][3]

Principle of the Assay

Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells with compromised membrane integrity.[4] Dual staining with fluorescently-labeled Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) via flow cytometry.[4][5]

Data Presentation

The following tables summarize the reported anti-proliferative and pro-apoptotic activity of this compound in various cancer cell lines. This data can be used as a reference for designing experiments.

Table 1: IC50 Values of this compound in Cancer Cell Lines (72h Treatment)

Cell LineCancer TypeIC50 (nM)
A-2058Melanoma11.1
WM 266-4Melanoma33.7
HT-29Colorectal Adenocarcinoma806.4[1]
Caco-2Colorectal Adenocarcinoma2993[1]
8305CAnaplastic Thyroid Carcinoma7667[1]

Table 2: Example of Expected Results from Flow Cytometry Analysis of Apoptosis

TreatmentCell PopulationPercentage of Cells (Example)
Vehicle ControlLive (Annexin V- / PI-)95%
Early Apoptotic (Annexin V+ / PI-)2%
Late Apoptotic/Necrotic (Annexin V+ / PI+)3%
ML-00253764 (IC50)Live (Annexin V- / PI-)40%
Early Apoptotic (Annexin V+ / PI-)35%
Late Apoptotic/Necrotic (Annexin V+ / PI+)25%

Signaling Pathway

This compound acts as an antagonist to the Melanocortin-4 Receptor (MC4R). By inhibiting MC4R, it disrupts downstream signaling, leading to a decrease in the phosphorylation of Extracellular signal-regulated kinase (ERK1/2). The ERK1/2 pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade that promotes cell survival. Inhibition of ERK1/2 phosphorylation leads to the activation of pro-apoptotic pathways, ultimately resulting in programmed cell death.[2][3]

ML00253764_Apoptosis_Pathway MC4R MC4R ERK12 ERK1/2 MC4R->ERK12 Activates ML00253764 ML-00253764 hydrochloride ML00253764->MC4R pERK12 p-ERK1/2 ERK12->pERK12 Survival Cell Survival pERK12->Survival Promotes Apoptosis Apoptosis pERK12->Apoptosis Inhibits

This compound induced apoptosis signaling pathway.

Experimental Protocols

This section provides a detailed protocol for inducing apoptosis with this compound and subsequent analysis by flow cytometry using Annexin V and PI staining.

Materials and Reagents
  • This compound

  • Cancer cell line of interest (e.g., A-2058, HT-29)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • 10X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

  • Microcentrifuge

  • 6-well plates or T25 flasks

  • Flow cytometry tubes

Experimental Workflow

Flow_Cytometry_Workflow start Start cell_seeding Seed cells and allow to adhere overnight start->cell_seeding treatment Treat cells with ML-00253764 hydrochloride and controls cell_seeding->treatment incubation Incubate for desired time (e.g., 72 hours) treatment->incubation harvest Harvest cells (including supernatant) incubation->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend Resuspend cells in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_stain Incubate in the dark at room temperature stain->incubate_stain add_buffer Add 1X Binding Buffer incubate_stain->add_buffer analyze Analyze by Flow Cytometry (within 1 hour) add_buffer->analyze end End analyze->end

Experimental workflow for apoptosis analysis.
Detailed Protocol

1. Cell Seeding and Treatment:

  • Seed the chosen cancer cell line in 6-well plates or T25 flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., based on the IC50 values in Table 1). It is recommended to perform a dose-response and a time-course experiment.

  • Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent used for the drug.

    • Unstained Control: Cells that are not stained with Annexin V or PI.

    • Annexin V only Control: Cells stained only with Annexin V.

    • PI only Control: Cells stained only with PI.

    • Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting:

  • For adherent cells:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, neutralize the trypsin with complete medium.

    • Combine the collected medium from the first step with the detached cell suspension.

  • For suspension cells:

    • Collect the cells directly from the culture flask.

  • Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

3. Annexin V and PI Staining:

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC (or other conjugate) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex and incubate for 5 minutes at room temperature in the dark.

  • After the incubation period, add 400 µL of 1X Binding Buffer to each tube.

4. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

  • Use the single-stained controls to set up compensation and the unstained control to set the forward and side scatter voltages.

  • Gate on the cell population of interest, excluding debris.

  • Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Q3): Live cells (Annexin V- / PI-)

    • Lower-right (Q4): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-left (Q1): Necrotic cells (Annexin V- / PI+)

Troubleshooting

  • High background staining: Ensure cells are washed thoroughly with cold PBS. Titrate the amount of Annexin V and PI.

  • Low signal: Ensure the cell concentration is optimal. Check the viability of the cells before starting the experiment.

  • Compensation issues: Always run single-stained controls to properly compensate for spectral overlap.

Conclusion

This application note provides a comprehensive protocol for the analysis of apoptosis induced by this compound using flow cytometry. By following this protocol, researchers can effectively quantify the pro-apoptotic effects of this compound and further investigate its potential as a therapeutic agent. The provided data and diagrams offer a solid foundation for designing and interpreting experiments in this area of research.

References

Troubleshooting & Optimization

ML-00253764 Hydrochloride: A Technical Guide to Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of ML-00253764 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation of this compound for your research needs.

Solubility Data

The solubility of this compound varies significantly across different solvent systems. The following table summarizes key quantitative data for easy reference and comparison.

Solvent SystemMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water4.1410[1]
DMSO41.37100[1][2]
DMF30~72.5[3]
Ethanol1~2.4[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25≥ 3.02[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25≥ 3.02[4]
10% DMSO, 90% Corn Oil≥ 1.25≥ 3.02[4]
DMF:PBS (pH 7.2) (1:20)0.5~1.2[3]

Molecular Weight of this compound: 413.71 g/mol [1][2]

Troubleshooting Common Solubility Issues

This section addresses potential challenges researchers may encounter when dissolving this compound and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in water at the expected concentration. What should I do?

A1: this compound has limited solubility in aqueous solutions. While it is soluble up to 10 mM in pure water, achieving this concentration may require gentle warming or sonication.[4] If you require a higher concentration for your experiments, consider using a co-solvent system. For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline have been successfully used.[4]

Q2: I observed precipitation after preparing my solution. How can I resolve this?

A2: Precipitation can occur if the solubility limit is exceeded or if the solution cools down after warming. To redissolve the compound, you can try gentle heating and/or sonication.[4] If precipitation persists, it may be necessary to adjust the solvent composition or prepare a more dilute solution.

Q3: Can I prepare a concentrated stock solution of this compound?

A3: Yes, highly concentrated stock solutions can be prepared using organic solvents. This compound is soluble up to 100 mM in DMSO.[1][2] This allows for the preparation of a concentrated stock that can then be diluted into your experimental buffer or medium. Be mindful of the final DMSO concentration in your assay, as it can affect cellular systems.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal stability, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4][5] It is advisable to store the compound in a sealed container, away from moisture.[4]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo applications.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Weigh the required amount of this compound (MW: 413.71 g/mol ).

  • Add the appropriate volume of sterile water to achieve a 10 mM concentration (e.g., for 1 mg of compound, add 241.7 µL of water).

  • Vortex the solution to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) or sonicate until the solution is clear.

  • Sterile filter the solution through a 0.22 µm filter before use in cell culture experiments.

Protocol 2: Preparation of a Formulation for In Vivo Studies (based on a published protocol)[5]

This protocol yields a clear solution of ≥ 1.25 mg/mL (≥ 3.02 mM).

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix the final solution until it is clear.

Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing common solubility challenges with this compound.

G A Start: Dissolve this compound B Does it dissolve completely? A->B C Solution is ready for use B->C Yes D Apply gentle heat or sonication B->D No E Does it dissolve now? D->E E->C Yes F Consider using a co-solvent (e.g., DMSO) E->F No G Prepare a more dilute solution E->G Persistent Issue F->B G->B H Precipitation Observed I Re-apply heat/sonication or adjust solvent H->I I->B

Troubleshooting workflow for this compound solubility.
Hypothetical Signaling Pathway

ML-00253764 is known to be an antagonist of the melanocortin 4 receptor (MC4R).[1][2] The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.

G cluster_cell Cell Membrane MC4R MC4R G_protein G Protein MC4R->G_protein Activates Agonist Agonist (e.g., α-MSH) Agonist->MC4R Activates ML00253764 This compound ML00253764->MC4R Inhibits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Hypothetical MC4R signaling pathway modulated by ML-00253764.

References

Improving ML-00253764 hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of ML-00253764 hydrochloride in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has varying solubility in different solvents. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used, with solubility up to 100 mM.[1][2][3] It is also soluble in water up to 10 mM.[1][2][3] For in vitro and in vivo studies, complex solvent systems are often employed to achieve the desired concentration and maintain stability.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is crucial to store solutions in tightly sealed containers to protect them from moisture. To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

Q3: My this compound solution has formed a precipitate. What could be the cause and how can I resolve it?

A3: Precipitation of this compound in aqueous solutions can occur due to several factors:

  • Exceeding Solubility Limit: The concentration of the compound in your final solution may be higher than its solubility in that specific solvent or buffer system.

  • pH Shift: Changes in the pH of the medium can affect the ionization state of the compound, potentially reducing its solubility.

  • Common Ion Effect: In solutions containing chloride ions (e.g., saline), the solubility of a hydrochloride salt can be suppressed.[4]

  • Low Temperature: Storing solutions at low temperatures can sometimes cause less soluble compounds to precipitate.

To resolve precipitation, you can try gentle warming and/or sonication to aid dissolution. If the issue persists, consider adjusting the solvent composition or pH of your solution.

Q4: I've observed a discoloration in my this compound solution. What does this indicate?

A4: Discoloration of a solution can be a sign of chemical degradation. This may be caused by exposure to light, elevated temperatures, or incompatible components in the solution. If you observe discoloration, it is recommended to discard the solution and prepare a fresh one, ensuring that it is protected from light and stored at the recommended temperature.

Q5: How can I assess the stability of my this compound solution over time?

A5: The stability of your this compound solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact drug from its potential degradation products, allowing for the quantification of the compound's purity over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation upon dilution of DMSO stock in aqueous buffer The low aqueous solubility of this compound. The final DMSO concentration may be too low to maintain solubility.Increase the final DMSO concentration if tolerated by the experimental system. Prepare intermediate dilutions in a solvent system with better solubilizing properties. Consider using a co-solvent system (e.g., with PEG300, Tween-80).
Cloudiness or precipitation in saline-based solutions Common ion effect from chloride ions reducing the solubility of the hydrochloride salt.[4]If possible, use a non-chloride-containing buffer or vehicle.
Reduced or inconsistent biological activity in experiments Degradation of this compound in the solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).Prepare fresh working solutions from a properly stored stock solution for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a quality control check (e.g., HPLC) on the stock solution if degradation is suspected.
Solution appears discolored or has a change in pH Chemical degradation of the compound. This can be accelerated by exposure to light, high temperatures, or extreme pH.Discard the solution. Prepare a new solution using high-purity, anhydrous solvents. Protect solutions from light by using amber vials or wrapping containers in foil. Ensure the pH of the final solution is within a stable range.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference(s)
Water104.14[1][2][3]
DMSO10041.37[1][2][3]
DMF-30[5]
Ethanol-1[5]
DMF:PBS (pH 7.2) (1:20)-0.5[5]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureRecommended DurationKey ConsiderationsReference(s)
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Store in tightly sealed vials, protected from moisture.
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Store in tightly sealed vials, protected from moisture.
Working Solution2-8°CUse on the same dayPrepare fresh for each experiment if possible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound (Molecular Weight: 413.71 g/mol ) in a sterile container.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.14 mg of this compound.

    • Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming can be applied if necessary.

    • Aliquot the stock solution into single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Procedure for Assessing Solution Stability by HPLC (Forced Degradation Study)

This protocol outlines a general approach for a forced degradation study. Specific parameters such as the HPLC column, mobile phase, and gradient may need to be optimized for this compound.

  • Preparation of Stressed Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

    • Acid Degradation: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Degradation: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV light in a photostability chamber.

    • At specified time points, take aliquots of each stressed sample, neutralize if necessary (for acid and base samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column is a common starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Monitor at a wavelength where this compound has maximum absorbance.

    • Inject the prepared samples and a non-degraded standard solution of this compound.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the standard.

    • A decrease in the peak area of the parent compound (this compound) and the appearance of new peaks indicate degradation.

    • The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the standard.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh Solid Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for the preparation and use of this compound solutions.

troubleshooting_workflow start Observation: Precipitate in Solution check_conc Is concentration above solubility limit? start->check_conc check_solvent Is the solvent system appropriate for the final concentration? check_conc->check_solvent No action_reduce_conc Reduce Concentration check_conc->action_reduce_conc Yes check_ph Has the pH of the medium shifted? check_solvent->check_ph Yes action_modify_solvent Modify Solvent System (e.g., add co-solvents) check_solvent->action_modify_solvent No action_buffer_ph Buffer the Solution's pH check_ph->action_buffer_ph Yes action_sonicate Apply Gentle Warming or Sonication check_ph->action_sonicate No resolve Precipitate Dissolved action_reduce_conc->resolve action_modify_solvent->resolve action_buffer_ph->resolve action_sonicate->resolve

Caption: Troubleshooting logic for addressing precipitation of this compound.

References

Optimizing ML-00253764 hydrochloride concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ML-00253764 hydrochloride for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a brain-penetrant, non-peptidic antagonist of the melanocortin-4 receptor (MC4R).[1] Its primary mechanism of action is to block the binding of agonists to MC4R, thereby inhibiting downstream signaling pathways.[1][2] In the absence of an agonist, it can also act as an inverse agonist, reducing the basal activity of the receptor.[3]

Q2: What is the solubility of this compound?

The solubility of this compound varies depending on the solvent. It is soluble up to 10 mM in water and 100 mM in DMSO. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.[1][4] One supplier suggests a solubility of 12.5 mg/mL (30.21 mM) in DMSO, noting that using newly opened DMSO and techniques like ultrasonication and warming to 60°C can aid dissolution.[1] Another source indicates solubility of 25 mg/mL in DMSO and 30 mg/mL in DMF.[5]

Q3: How should I store this compound solutions?

Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[1]

Troubleshooting Guide

Issue 1: Determining the optimal starting concentration for my in vitro experiment.

Recommendation:

A good starting point for determining the optimal concentration of this compound is to consider its IC50 values in similar cell lines or assays. Based on published data, the IC50 can range from the nanomolar to the micromolar range depending on the cell type and the duration of the experiment.

Actionable Steps:

  • Literature Review: Examine published studies that use this compound in cell lines relevant to your research to find a preliminary concentration range.

  • Dose-Response Curve: Perform a dose-response experiment using a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT, XTT) to ensure that the observed effects are not due to cytotoxicity at higher concentrations.

Issue 2: My experimental results are inconsistent.

Recommendation:

Inconsistent results can arise from issues with compound solubility, stability, or experimental technique.

Actionable Steps:

  • Freshly Prepare Working Solutions: Always prepare fresh working solutions from a frozen stock for each experiment to ensure compound integrity.

  • Ensure Complete Solubilization: When preparing your working solution, ensure the compound is fully dissolved. If you observe any precipitation, you can try gentle warming or sonication.[1]

  • Use High-Quality Reagents: Use high-purity solvents, such as newly opened DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

  • Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and serum concentration in your culture media, as these factors can influence cellular response.

Data at a Glance

In Vitro Efficacy and Binding Affinity
ParameterReceptor/Cell LineValueReference
Ki MC4R0.16 µM[1][5]
IC50 hMC4-R0.103 µM / 0.32 µM[1]
hMC3-R0.81 µM[1]
hMC5-R2.12 µM[1]
U-118 (human glioblastoma)6.56 µM[2]
A-2058 (human melanoma)11.1 nM[4]
WM 266-4 (human melanoma)33.7 nM[4]
A-2058 Clone 1 (MC4R null)360.1 nM[4]
HT-29 (human colorectal adenocarcinoma)806.4 ± 321.8 nM[6][7]
Caco-2 (human colorectal adenocarcinoma)2993 ± 1135.2 nM[6][7]
8305C (human anaplastic thyroid carcinoma)7667 ± 2144.6 nM[6][7]
Solubility Data
SolventConcentrationReference
Waterup to 10 mM
DMSOup to 100 mM
DMSO12.5 mg/mL (30.21 mM)[1]
DMSO25 mg/mL[5]
DMF30 mg/mL[5]
Ethanol1 mg/mL[5]
DMF:PBS (pH 7.2) (1:20)0.5 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO (or another suitable solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath or warm the solution to 60°C to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: General Workflow for Determining Optimal In Vitro Concentration

experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response cluster_analysis Analysis cluster_determination Determination prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) serial_dilution Perform Serial Dilutions in Culture Medium prep_stock->serial_dilution treat_cells Treat Cells with a Range of Concentrations serial_dilution->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate assay Perform Endpoint Assay (e.g., Proliferation, Apoptosis) incubate->assay viability Perform Cell Viability Assay (e.g., MTT) incubate->viability analyze_data Analyze Data and Determine IC50/EC50 assay->analyze_data viability->analyze_data optimal_conc Select Optimal Concentration for Further Experiments analyze_data->optimal_conc

Caption: Workflow for optimizing this compound concentration.

Signaling Pathways

This compound acts as an antagonist at the MC4R, a G-protein coupled receptor (GPCR). Activation of MC4R by agonists like α-MSH typically leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.[4] This, in turn, can activate downstream signaling cascades such as the MAPK/ERK pathway.[4] By blocking the MC4R, this compound inhibits these downstream effects.[1][2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus agonist α-MSH (Agonist) mc4r MC4R agonist->mc4r Activates ml00253764 ML-00253764 HCl ml00253764->mc4r Inhibits g_protein G-Protein mc4r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Increases pka PKA camp->pka Activates erk ERK1/2 pka->erk Activates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) erk->cellular_response Regulates

Caption: Simplified MC4R signaling pathway and the inhibitory action of ML-00253764 HCl.

References

Troubleshooting inconsistent results with ML00253764

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using ML00253764, a selective melanocortin receptor 4 (MC4R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is ML00253764 and what is its primary mechanism of action?

ML00253764 is a selective, non-peptidic antagonist of the melanocortin 4 receptor (MC4R).[1][2][3] Its primary mechanism of action is to block the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition can lead to the modulation of downstream signaling pathways, including the inhibition of ERK1/2 and Akt phosphorylation, which can induce apoptosis in certain cancer cells.[1][2]

Q2: What are the typical in vitro applications of ML00253764?

ML00253764 has been primarily used in cancer research, particularly in melanoma and glioblastoma cell lines.[1][2] It has been shown to have antiproliferative and pro-apoptotic effects on human melanoma cell lines such as A-2058 and WM 266-4, as well as human glioblastoma cells like U-118 and U-87.[1][2]

Q3: What are the recommended concentrations of ML00253764 for in vitro experiments?

The effective concentration of ML00253764 can vary depending on the cell line and experimental conditions. Studies have shown significant time- and concentration-dependent inhibitory activity on the proliferation of human glioblastoma cells at concentrations ranging from 0.001 to 50 μM.[2] For melanoma cell lines, IC50 values were reported to be 33.7 nM for WM 266–4 and 11.1 nM for A-2058 after 72 hours of treatment.[1]

Q4: How should I prepare and store ML00253764?

For in vitro experiments, a 10 mM stock solution of ML00253764 in DMSO is commonly prepared.[1] It is recommended to store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2] For in vivo studies, ML00253764 has been dissolved in a mixture of polyethylene (B3416737) glycol 200 and saline.[4]

Q5: What in vivo models have been used with ML00253764?

ML00253764 has been used in mouse models to study its effects on tumor growth and tumor-induced weight loss. For example, it has been administered to Athymic Nude-Foxn1nu male mice with subcutaneously injected melanoma cells and in CT-26 tumor-bearing BALB/c mice.[1][4][5]

Troubleshooting Guide

Problem: Inconsistent or no observable effect of ML00253764 in my in vitro experiments.

This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot your experiment.

Experimental Workflow for Troubleshooting

G cluster_start Start: Inconsistent Results cluster_verification Step 1: Reagent & Cell Line Verification cluster_protocol Step 2: Protocol Review cluster_controls Step 3: Experimental Controls cluster_analysis Step 4: Data Analysis & Interpretation cluster_end End: Consistent Results start Inconsistent or No Effect Observed reagent_quality Verify ML00253764 Quality & Storage start->reagent_quality cell_line_auth Authenticate Cell Line & Check MC4R Expression reagent_quality->cell_line_auth If reagent is fine solubility Check Solubility & Vehicle Effects cell_line_auth->solubility If cell line is correct concentration Optimize Concentration & Treatment Duration solubility->concentration If soluble positive_control Include Positive Control (e.g., other MC4R antagonist) concentration->positive_control If protocol is sound negative_control Use Vehicle Control positive_control->negative_control assay_validation Validate Assay Sensitivity & Readout negative_control->assay_validation data_review Review Data for Outliers & Trends assay_validation->data_review end Consistent & Reproducible Results data_review->end If all checks pass

Caption: A stepwise workflow for troubleshooting inconsistent experimental results with ML00253764.

Potential Cause Recommended Action
Reagent Quality and Storage Ensure that your ML00253764 stock has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[2] If in doubt, use a fresh vial of the compound.
Cell Line Viability and MC4R Expression Confirm the identity and viability of your cell line. It is crucial to verify that your cell line expresses the MC4R. This can be done using techniques like Western blotting, immunohistochemistry, or immunofluorescence.[1][5] A cell line that does not express MC4R will not respond to ML00253764 treatment.
Solubility Issues ML00253764 is typically dissolved in DMSO for in vitro use.[1] Ensure that the compound is fully dissolved in your stock solution and that the final concentration of DMSO in your culture medium is not toxic to your cells (typically <0.5%). The vehicle (e.g., DMSO) should not affect the experimental outcome, which should be confirmed with a vehicle-only control.
Suboptimal Concentration or Treatment Duration The optimal concentration and treatment time can be cell-line specific. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations can range from nanomolar to micromolar, and treatment times from 24 to 72 hours.[1][2]
Assay Sensitivity The assay you are using to measure the effect of ML00253764 (e.g., proliferation assay, apoptosis assay) may not be sensitive enough to detect small changes. Ensure your assay is properly validated and has a good signal-to-noise ratio.
Off-Target Effects While ML00253764 is a selective MC4R antagonist, off-target effects can occur, especially at high concentrations. If you are observing unexpected results, consider using a lower concentration or a different MC4R antagonist as a control.

Experimental Protocols

In Vitro Proliferation Assay

This protocol is a general guideline based on methodologies used in published studies.[1]

  • Cell Seeding: Seed human melanoma cells (e.g., A-2058, WM 266-4) in 24-well plates at a density that allows for logarithmic growth during the experiment.

  • Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of ML00253764 (e.g., 0.001–50 μM). Prepare fresh drug solutions in the culture medium every 24 hours. Include a vehicle control (DMSO) at the same concentration as the highest ML00253764 treatment.

  • Incubation: Incubate the cells for 72 hours.

  • Cell Viability Assessment: Determine the number of viable cells using a method such as the trypan blue exclusion assay and a hemocytometer.

  • Data Analysis: Express the data as a percentage of the vehicle-treated control cells.

In Vivo Tumor Growth Study

This protocol is a general guideline based on methodologies used in published studies.[1][5]

  • Animal Model: Use Athymic Nude-Foxn1nu male mice.

  • Tumor Cell Implantation: Subcutaneously inject human melanoma cells (e.g., A-2058) into the flank of each mouse.

  • Treatment: Once tumors are established, begin treatment with ML00253764. A common dose is 30 mg/kg administered daily via subcutaneous injection.[2] A vehicle control group should also be included.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the animals.

  • Study Duration: Continue the treatment for a predefined period (e.g., 34 days).[2]

  • Data Analysis: Compare the tumor growth and body weight changes between the ML00253764-treated group and the vehicle control group.

Signaling Pathway

ML00253764 Inhibition of the MC4R Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular agonist α-MSH (Agonist) mc4r MC4R agonist->mc4r Activates antagonist ML00253764 (Antagonist) antagonist->mc4r Blocks erk ERK1/2 Phosphorylation antagonist->erk Inhibits akt Akt Phosphorylation antagonist->akt Inhibits g_protein G Protein mc4r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Increases pka PKA camp->pka Activates pka->erk Leads to pka->akt Leads to apoptosis Apoptosis erk->apoptosis proliferation Cell Proliferation erk->proliferation Promotes akt->apoptosis akt->proliferation Promotes

Caption: The signaling pathway of MC4R and its inhibition by ML00253764.

References

Technical Support Center: ML-00253764 Hydrochloride Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML-00253764 hydrochloride in animal studies. The information is designed to help minimize potential toxicity and address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide, brain-penetrant antagonist of the melanocortin 4 receptor (MC4R).[1] Its primary mechanism is to selectively block the activity of the MC4R, which is involved in regulating energy homeostasis and other physiological processes.[1] It displays selectivity for MC4R over MC3 and MC5 receptors.[1]

Q2: What is the known safety profile of this compound in animal studies?

A2: Based on available preclinical studies, this compound has been shown to be well-tolerated in mice. In studies involving tumor-bearing mice, administration of this compound at doses up to 30 mg/kg did not result in weight loss or genotoxicity.[2][3][4]

Q3: Are there any known cardiovascular side effects associated with this compound?

A3: While some MC4R agonists have been associated with cardiovascular side effects such as increased blood pressure and heart rate, there is no direct evidence from the reviewed studies to suggest that the antagonist this compound causes these effects.[5][6][7][8][9] In fact, MC4R antagonists are being investigated for their potential to mitigate some of these effects.[10]

Q4: What are the potential central nervous system (CNS) effects of this compound?

A4: As a brain-penetrant molecule, this compound is designed to cross the blood-brain barrier. Studies on other MC4R antagonists have suggested potential anxiolytic and antidepressant-like activities in rodent models.[10] Researchers should be observant of any behavioral changes in study animals.

Troubleshooting Guides

Issue 1: Unexpected Weight Loss in Study Animals

  • Possible Cause: While this compound has not been reported to cause weight loss, other factors in the experimental setup could be responsible.

  • Troubleshooting Steps:

    • Verify Dosing: Double-check all calculations for dose preparation and administration volume to rule out dosing errors.

    • Vehicle Control: Ensure that the vehicle used for drug administration is not causing any adverse effects. Run a vehicle-only control group.

    • Animal Health Monitoring: Implement a rigorous health monitoring schedule, including daily body weight measurements, food and water intake, and clinical observations.

    • Acclimation Period: Ensure animals have had an adequate acclimation period before the start of the study to minimize stress-related weight loss.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Possible Cause: Variability in experimental procedures can lead to inconsistent outcomes.

  • Troubleshooting Steps:

    • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures, including compound formulation, administration, and data collection.

    • Formulation Preparation: Prepare fresh formulations of this compound for each experiment to ensure stability and consistent concentration.

    • Route of Administration: Ensure the chosen route of administration is appropriate and consistently applied across all animals.

    • Environmental Factors: Maintain consistent environmental conditions (e.g., temperature, light cycle, noise levels) for all animal housing and experimental areas.

Quantitative Data Summary

ParameterValueSpeciesNotesReference
MC4R Antagonist Activity (IC50) 320 nM-In vitro
MC3R Antagonist Activity (IC50) 810 nM-In vitro
MC5R Antagonist Activity (IC50) 2120 nM-In vitro
In Vivo Dosing (Well-Tolerated) Up to 30 mg/kgMouseNo reported weight loss or genotoxicity[2][3][4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

  • Materials:

    • This compound powder

    • Sterile vehicle (e.g., saline, polyethylene (B3416737) glycol 200/saline)

    • Sterile vials and syringes

    • Calibrated balance and vortex mixer

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile vial, add the appropriate volume of the chosen vehicle to the powder to achieve the desired final concentration.

    • Vortex the solution thoroughly until the compound is completely dissolved.

    • Visually inspect the solution for any particulates before administration.

    • Prepare fresh on the day of dosing.

Protocol 2: In Vivo Dosing and Monitoring

  • Animal Model: Use an appropriate and well-justified animal model for the study.

  • Dose and Administration:

    • Administer the prepared this compound solution via the chosen route (e.g., subcutaneous injection).

    • Dose volumes should be calculated based on the most recent body weight of each animal.

  • Monitoring:

    • Record body weights daily.

    • Monitor food and water intake.

    • Perform daily clinical observations for any signs of toxicity or distress (e.g., changes in posture, activity, grooming).

    • At the end of the study, collect relevant tissues for histopathological analysis as required by the study design.

Visualizations

G cluster_0 MC4R Signaling Pathway POMC POMC Neurons alphaMSH α-MSH POMC->alphaMSH releases MC4R MC4R alphaMSH->MC4R binds & activates AC Adenylyl Cyclase MC4R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene Gene Expression (Energy Homeostasis) CREB->Gene ML00253764 ML-00253764 Hydrochloride ML00253764->MC4R blocks

Caption: Simplified MC4R signaling pathway and the inhibitory action of this compound.

G start Start: In Vivo Experiment prep Prepare ML-00253764 Hydrochloride Formulation start->prep dose Administer Dose to Animals prep->dose monitor Daily Monitoring: - Body Weight - Food/Water Intake - Clinical Signs dose->monitor observe Observe for Adverse Effects monitor->observe continue_study Continue Study as Planned observe->continue_study No troubleshoot Troubleshoot Potential Issues observe->troubleshoot Yes end End of Study: - Data Analysis - Tissue Collection continue_study->end troubleshoot->monitor

References

Long-term stability of ML-00253764 hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the long-term stability of ML-00253764 hydrochloride stock solutions, including frequently asked questions and troubleshooting advice to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] When stored under these conditions in a sealed container, away from moisture, the compound is expected to remain stable for these durations. For short-term storage of the solid compound, +4°C is recommended.

Q2: In which solvents can I dissolve this compound and what are the solubilities?

A2: this compound is soluble in several common laboratory solvents. The solubility is highest in DMSO, followed by water. It is also soluble in DMF and ethanol.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: How does this compound exert its biological effects?

A3: this compound is a selective antagonist of the Melanocortin 4 Receptor (MC4R).[2][3][4][5] Its mechanism of action involves blocking the downstream signaling pathways activated by MC4R. Specifically, it has been shown to inhibit the phosphorylation of ERK1/2 and Akt, which can lead to antiproliferative and proapoptotic effects in certain cancer cell lines.[2][6] Additionally, as an antagonist, it decreases the production of cyclic AMP (cAMP) that is typically induced by MC4R agonists.[1][3]

Quantitative Data Summary

For easy reference, the following tables summarize the key quantitative data regarding the storage and solubility of this compound.

Table 1: Recommended Storage Conditions for Stock Solutions

TemperatureDurationImportant Considerations
-80°CUp to 6 monthsSealed storage, away from moisture.[1][2]
-20°CUp to 1 monthSealed storage, away from moisture.[1][2]
+4°CShort-term (solid)Store the solid compound.

Table 2: Solubility of this compound

SolventMaximum Concentration
DMSO100 mM or 25 mg/mL[3]
Water10 mM
DMF30 mg/mL[3]
Ethanol1 mg/mL[3]
DMF:PBS (pH 7.2) (1:20)0.5 mg/mL[3]

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound Stock Solutions via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure to assess the chemical stability of this compound in a stock solution over time.

1. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Aliquot the stock solution into multiple sterile, light-protected tubes to avoid repeated freeze-thaw cycles of the main stock.

2. Storage:

  • Store the aliquots at the desired temperature (-20°C or -80°C).

3. Sampling:

  • At designated time points (e.g., 0, 1, 3, and 6 months), retrieve one aliquot from storage.

  • Allow the aliquot to thaw completely at room temperature.

4. Sample Preparation for HPLC:

  • Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the appropriate mobile phase or a compatible solvent.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.

5. HPLC Analysis:

  • Use a validated HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good separation of the parent compound from potential degradation products.

  • The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid.

  • Set the UV detector to a wavelength where this compound has maximum absorbance.

  • Inject the prepared sample and record the chromatogram.

6. Data Analysis:

  • Compare the peak area of this compound at each time point to the initial time point (t=0).

  • A decrease in the peak area of the parent compound or the appearance of new peaks may indicate degradation.

  • The stability is often expressed as the percentage of the initial concentration remaining. A solution is typically considered stable if the concentration remains above 90-95% of the initial concentration.

Troubleshooting Guide

Issue: Precipitate observed in the stock solution after thawing.

  • Possible Cause: The solubility limit may have been exceeded, or the compound may have precipitated out of solution during freezing.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature.

    • Vortex or sonicate the solution to aid in redissolving the precipitate.[1]

    • If the precipitate persists, consider preparing a fresh, more dilute stock solution.

Issue: Inconsistent experimental results using the stock solution.

  • Possible Cause 1: Degradation of the compound due to improper storage or repeated freeze-thaw cycles.

  • Troubleshooting Steps:

    • Ensure the stock solution has been stored at the recommended temperature and for no longer than the recommended duration.

    • Prepare fresh aliquots from a new vial of the solid compound.

    • Perform a stability check using a method like HPLC as described in the protocol above.

  • Possible Cause 2: Inaccurate initial concentration of the stock solution.

  • Troubleshooting Steps:

    • Carefully re-check the calculations used to prepare the stock solution.

    • If possible, verify the concentration of the stock solution using a spectrophotometer or another analytical method.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R G_Protein G Protein MC4R->G_Protein Activates ML-00253764 ML-00253764 Hydrochloride ML-00253764->MC4R Inhibits Agonist Agonist (e.g., α-MSH) Agonist->MC4R Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA ERK_Pathway ERK Pathway PKA->ERK_Pathway Activates Akt_Pathway Akt Pathway PKA->Akt_Pathway Activates Proliferation Cell Proliferation ERK_Pathway->Proliferation Promotes Akt_Pathway->Proliferation Promotes Apoptosis Apoptosis Akt_Pathway->Apoptosis Inhibits

Caption: Signaling pathway of MC4R and inhibition by this compound.

Experimental_Workflow Start Start: Prepare Stock Solution Aliquot Aliquot into multiple tubes Start->Aliquot Store Store at -20°C or -80°C Aliquot->Store Time_Points Time Point? (0, 1, 3, 6 months) Store->Time_Points Thaw Thaw one aliquot Time_Points->Thaw Yes End End Time_Points->End Final Time Point Dilute Dilute for HPLC analysis Thaw->Dilute Filter Filter sample (0.22 µm) Dilute->Filter HPLC HPLC Analysis Filter->HPLC Analyze Analyze chromatogram HPLC->Analyze Compare Degradation? (<95% of initial) Analyze->Compare Stable Stable Compare->Stable No Unstable Unstable: Prepare Fresh Compare->Unstable Yes Stable->Time_Points Unstable->End

Caption: Workflow for assessing long-term stability of stock solutions.

Troubleshooting_Guide Start Problem with Stock Solution Issue_Type What is the issue? Start->Issue_Type Precipitate Precipitate observed Issue_Type->Precipitate Visual Inconsistent_Results Inconsistent results Issue_Type->Inconsistent_Results Experimental Warm_Sonicate Warm to RT and sonicate Precipitate->Warm_Sonicate Check_Storage Check storage conditions and freeze-thaw cycles Inconsistent_Results->Check_Storage Still_Precipitate Precipitate remains? Warm_Sonicate->Still_Precipitate Prepare_Fresh_Dilute Prepare fresh, more dilute stock Still_Precipitate->Prepare_Fresh_Dilute Yes Use_Solution Use solution Still_Precipitate->Use_Solution No Improper_Storage Improper storage? Check_Storage->Improper_Storage Prepare_New_Aliquots Prepare new aliquots from solid Improper_Storage->Prepare_New_Aliquots Yes Check_Concentration Re-check calculations and verify concentration Improper_Storage->Check_Concentration No

Caption: Troubleshooting guide for this compound stock solutions.

References

Technical Support Center: Overcoming Resistance to ML-00253764 Hydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance to ML-00253764 hydrochloride in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a selective antagonist of the melanocortin 4 receptor (MC4R).[1][2][3] In cancer cells that express MC4R, ML-00253764 has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.[2][4] Its mechanism of action involves the inhibition of the phosphorylation of ERK1/2 and Akt, key proteins in signaling pathways that promote cell survival and growth.[2]

Q2: In which cancer types has ML-00253764 shown anti-cancer activity?

ML-00253764 has demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including:

  • Glioblastoma (U-87 and U-118 cells)[2]

  • Melanoma (A-2058 and WM 266-4 cells)[5][6]

  • Colorectal adenocarcinoma (HT-29 and Caco-2 cells)[4][7]

  • Anaplastic thyroid carcinoma (8305C cells)[4][7]

Q3: What are the known IC50 values for ML-00253764 in different cancer cell lines?

The half-maximal inhibitory concentration (IC50) values for ML-00253764 can vary between cell lines. Below is a summary of reported IC50 values.

Cell LineCancer TypeIC50 Value
U-118 MGGlioblastoma6.56 µM
HT-29Colorectal Adenocarcinoma806.4 ± 321.8 nM
Caco-2Colorectal Adenocarcinoma2993 ± 1135.2 nM
8305CAnaplastic Thyroid Carcinoma7667 ± 2144.6 nM
A-2058Melanoma (BRAF V600E mutated)11.1 nM
WM 266-4Melanoma (BRAF V600E mutated)33.7 nM
A-2058 Clone 1 (MC4R null)Melanoma360.1 nM

Data sourced from multiple studies.[4][6]

Troubleshooting Guides

Issue 1: Reduced or no anti-proliferative effect of ML-00253764 on cancer cells.

Possible Causes and Solutions:

  • Low or absent MC4R expression: The primary target of ML-00253764 is the MC4R.

    • Troubleshooting Step: Verify MC4R expression in your cancer cell line at both the mRNA and protein levels using techniques like RT-qPCR and Western blotting or immunofluorescence.

    • Recommendation: If MC4R expression is low or absent, ML-00253764 may not be effective as a single agent. Consider using cell lines with confirmed MC4R expression.[4]

  • Suboptimal drug concentration or treatment duration: The effectiveness of ML-00253764 is concentration- and time-dependent.[2]

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.

  • Drug stability and storage: Improper storage can lead to degradation of the compound.

    • Troubleshooting Step: Ensure that this compound is stored as recommended by the manufacturer, typically at -20°C or -80°C.[1] Prepare fresh dilutions for each experiment.

Issue 2: Development of acquired resistance to ML-00253764 after initial response.

Possible Causes and Solutions:

  • Downregulation of MC4R expression: Prolonged exposure to an antagonist can sometimes lead to a decrease in the expression of its target receptor.

    • Troubleshooting Step: Compare MC4R expression in resistant cells to the parental, sensitive cells.

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target.[8]

    • Troubleshooting Step: Use techniques like phospho-protein arrays or Western blotting to investigate the activation status of key survival pathways (e.g., PI3K/Akt/mTOR, other MAPK pathways) in resistant cells compared to sensitive cells.

    • Recommendation: Consider combination therapies to target these bypass pathways. For example, synergistic effects have been observed when combining ML-00253764 with BRAF inhibitors like vemurafenib (B611658) in BRAF-mutated melanoma.[5]

Issue 3: Inconsistent results in in-vivo experiments.

Possible Causes and Solutions:

  • Pharmacokinetic and pharmacodynamic (PK/PD) issues: The drug may not be reaching the tumor at a sufficient concentration or for a sufficient duration.

    • Troubleshooting Step: Review the dosing regimen and route of administration. ML-00253764 has been administered via subcutaneous injection in mouse models.[1][2]

    • Recommendation: Conduct PK/PD studies to determine the optimal dosing schedule for maintaining therapeutic concentrations of the drug in the tumor tissue.

  • Tumor microenvironment (TME) factors: The TME can contribute to drug resistance.[9]

    • Troubleshooting Step: Analyze the TME of resistant tumors for changes in factors such as hypoxia, stromal cell composition, or extracellular matrix proteins.

Experimental Protocols

Protocol 1: Assessment of Cell Proliferation using a Crystal Violet Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

  • Staining:

    • Remove the media and gently wash the cells with PBS.

    • Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

    • Wash the cells with PBS.

    • Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.

  • Solubilization and Absorbance Reading:

    • Wash the plate with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding 100 µL of methanol (B129727) or a solubilization buffer to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

  • Cell Lysis: Treat cells with ML-00253764 for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-ERK1/2 to total ERK1/2.

Visualizations

ML00253764_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R ERK_Pathway ERK1/2 Phosphorylation MC4R->ERK_Pathway Inhibits Akt_Pathway Akt Phosphorylation MC4R->Akt_Pathway Inhibits ML00253764 ML-00253764 hydrochloride ML00253764->MC4R Antagonizes Proliferation Cell Proliferation ERK_Pathway->Proliferation Apoptosis Apoptosis ERK_Pathway->Apoptosis Akt_Pathway->Proliferation Akt_Pathway->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow_Resistance start Observation: Reduced sensitivity to ML-00253764 verify_target Step 1: Verify MC4R Expression (RT-qPCR, Western Blot) start->verify_target dose_response Step 2: Optimize Dosing (Dose-response & Time-course) verify_target->dose_response develop_resistant_line Step 3: Develop Resistant Cell Line (Continuous drug exposure) dose_response->develop_resistant_line pathway_analysis Step 4: Analyze Bypass Pathways (Phospho-array, Western Blot) develop_resistant_line->pathway_analysis combination_therapy Step 5: Test Combination Therapies (Synergy assays) pathway_analysis->combination_therapy in_vivo_validation Step 6: In Vivo Validation (Xenograft models) combination_therapy->in_vivo_validation end Outcome: Strategy to overcome resistance in_vivo_validation->end

References

Interpreting unexpected findings in ML00253764 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML00253764. The information is designed to help interpret unexpected findings and address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ML00253764's anti-cancer effects?

A1: ML00253764 is a selective antagonist of the melanocortin 4 receptor (MC4R).[1] Its anti-cancer activity stems from the inhibition of the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt), which are key components of signaling pathways that promote cell proliferation and survival.[1][2][3] By blocking these pathways, ML00253764 can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[1][2]

Q2: In which cancer types has ML00253764 shown anti-cancer activity?

A2: ML00253764 has demonstrated antiproliferative and pro-apoptotic effects in preclinical studies of glioblastoma and melanoma.[1][2] It has also been investigated in colorectal and anaplastic thyroid cancer models.[4]

Q3: Is the anti-cancer effect of ML00253764 dependent on MC4R expression?

A3: Yes, the currently understood mechanism for its direct anti-cancer effects is through the inhibition of MC4R.[2][5] Studies have shown that human glioblastoma and melanoma cells and tissues express functional MC4R.[1][2] In a melanoma cell line where the MC4R gene was knocked out using CRISPR/Cas9, the antiproliferative effect of ML00253764 was abrogated, supporting the on-target activity of the compound.[5]

Troubleshooting Guide

Unexpected Finding 1: Lack of Antiproliferative or Pro-apoptotic Effect

Question: I am not observing the expected antiproliferative or pro-apoptotic effects of ML00253764 on my cancer cell line. What are the potential reasons?

Possible Causes and Troubleshooting Steps:

  • Low or Absent MC4R Expression: The target cell line may not express sufficient levels of functional MC4R on the cell surface.

    • Recommendation: Verify MC4R expression at both the gene and protein level using RT-qPCR and Western blot, respectively.[1][2] It is also advisable to perform immunofluorescence to confirm cell surface localization of the receptor.[2]

  • Suboptimal Drug Concentration or Treatment Duration: The concentration of ML00253764 may be too low, or the incubation time may be too short to induce a significant biological response.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. For example, in U-87 and U-118 glioblastoma cells, significant antiproliferative effects were observed after 72 hours of exposure.[6]

  • Cell Line Resistance: The cancer cells may have intrinsic or acquired resistance mechanisms that bypass the effects of MC4R antagonism.[7][8]

    • Recommendation: Investigate downstream signaling pathways (e.g., other receptor tyrosine kinases) that might be constitutively active and promoting cell survival independently of the ERK1/2 and Akt pathways.

  • Compound Integrity: The ML00253764 compound may have degraded.

    • Recommendation: Ensure proper storage of the compound as per the manufacturer's instructions and consider purchasing a new batch to verify its activity.

Troubleshooting Workflow for Lack of Effect

A No Antiproliferative/ Apoptotic Effect Observed B Verify MC4R Expression (RT-qPCR, Western Blot, IF) A->B F MC4R Expressed? B->F C Optimize Drug Concentration and Treatment Duration G Effect Observed after Optimization? C->G D Investigate Cell Line Resistance Mechanisms H Alternative Survival Pathways Active? D->H E Check Compound Integrity I New Compound Active? E->I F->C Yes J Cell line may not be a suitable model F->J No G->D No K Proceed with Optimized Conditions G->K Yes H->E No L Consider combination therapy to target resistance pathways H->L Yes M Discard old compound and use new batch I->M Yes N Problem with original compound stock I->N No

Caption: Troubleshooting workflow for the absence of expected ML00253764 effects.

Unexpected Finding 2: Effects in a Supposedly MC4R-Negative Cell Line

Question: I am observing an antiproliferative effect of ML00253764 in a cell line that is reported to be MC4R-negative. What could be the explanation?

Possible Causes and Troubleshooting Steps:

  • Undocumented MC4R Expression: The cell line may have low, but functionally relevant, levels of MC4R expression that were not detected in previous studies.

    • Recommendation: Perform sensitive MC4R expression analysis as described in the previous section.

  • Off-Target Effects: ML00253764 might be interacting with other cellular targets, a phenomenon observed with some GPCR-targeted drugs.[9][10][11]

    • Recommendation: To investigate potential off-target effects, consider performing a broad-panel kinase inhibitor screen or using a CRISPR/Cas9-mediated knockout of MC4R in the responsive cell line.[5] If the effect persists after MC4R knockout, it is likely due to an off-target mechanism.

  • Inverse Agonist Activity on Constitutively Active Receptors: If the cell line expresses other melanocortin receptors (e.g., MC1R, MC3R, MC5R) that have some level of constitutive (ligand-independent) activity, ML00253764 could potentially act as an inverse agonist at these receptors, although it is reported to be selective for MC4R.

    • Recommendation: Profile the expression of other melanocortin receptors in your cell line and consider using selective antagonists for those receptors to see if the effect of ML00253764 is blocked.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of ML00253764

Cell LineCancer TypeTreatment Duration (hours)IC50 (µM)Reference
U-87Glioblastoma7210.2[6]
U-118Glioblastoma726.56[6]
HT-29Colorectal AdenocarcinomaNot Specified0.806[4]
Caco-2Colorectal AdenocarcinomaNot Specified2.993[4]
8305CAnaplastic Thyroid CarcinomaNot Specified7.667[4]
A-2058Melanoma72Not explicitly stated, but significant inhibition at 10 µM[5]
WM 266-4Melanoma72Not explicitly stated, but significant inhibition at 10 µM[5]

Table 2: In Vivo Anti-Tumor Activity of ML00253764

Cancer ModelTreatmentTumor Growth Inhibition (%)Reference
U-87 XenograftML00253764 + TemozolomideSignificant decrease compared to single agents[1]
Melanoma XenograftML00253764 + Vemurafenib (B611658)Significant inhibition of tumor growth[2]
HT-29 XenograftML00253764 + IrinotecanSignificant reduction in tumor volume[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the antiproliferative effects of ML00253764.[12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ML00253764 in culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of ML00253764. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for MC4R, pERK, and pAkt

This protocol provides a general framework for assessing protein expression and phosphorylation status.[14][15][16]

  • Cell Lysis: After treatment with ML00253764, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MC4R, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the protein bands, normalizing the phosphorylated proteins to their total protein counterparts.

Protocol 3: In Vivo Xenograft Study

This protocol is a generalized procedure for evaluating the in vivo efficacy of ML00253764.[17][18]

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude-Foxn1nu or NSG mice).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ML00253764 alone, combination therapy). Administer ML00253764 via the appropriate route (e.g., subcutaneous injection).

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

Signaling Pathway of ML00253764's Anti-Cancer Effect

ML00253764 ML00253764 MC4R MC4R ML00253764->MC4R Inhibits ERK_pathway ERK1/2 Phosphorylation MC4R->ERK_pathway Blocks Activation Akt_pathway Akt Phosphorylation MC4R->Akt_pathway Blocks Activation Proliferation Cell Proliferation ERK_pathway->Proliferation Leads to Reduced Apoptosis Apoptosis ERK_pathway->Apoptosis Promotes Akt_pathway->Proliferation Leads to Reduced Akt_pathway->Apoptosis Promotes

Caption: The inhibitory effect of ML00253764 on the MC4R signaling pathway.

Logical Relationship of Experimental Validation

Hypothesis Hypothesis: ML00253764 has anti-cancer activity in a specific cell line MC4R_Expression Step 1: Confirm MC4R Expression in the cell line (RT-qPCR, Western Blot) Hypothesis->MC4R_Expression In_Vitro_Assays Step 2: In Vitro Functional Assays (Cell Viability, Apoptosis) MC4R_Expression->In_Vitro_Assays Signaling_Analysis Step 3: Analyze Downstream Signaling (pERK, pAkt Western Blot) In_Vitro_Assays->Signaling_Analysis In_Vivo_Validation Step 4: In Vivo Xenograft Model Validation Signaling_Analysis->In_Vivo_Validation Conclusion Conclusion: ML00253764 demonstrates on-target anti-cancer efficacy In_Vivo_Validation->Conclusion

Caption: A logical workflow for validating the anti-cancer effects of ML00253764.

References

Avoiding precipitation of ML-00253764 hydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues with ML-00253764 hydrochloride precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in cell culture media?

Precipitation of this compound upon dilution into aqueous buffers or cell culture media is most commonly due to a phenomenon known as pH-dependent solubility. As a hydrochloride salt of a basic compound, ML-00253764 is highly soluble in its protonated (charged) form. However, when a concentrated stock solution (often in DMSO) is diluted into a neutral or slightly alkaline medium (e.g., cell culture media, typically pH 7.2-7.4), the compound can be deprotonated to its free base form, which is significantly less soluble in water, causing it to precipitate or "crash out" of solution.

Q2: What is the recommended solvent for making a stock solution of this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble up to 100 mM in DMSO.[1][2] For applications where DMSO is not suitable, water can be used, but at a lower maximum concentration of 10 mM.[1][2] Always ensure the compound is fully dissolved before use; gentle warming or sonication can aid dissolution.[4]

Q3: I don't have an exact pKa for ML-00253764. How does pH affect its solubility?

Q4: My compound precipitates even at low concentrations. What else could be the cause?

If precipitation occurs despite using a low final concentration, consider these other factors:

  • Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of media can cause localized high concentrations and rapid solvent exchange, leading to precipitation.[5][6] A serial dilution approach is recommended.

  • Low Temperature: Adding the stock solution to cold media can decrease solubility. Always use media pre-warmed to 37°C.[5][6]

  • High Final Solvent Concentration: While DMSO is an excellent solvent for the stock, its final concentration in the media should be kept low (ideally <0.1%) to avoid both cell toxicity and potential precipitation issues.[5]

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[5][7] This is more common in complex media or those containing serum.

Physicochemical & Solubility Data

The following tables summarize the key properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride[2][3]
Molecular Formula C₁₈H₁₈BrFN₂O·HCl[1][3]
Molecular Weight 413.71 g/mol [1][2]
CAS Number 1706524-94-8[1][2]
Estimated pKa ~11 (based on 2-imidazoline core)N/A

Table 2: Solubility Data

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source
DMSO 100 mM41.37 mg/mL[1][2]
Water 10 mM4.14 mg/mL[1][2]
DMF ~72.5 mM30 mg/mL[3]
Ethanol ~2.4 mM1 mg/mL[3]
DMF:PBS (pH 7.2) (1:20) ~1.2 mM0.5 mg/mL[3]

Experimental Protocols & Troubleshooting

Protocol 1: Standard Method for Preparing Working Solutions

This protocol is designed to minimize precipitation when diluting a DMSO stock solution into aqueous media.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 10-100 mM stock solution. Ensure it is fully dissolved. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[4]

  • Pre-warm Media: Warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps.

    • For a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution): First, dilute the 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution.

    • Vortex or mix gently immediately after this first dilution.

  • Final Dilution: Add the 100 µM intermediate solution 1:10 to your final volume of pre-warmed media to reach the target 10 µM concentration.

  • Mix Thoroughly: Gently mix the final solution immediately and thoroughly before adding to cells. Visually inspect for any signs of precipitation.

Protocol 2: Advanced Method Using Co-solvents (for difficult cases)

For in vivo studies or challenging in vitro systems where precipitation persists, a co-solvent/surfactant system may be necessary. This formulation is adapted from an in vivo preparation protocol.[4]

  • Prepare a 10X Stock Solution: Create a stock solution that is 10 times your final desired concentration.

  • Solvent Vehicle Preparation: Create a solvent vehicle. For example, a vehicle could consist of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline (or PBS/media)

  • Dissolution: Dissolve the this compound first in the DMSO component. Then, add the PEG300 and Tween-80, mixing thoroughly after each addition. Finally, add the saline or buffer to the final volume of the 10X stock.

  • Final Dilution: Dilute this 10X stock 1:10 into your final media.

    • Note: This method introduces several components into your experiment. It is critical to run a vehicle-only control to ensure the solvent mixture itself does not affect your experimental outcomes.

Visual Guides

pH-Dependent Solubility of ML-00253764

The diagram below illustrates the chemical equilibrium that governs the solubility of ML-00253764. At lower pH, the protonated, soluble form dominates. At higher, more alkaline pH (like that of cell culture media), the equilibrium shifts towards the neutral, less soluble free base, which can lead to precipitation.

G cluster_pH Effect of pH on Solubility Soluble ML-00253764-H⁺ (Protonated) Highly Soluble Equilibrium Soluble->Equilibrium Insoluble ML-00253764 (Free Base) Poorly Soluble Low_pH Low pH (Acidic) Low_pH->Soluble Favors High_pH High pH (Neutral/Alkaline) High_pH->Insoluble Favors Equilibrium->Insoluble

pH effect on ML-00253764 solubility.
Troubleshooting Workflow for Precipitation

If you observe precipitation, follow this logical workflow to diagnose and solve the issue.

G Start Precipitation Observed CheckStock Is stock solution clear? Start->CheckStock CheckConc Is final concentration too high? CheckStock->CheckConc Yes Sol_Stock Action: Gently warm/sonicate stock. Ensure full dissolution. CheckStock->Sol_Stock No CheckMethod Was dilution rapid? CheckConc->CheckMethod No Sol_Conc Action: Lower final concentration. Determine max solubility. CheckConc->Sol_Conc Yes CheckTemp Was media cold? CheckMethod->CheckTemp No Sol_Method Action: Use serial dilution. Add stock to media slowly. CheckMethod->Sol_Method Yes Advanced Still precipitating? CheckTemp->Advanced No Sol_Temp Action: Pre-warm media to 37°C before adding compound. CheckTemp->Sol_Temp Yes Sol_Advanced Action: Use co-solvents (Protocol 2). Run vehicle controls. Advanced->Sol_Advanced Yes Success Problem Solved Advanced->Success No Sol_Stock->CheckStock Sol_Conc->Success Sol_Method->Success Sol_Temp->Success Sol_Advanced->Success

Troubleshooting workflow for precipitation issues.

References

Technical Support Center: Impact of Serum Proteins on ML-00253764 Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of ML-00253764 hydrochloride, a selective melanocortin receptor 4 (MC4R) antagonist.

Understanding the Impact of Serum Proteins on Drug Activity

Serum proteins, particularly albumin, can significantly influence the effective concentration and activity of a drug. According to the "free drug theory," only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect. Therefore, understanding the extent of serum protein binding is crucial for interpreting in vitro and in vivo experimental results.

Key Concepts:

  • Protein Binding: The reversible interaction of a drug with proteins in the plasma.

  • Free Fraction (fu): The percentage of the drug that is not bound to plasma proteins.

  • IC50 Shift: An increase in the half-maximal inhibitory concentration (IC50) of a compound in the presence of serum proteins, indicating that a higher total concentration of the drug is required to achieve the same level of inhibition as in a serum-free environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the melanocortin 4 receptor (MC4R).[1][2][3][4] As an antagonist, it blocks the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition affects downstream signaling pathways, including the cyclic adenosine (B11128) monophosphate (cAMP) and extracellular signal-regulated kinase (ERK) 1/2 pathways.[2][5]

Q2: How do serum proteins affect the activity of this compound?

Q3: What is a serum shift assay and why is it important?

A3: A serum shift assay is an in vitro experiment designed to quantify the effect of serum proteins on the potency of a compound. By comparing the IC50 value of a drug in a serum-free medium to its IC50 in a medium containing serum, one can determine the extent to which serum proteins reduce the drug's apparent activity. This information is critical for predicting the in vivo efficacy of a drug from in vitro data.

Q4: What are the major serum proteins that bind to drugs?

A4: The primary drug-binding protein in serum is albumin, which typically binds acidic and neutral drugs. Another important protein is alpha-1-acid glycoprotein (B1211001) (AAG), which has a higher affinity for basic drugs. Lipoproteins can also contribute to the binding of highly lipophilic drugs.

Troubleshooting Guides

Guide 1: Unexpectedly Low Potency of this compound in Cell-Based Assays

Problem: The observed IC50 value for this compound in your cell-based assay is significantly higher (less potent) than expected based on literature values obtained in serum-free binding assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of Serum in Culture Medium The culture medium used for your cell-based assay likely contains fetal bovine serum (FBS) or other serum components. These proteins will bind to this compound, reducing its free concentration.
Solution: Perform a serum shift assay to quantify the effect of serum. Test a range of serum concentrations (e.g., 2%, 5%, 10%) to understand the dose-dependent impact on the IC50 value.
High Non-Specific Binding to Assay Plates or Labware The compound may be adsorbing to the surface of your plasticware, reducing the effective concentration in the assay medium.
Solution: Use low-binding plates and pipette tips. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer, if compatible with your cells, to reduce non-specific binding.
Compound Instability This compound may be degrading in the assay medium over the course of the experiment.
Solution: Assess the stability of the compound in your assay medium over time using an appropriate analytical method (e.g., HPLC). If instability is an issue, consider reducing the incubation time or performing the assay at a lower temperature if feasible.
Guide 2: High Variability in Replicate Data in the Presence of Serum

Problem: You are observing significant variability between replicate wells in your cell-based assay when serum is included in the medium.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Serum Lot Different lots of serum can have varying protein compositions and concentrations, leading to inconsistent binding of this compound.
Solution: If possible, use a single, large batch of serum for a series of related experiments. Before starting a new batch, it is advisable to perform a qualification experiment to ensure consistency with previous results.
Uneven Cell Seeding Inconsistent cell numbers across the wells of your assay plate will lead to variable results.
Solution: Ensure your cell suspension is homogenous before and during plating. Use a multichannel pipette carefully and consider using a plate shaker for a short period after seeding to ensure even distribution.
Edge Effects Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate both the cells and the compound, leading to skewed results.
Solution: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile water or media to create a humidity barrier.

Experimental Protocols

Protocol 1: Serum Shift Assay for this compound

Objective: To determine the impact of serum proteins on the inhibitory activity of this compound in a cell-based functional assay (e.g., cAMP accumulation assay).

Materials:

  • Cells expressing MC4R (e.g., HEK293-MC4R)

  • Assay medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution

  • Agonist for MC4R (e.g., α-MSH)

  • cAMP detection kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the MC4R-expressing cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in two types of assay medium: one without FBS (serum-free) and one containing the desired concentration of FBS (e.g., 10%).

  • Treatment:

    • For the "serum-free" condition, add the serially diluted this compound to the corresponding wells.

    • For the "serum-containing" condition, add the serially diluted this compound to the corresponding wells.

    • Include appropriate vehicle controls for both conditions.

  • Incubation: Incubate the plates for a predetermined time to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the MC4R agonist (e.g., EC80 concentration of α-MSH) to all wells except the negative control wells.

  • Signal Detection: After agonist stimulation for the recommended time, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP response as a function of the log concentration of this compound for both the serum-free and serum-containing conditions.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.

    • Calculate the IC50 fold shift: Fold Shift = IC50 (with serum) / IC50 (serum-free)

Data Presentation:

ConditionIC50 (nM)
Serum-FreeHypothetical Value: 25 nM
10% FBSHypothetical Value: 150 nM
IC50 Fold Shift Hypothetical Value: 6.0

Note: The values presented in this table are hypothetical and should be determined experimentally.

Protocol 2: Equilibrium Dialysis for Determining Plasma Protein Binding

Objective: To determine the percentage of this compound bound to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Compound Spiking: Spike human plasma with this compound to a known final concentration.

  • Dialysis Setup:

    • Add the spiked plasma to one chamber of the equilibrium dialysis unit.

    • Add an equal volume of PBS to the other chamber.

  • Incubation: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined empirically).

  • Sampling: After incubation, carefully collect samples from both the plasma and the buffer chambers.

  • Quantification: Determine the concentration of this compound in both the plasma and buffer samples using a validated analytical method like LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation:

    • Fraction Unbound (fu) = Concentration in Buffer / Concentration in Plasma

    • Percentage Bound = (1 - fu) * 100

Data Presentation:

CompoundConcentration (µM)Fraction Unbound (fu)Percentage Bound (%)
ML-00253764 HClHypothetical Value: 1Hypothetical Value: 0.15Hypothetical Value: 85%

Note: The values presented in this table are hypothetical and should be determined experimentally.

Visualizations

MC4R_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha-MSH alpha-MSH MC4R MC4R alpha-MSH->MC4R Binds and Activates ML-00253764 ML-00253764 ML-00253764->MC4R Binds and Blocks Gs Gs MC4R->Gs Activates ERK ERK MC4R->ERK Activates (alternative pathway) AC AC Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos) CREB->Gene_Expression Regulates

Caption: MC4R antagonist signaling pathway.

Serum_Shift_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Stimulation cluster_analysis Data Acquisition and Analysis Seed_Cells Seed MC4R-expressing cells in 96-well plate Prepare_Compound_SF Prepare serial dilutions of ML-00253764 (Serum-Free) Seed_Cells->Prepare_Compound_SF Prepare_Compound_S Prepare serial dilutions of ML-00253764 (With Serum) Seed_Cells->Prepare_Compound_S Add_Compound_SF Add compound to serum-free wells Prepare_Compound_SF->Add_Compound_SF Add_Compound_S Add compound to serum-containing wells Prepare_Compound_S->Add_Compound_S Incubate Incubate Add_Compound_SF->Incubate Add_Compound_S->Incubate Add_Agonist Stimulate with MC4R agonist (α-MSH) Incubate->Add_Agonist Measure_Response Measure downstream signal (e.g., cAMP levels) Add_Agonist->Measure_Response Plot_Data Plot dose-response curves Measure_Response->Plot_Data Calculate_IC50 Calculate IC50 for both conditions Plot_Data->Calculate_IC50 Determine_Shift Determine IC50 fold shift Calculate_IC50->Determine_Shift

Caption: Experimental workflow for a serum shift assay.

References

Cell culture contamination issues when using ML-00253764 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML-00253764 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues, with a focus on cell culture contamination, that may arise during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and brain-penetrant non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2][3] Its mechanism of action involves blocking the signaling of the MC4R. This receptor, a G protein-coupled receptor (GPCR), normally activates adenylate cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP).[4] By antagonizing this receptor, ML-00253764 has been shown to decrease cAMP accumulation and inhibit the phosphorylation of downstream signaling molecules like ERK1/2 and Akt.[3][4][5]

Q2: I started seeing contamination after I began using this compound. Is the compound contaminated?

A2: While contamination of any reagent is possible, it is more common for contamination to be introduced through routine laboratory procedures.[6][7] Contamination can arise from various sources including the air, equipment, other reagents like media and serum, or lapses in aseptic technique.[7][8] We recommend first reviewing your sterile handling procedures for preparing and using the compound. A detailed protocol for preparing a sterile stock solution is provided below. If you still suspect the compound is the source, quarantining the specific lot and testing it is a reasonable step.[7]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: this compound is soluble in both water (up to 10 mM) and DMSO (up to 100 mM).[2] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is common. Stock solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1][5] Always refer to the manufacturer's datasheet for batch-specific information.

Q4: Could the hydrochloride salt or the DMSO solvent be affecting my cell cultures?

A4: Yes, both can have an impact. The hydrochloride salt can make the final medium slightly more acidic, though this is usually buffered by the culture medium. High concentrations of DMSO (>0.5-1%) can be cytotoxic to many cell lines. It is crucial to ensure the final concentration of the solvent in your culture medium is low and consistent across all experiments, including a vehicle control (medium with the same amount of DMSO but without the compound).

Q5: What type of contamination is most common in cell culture?

A5: The most common biological contaminants are bacteria, fungi (yeasts and molds), and mycoplasma.[6][9][10] Bacteria are often identified by a sudden drop in pH (media turns yellow) and cloudy appearance.[9][11] Fungi may appear as filamentous structures or small budding particles.[12] Mycoplasma is a particularly insidious contaminant as it is not visible by standard light microscopy and does not typically cause turbidity or a pH change, yet it can significantly alter cell physiology.[7][11][13]

Troubleshooting Contamination

This guide provides a systematic approach to identifying and resolving contamination issues in your cell culture experiments when using this compound.

Step 1: Identify the Contaminant

Careful observation is the first step in diagnosing the problem. Use the table below to help identify the potential source of contamination.

Observation Potential Contaminant Common Sources Recommended Action
Rapid turbidity (cloudiness) of media; pH drop (media turns yellow) Bacteria[9]Poor aseptic technique, contaminated reagents/media, airborne particles.[6]Discard culture. Disinfect incubator and biosafety cabinet. Review aseptic technique.[12]
Filamentous structures or fuzzy growth; pH may rise (media turns pink/purple) Mold (Fungus)[12]Airborne spores, contaminated equipment (especially water baths).[6][8]Discard culture immediately to prevent spore dispersal. Thoroughly decontaminate the entire work area.
Round or oval budding particles under microscope; media may become slightly turbid Yeast (Fungus)[12]Similar to bacteria; often introduced by lab personnel.[8]Discard culture. Decontaminate workspace. Review personal hygiene and aseptic practices.[12]
No visible change in turbidity or pH, but cells show reduced proliferation, morphological changes, or altered experimental results Mycoplasma[7]Cross-contamination from other cell lines, contaminated serum or reagents.[8][13]Quarantine affected cultures. Test using a specific mycoplasma detection kit (e.g., PCR or DNA stain).[13][14]
Cell death or stress with no visible microorganisms Chemical ContaminationImpurities in water or reagents, high concentration of solvent (DMSO), endotoxins.[13][15]Use high-purity water and reagents. Prepare a fresh dilution of ML-00253764. Run a vehicle control.[13]
Step 2: Contamination Troubleshooting Workflow

If you suspect contamination, follow this logical workflow to isolate and eliminate the source.

G start Contamination Suspected (e.g., cloudy media, cell death) observe Observe Culture: - Macroscopic (color, turbidity) - Microscopic (400x) start->observe is_visible Microorganism Visible? observe->is_visible identify Identify Contaminant Type (Use Troubleshooting Table) is_visible->identify  Yes no_visible No Visible Organisms. Consider Mycoplasma or Chemical Contamination. is_visible->no_visible No   discard Discard Contaminated Cultures & All Shared Reagents identify->discard decon Decontaminate Equipment: - Incubator - Biosafety Cabinet - Water Bath discard->decon review_aseptic Review Aseptic Technique with Lab Personnel decon->review_aseptic end_node Resume Experiments with Quarantined Reagents review_aseptic->end_node myco_test Perform Mycoplasma Test (PCR, DAPI/Hoechst Stain) no_visible->myco_test myco_positive Test Positive? myco_test->myco_positive myco_action Discard or Treat Cultures (if irreplaceable). Decontaminate. myco_positive->myco_action  Yes chemical_check Investigate Chemical Source: - Check Solvent Concentration - Test Media & Reagents - Prepare Fresh Compound Stock myco_positive->chemical_check No   myco_action->review_aseptic chemical_check->end_node

Caption: Workflow for troubleshooting cell culture contamination.

Experimental Protocols

Protocol 1: Preparation and Validation of a Sterile Stock Solution of this compound

This protocol details how to properly prepare a sterile stock solution to minimize the risk of introducing contamination.

Materials:

  • This compound powder

  • High-purity, sterile dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile filter tips

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Procedure:

  • Pre-Work: Before starting, decontaminate the biosafety cabinet with 70% ethanol (B145695) and allow it to run for at least 15-30 minutes.[16]

  • Calculations: Calculate the mass of this compound required to make a desired stock concentration (e.g., 10 mM). (Molecular Weight: 413.71 g/mol ).[2]

  • Weighing: Carefully weigh the powder in a sterile microcentrifuge tube inside the biosafety cabinet.

  • Dissolving: Add the calculated volume of sterile DMSO to the tube. Vortex thoroughly until the powder is completely dissolved.

  • Sterile Filtration (Critical Step): Draw the entire solution into a sterile syringe. Attach the 0.22 µm sterile syringe filter. Dispense the solution through the filter into a new, sterile microcentrifuge tube. This step removes any potential bacterial or fungal contaminants from the stock solution.

  • Aliquoting: Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes. This prevents contamination of the entire stock during repeated use.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store at -20°C or -80°C.

  • Quality Control: To validate the sterility of your new stock, add a small amount (e.g., 1-2 µL) to a small volume of sterile culture medium without cells and incubate for 2-3 days. Check for any signs of turbidity or microbial growth.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage & QC cluster_use Experimental Use calc 1. Calculate Mass for 10 mM Stock weigh 2. Weigh Compound in BSC calc->weigh dissolve 3. Dissolve in Sterile DMSO weigh->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot label_store 6. Label & Store at -80°C aliquot->label_store qc 7. Quality Control: Incubate aliquot in media label_store->qc use 8. Use validated aliquot for experiments qc->use

Caption: Workflow for preparing a sterile compound stock solution.

Signaling Pathway

MC4R Signaling Pathway and Inhibition by ML-00253764

ML-00253764 acts as an antagonist at the MC4 receptor, which is involved in energy homeostasis and other physiological processes. Understanding this pathway is key to interpreting experimental results.

G agonist α-MSH (Agonist) mc4r MC4 Receptor (GPCR) agonist->mc4r Activates antagonist ML-00253764 antagonist->mc4r Inhibits g_protein G Protein (Gαs) mc4r->g_protein Activates ac Adenylate Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates erk ERK1/2 pka->erk Phosphorylates response Cellular Response (e.g., Gene Expression, Inhibition of Proliferation) erk->response

Caption: Simplified MC4R signaling pathway and the inhibitory action of ML-00253764.

References

Adjusting dosage of ML-00253764 hydrochloride for different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML-00253764 hydrochloride in preclinical tumor models. The following information is based on established principles for MEK inhibitors targeting the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and which tumor models are likely to be sensitive?

A1: this compound is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the Ras-Raf-MEK-ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in human cancers due to mutations in upstream genes like BRAF and RAS.[1][3] Therefore, tumor models with known BRAF or RAS mutations, such as certain types of melanoma, colorectal cancer, and non-small cell lung cancer, are predicted to be most sensitive to this compound.[3][4]

Q2: I am not observing the expected anti-tumor efficacy in my xenograft model. What are the potential causes and troubleshooting steps?

A2: Several factors could contribute to a lack of efficacy. Consider the following:

  • Dosage and Schedule: The dose may be suboptimal for your specific tumor model. A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and optimal biological dose.[5] Dosing frequency (e.g., once daily vs. twice daily) can also significantly impact efficacy.[6]

  • Drug Formulation and Administration: Ensure the compound is properly solubilized and administered consistently. For oral gavage, a common vehicle is 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in 0.1% Tween 80.[7] Inconsistent administration can lead to variable drug exposure.

  • Tumor Model Resistance: The tumor model may possess intrinsic or acquired resistance mechanisms. Verify the mutational status (BRAF, RAS) of your cell line. Resistance can also arise from feedback activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway.[8]

  • Pharmacokinetics: The compound may have poor bioavailability or rapid clearance in the selected animal model. A pilot pharmacokinetic (PK) study to measure plasma and tumor drug concentrations is recommended.

Q3: My mice are showing signs of toxicity (e.g., weight loss, lethargy). How should I adjust the dosage?

A3: Toxicity is a critical consideration. If signs of toxicity are observed:

  • Reduce the Dose: Lower the dose to the next level in your dose-escalation study. A common starting point for dose reduction is 20-25%.

  • Modify the Schedule: Change the dosing schedule from daily to intermittent (e.g., 5 days on, 2 days off, or three times per week).[9]

  • Monitor Closely: Continuously monitor animal body weight, clinical signs, and food/water intake. A weight loss of over 15-20% is often a humane endpoint.

  • Evaluate Biomarkers: If possible, analyze pharmacodynamic (PD) biomarkers (like p-ERK in tumor tissue) to ensure the adjusted dose is still biologically active. MEK inhibitors can be associated with specific toxicities, including cutaneous, ocular, and cardiovascular effects, which should be monitored.[10][11]

Q4: What is a recommended starting dose for a new xenograft model?

A4: A starting dose should be determined from literature on compounds with similar mechanisms or through a dose-range finding study. Based on data from established MEK inhibitors like Trametinib and Selumetinib, a starting dose for oral administration in mice could range from 0.3 mg/kg to 25 mg/kg daily.[7][12] However, tolerability and efficacy are highly model-dependent. It is crucial to perform an initial tolerability study in a small cohort of non-tumor-bearing mice before proceeding to a large efficacy study.[9]

Data Presentation: Dosage in Preclinical Tumor Models

The following table summarizes typical dosage regimens for MEK inhibitors in various mouse tumor models, which can serve as a guide for this compound.

Tumor Model (Cell Line)Mouse StrainDrug (Proxy)DosageAdministration RouteEfficacy OutcomeCitation
Colorectal Cancer (HT-29)Nude MiceSelumetinib10-100 mg/kg, dailyOral (p.o.)Dose-dependent inhibition of tumor growth and ERK1/2 phosphorylation[3]
Colorectal Cancer (HCT15)SCID MiceSelumetinib30 mg/kg, dailyOral gavageSignificant survival benefit when combined with an IMPDH inhibitor[13]
Pancreatic Cancer (BxPC3)Nude MiceSelumetinib10-100 mg/kg, dailyOral (p.o.)Tumor regression observed[3]
MLL-rearranged ALLNSG MiceTrametinib5 mg/kg, 3x/weekIntraperitoneal (i.p.)Delayed leukemia progression[9]
Mucosal MelanomaNude MiceTrametinib5.0 mg/kg, dailyOral (p.o.)Inhibition of p-ERK in tumors[8]
Thyroid Cancer (8505C)Nude MiceTrametinib1 mg/kg, dailyOral gavageSignificant tumor growth inhibition[14]
Pancreatic Cancer (PDX)Nude MiceTrametinib0.3 mg/kg, dailyOral (p.o.)Reduced tumor growth rate[7]

Experimental Protocols

Protocol: In Vivo Xenograft Efficacy Study
  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., HT-29 colorectal adenocarcinoma) under standard conditions.

    • Harvest cells during the exponential growth phase.

    • Subcutaneously inject 5 x 10⁶ cells in a 100 µL volume of a 1:1 Matrigel/PBS mixture into the flank of 6-8 week old athymic nude mice.[15]

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers, calculating volume with the formula: (Length x Width²)/2.

    • When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group).[14]

  • Drug Formulation and Administration:

    • Prepare the vehicle control: 0.5% HPMC with 0.2% Tween 80 in sterile water.

    • Prepare this compound by first creating a paste with a small amount of vehicle, then gradually adding the remaining vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

    • Administer the formulation or vehicle control once daily via oral gavage at a volume of 10 mL/kg.[14]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animals for any clinical signs of toxicity.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI). Secondary endpoints can include survival or biomarker modulation.

    • Euthanize animals when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³) or if toxicity endpoints are met (e.g., >20% body weight loss).[7]

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study (or at an interim timepoint), collect tumor tissue 2-4 hours after the final dose.

    • Analyze tissue lysates via Western blot for levels of phosphorylated ERK (p-ERK) and total ERK to confirm target engagement.[8]

Visualizations

Signaling Pathway

MAPK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., Myc, Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Drug ML-00253764 hydrochloride Drug->MEK

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

Experimental Workflow

Dosing_Workflow start Start: New Tumor Model dose_range 1. Dose-Range Finding Study (non-tumor bearing mice) start->dose_range mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd pilot 2. Pilot Efficacy Study (small cohorts, e.g., n=5) mtd->pilot Use MTD & fractions (e.g., 0.75x, 0.5x MTD) efficacy_eval Evaluate Efficacy (TGI) & Tolerability (Weight) pilot->efficacy_eval optimal_dose Optimal Dose Identified efficacy_eval->optimal_dose Efficacy observed & good tolerability adjust_dose Adjust Dose/Schedule efficacy_eval->adjust_dose Toxicity observed or poor efficacy pk_pd Consider PK/PD Study (optional) efficacy_eval->pk_pd Ambiguous results full_study 3. Full-Scale Efficacy Study (larger cohorts, e.g., n=10) optimal_dose->full_study adjust_dose->pilot Re-evaluate

Caption: Logical workflow for adjusting this compound dosage in a new tumor model.

References

Validation & Comparative

A Comparative Analysis of ML-00253764 Hydrochloride and Other Melanocortin-4 Receptor (MC4R) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Melanocortin-4 Receptor (MC4R)

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus. It plays a pivotal role in regulating energy homeostasis, appetite, and body weight.[1][2] The MC4R pathway is activated by the binding of pro-opiomelanocortin (POMC)-derived peptides, such as α-melanocyte-stimulating hormone (α-MSH).[3] This activation, primarily through the Gs protein-cAMP signaling cascade, leads to a reduction in food intake and an increase in energy expenditure.[4] Conversely, antagonism or inverse agonism at the MC4R can stimulate food intake and increase body mass, making MC4R antagonists promising therapeutic candidates for conditions like cachexia (severe body wasting) associated with cancer or other chronic diseases.[5][6] This guide provides a detailed comparison of the small molecule MC4R antagonist, ML-00253764 hydrochloride, with other notable antagonists, supported by experimental data and methodologies.

Comparative Overview of MC4R Modulators

MC4R modulators can be broadly categorized as antagonists, which block the receptor, and agonists, which activate it. While this guide focuses on antagonists, a brief mention of agonists provides a fuller context of MC4R-targeted therapeutics.

  • MC4R Antagonists: These molecules are being investigated primarily for treating anorexia and cachexia.[5][7] By blocking the anorexigenic (appetite-suppressing) signals mediated by MC4R, they can help increase food intake and prevent the loss of lean body mass.

  • MC4R Agonists: These molecules mimic the natural ligand α-MSH to activate the receptor. They are used to treat conditions caused by impaired MC4R signaling. For example, setmelanotide (B515575) is an approved therapy for rare genetic disorders of obesity.[8][9] Another agonist, bremelanotide, is used to treat hypoactive sexual desire disorder (HSDD) in women.[10][11]

In-Depth Profile: this compound

ML-00253764 is a non-peptide, brain-penetrant small molecule that acts as a selective antagonist and inverse agonist at the MC4R.[6][12] Its ability to cross the blood-brain barrier and centrally block MC4R signaling makes it a significant tool for research and a potential therapeutic for centrally-mediated wasting disorders.

Quantitative Performance Data

The following tables summarize the binding affinity, functional potency, and selectivity of this compound.

Table 1: Binding Affinity and Functional Potency of ML-00253764

ParameterValue (µM)Description
Ki0.16Inhibitor constant, indicating binding affinity for MC4R.[12]
IC500.103Half maximal inhibitory concentration in a functional assay.[12]

Table 2: Selectivity Profile of ML-00253764 (Receptor Binding Displacement Assay)

ReceptorIC50 (µM)Fold Selectivity (vs. hMC4R)
Human MC4R0.321x
Human MC3R0.81~2.5x
Human MC5R2.12~6.6x
(Data sourced from MedchemExpress and R&D Systems)[12]
In Vivo Experimental Data

ML-00253764 has demonstrated efficacy in preclinical models of cancer-induced cachexia.

Table 3: In Vivo Efficacy of ML-00253764 in a Mouse Cachexia Model

Animal ModelDosing RegimenKey Result
CT-26 tumor-bearing BALB/c mice3, 10, or 30 mg/kg, subcutaneous, once dailyProtected against tumor-induced body weight loss.[12]
Lewis lung carcinoma tumor model15 mg/kg, twice dailyPrevented malignant cachexia.[13]

Comparison with Other MC4R Antagonists

Several other peptide and small-molecule antagonists have been developed, each with distinct characteristics.

Table 4: Comparative Data of Selected MC4R Antagonists

CompoundTypeKey In Vitro DataKey In Vivo DataAdministration Route
ML-00253764 Small MoleculeIC50: 0.103 µM[12]Effective at 3-30 mg/kg in mouse cachexia models[12]Subcutaneous
TCMCB07 PeptideNot specifiedEffective at 3 mg/kg/day in rat chemotherapy-induced anorexia models[14][15]Subcutaneous / Intravenous[7]
PF-07258669 Small MoleculeNot specifiedEfficacious in an aged rat model of anorexia[7]Oral[7]
GSC000580 Small MoleculeBinding & Functional Potency: <1 nM; >500-fold selectivity[7]Increased food intake and body weight in rat anorexia models[7]Oral[7]
SHU9119 PeptideWidely used research toolBlocks anorexic effects of MC4R agonists[16]Intracerebroventricular[16]

Mandatory Visualizations

MC4R Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the Melanocortin-4 Receptor upon activation by its endogenous agonist, α-MSH.

MC4R_Signaling_Pathway cluster_neuron POMC Neuron cluster_target Target Neuron Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR Binds POMC Pro-opiomelanocortin (POMC) LEPR->POMC Stimulates aMSH α-MSH (Agonist) POMC->aMSH Cleaved to MC4R MC4R aMSH->MC4R Activates Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response: ↓ Food Intake ↑ Energy Expenditure PKA->Response AgRP AgRP (Endogenous Antagonist) AgRP->MC4R Inhibits ML00253764 ML-00253764 (Exogenous Antagonist) ML00253764->MC4R Inhibits Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A1 Step 1: Binding Assay (Determine Ki) A2 Step 2: Functional Assay (Determine IC50 / Mode of Action) A1->A2 A3 Step 3: Selectivity Screening (Test against MC1R, MC3R, MC5R) A2->A3 B1 Step 4: Animal Model Selection (e.g., Cancer Cachexia Model) A3->B1 Lead Compound Progression B2 Step 5: Dosing & Administration (Determine effective dose & route) B1->B2 B3 Step 6: Efficacy Measurement (Monitor food intake, body weight, lean mass) B2->B3 End Candidate for Clinical Trials B3->End Start Compound Synthesis Start->A1 Logical_Comparison cluster_antagonists Antagonists (e.g., ML-00253764) cluster_agonists Agonists (e.g., Setmelanotide) MC4R MC4R Signaling Inhibit Inhibit/Block Receptor MC4R->Inhibit Activate Activate Receptor MC4R->Activate Result_An Result: ↑ Food Intake ↓ Energy Expenditure Inhibit->Result_An App_An Application: Cachexia / Anorexia Result_An->App_An Result_Ag Result: ↓ Food Intake ↑ Energy Expenditure Activate->Result_Ag App_Ag Application: Genetic Obesity Result_Ag->App_Ag

References

A Head-to-Head Battle of Melanocortin Receptor Antagonists: ML-00253764 Hydrochloride vs. SHU9119 in a Virtual In Vitro Arena

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, neuroscience, and metabolic disorders, the melanocortin system presents a rich field of study. Central to this system are the melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), which plays a pivotal role in regulating energy homeostasis, appetite, and other physiological processes. The development of selective antagonists for these receptors is a key area of research for potential therapeutic interventions in conditions ranging from cachexia to obesity. This guide provides a detailed in vitro comparison of two prominent melanocortin receptor antagonists: the non-peptide small molecule ML-00253764 hydrochloride and the peptide-based SHU9119.

This document synthesizes available in vitro data to offer a comparative overview of their pharmacological profiles. We will delve into their binding affinities, functional activities at various melanocortin receptor subtypes, and their impact on downstream signaling pathways. Detailed experimental protocols for key assays are also provided to aid researchers in their own investigations.

At a Glance: Key In Vitro Characteristics

CharacteristicThis compoundSHU9119
Molecular Type Non-peptide small moleculeCyclic peptide analog
Primary Target(s) Melanocortin-4 Receptor (MC4R) Antagonist[1]Melanocortin-3 and -4 Receptor (MC3R/MC4R) Antagonist[2][3]
MC4R Affinity (IC50) 103 nM[1], 320 nM[4]0.06 nM[2][3]
MC3R Affinity (IC50) 810 nM[4]0.23 nM[2][3]
MC5R Affinity (IC50) 2120 nM[4]0.09 nM[2]
MC4R Binding Affinity (Ki) 160 nM[1]Not explicitly found
Functional Activity Antagonist/Inverse Agonist[4]Antagonist, Partial Agonist at MC5R[2][3]
Downstream Signaling Decreases cAMP production[1][4], Inhibits ERK1/2 phosphorylation[5]Blocks α-MSH-induced cAMP production[6], Can inhibit ERK1/2 phosphorylation[7]

In-Depth In Vitro Performance

Binding Affinity and Selectivity

SHU9119, a cyclic peptide analog of α-melanocyte-stimulating hormone (α-MSH), demonstrates exceptionally high potency as an antagonist at human MC3 and MC4 receptors, with reported IC50 values in the sub-nanomolar range (0.23 nM for MC3R and 0.06 nM for MC4R).[2][3] It also exhibits high affinity for the MC5R with an IC50 of 0.09 nM, where it acts as a partial agonist.[2]

In contrast, this compound is a non-peptidic small molecule antagonist with a preference for the MC4R.[1] Its reported IC50 values for human MC4R are 103 nM and 320 nM from different sources.[1][4] It shows lower affinity for MC3R (IC50 = 810 nM) and MC5R (IC50 = 2120 nM), indicating a selective profile for MC4R over these other subtypes.[4] The binding affinity (Ki) for MC4R has been reported as 160 nM.[1]

Functional Antagonism and Downstream Signaling

Both compounds effectively antagonize the signaling of melanocortin receptors, primarily through the Gαs-adenylyl cyclase-cAMP pathway. Melanocortin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like α-MSH, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Antagonists like ML-00253764 and SHU9119 block this agonist-induced cAMP production.

ML-00253764 has been shown to decrease cAMP accumulation in HEK293 cells expressing MC4R.[1][4] Furthermore, it has been demonstrated to inhibit the phosphorylation of ERK1/2, another downstream signaling pathway activated by MC4R.[5]

SHU9119 is a potent antagonist of α-MSH-induced cAMP response in cells expressing MC3 and MC4 receptors.[6] It has also been shown to abolish the phosphorylation of ERK1/2 in a concentration-dependent manner in certain cell lines.[7]

cluster_0 Cell Membrane MC4R MC4R G_Protein Gαs MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ERK_Pathway ERK Pathway G_Protein->ERK_Pathway Activates cAMP cAMP AC->cAMP Converts Agonist α-MSH (Agonist) Agonist->MC4R Activates ML00253764 ML-00253764 ML00253764->MC4R Blocks SHU9119 SHU9119 SHU9119->MC4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response ERK_Pathway->Cellular_Response

Caption: Simplified signaling pathway of the Melanocortin-4 Receptor (MC4R).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro assays used to characterize compounds like ML-00253764 and SHU9119.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the melanocortin receptor of interest.

    • Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a microplate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [125I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound (ML-00253764 or SHU9119).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled agonist).

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize agonist-induced cAMP production.

  • Cell Culture:

    • Seed cells expressing the target melanocortin receptor in a multi-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of the antagonist (ML-00253764 or SHU9119) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of an agonist (e.g., α-MSH), typically at its EC80 concentration.

    • Incubate for a defined period to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist-induced response.

ERK1/2 Phosphorylation Assay

This assay assesses the effect of the antagonist on the agonist-induced phosphorylation of ERK1/2.

  • Cell Culture and Serum Starvation:

    • Culture cells expressing the melanocortin receptor in a multi-well plate.

    • Prior to the assay, serum-starve the cells to reduce basal levels of ERK phosphorylation.

  • Compound Treatment:

    • Pre-incubate the cells with different concentrations of the antagonist.

    • Stimulate the cells with an agonist for a short period (typically 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the total protein concentration of the lysates.

  • Detection of Phosphorylated ERK:

    • Detect the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using methods such as Western blotting, ELISA, or bead-based assays.

  • Data Analysis:

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the log concentration of the antagonist to determine its inhibitory effect.

cluster_workflow In Vitro Comparison Workflow start Start cell_culture Cell Culture with Receptor Expression start->cell_culture assay_prep Assay Preparation (e.g., Membrane Prep, Seeding) cell_culture->assay_prep incubation Incubation with Ligands/Compounds assay_prep->incubation compound_prep Prepare Serial Dilutions of ML-00253764 & SHU9119 compound_prep->incubation detection Signal Detection (e.g., Radioactivity, Luminescence) incubation->detection data_analysis Data Analysis (IC50, Ki Calculation) detection->data_analysis comparison Compare Potency & Selectivity data_analysis->comparison end End comparison->end

Caption: Generalized workflow for in vitro comparison of receptor antagonists.

Conclusion

Both this compound and SHU9119 are valuable tools for investigating the melanocortin system. The choice between them will largely depend on the specific research question. SHU9119 offers superior potency at both MC3R and MC4R, making it a powerful tool for studying the combined roles of these receptors. Its peptide nature, however, may limit its cell permeability and in vivo applications without specific delivery systems.

ML-00253764, as a non-peptide small molecule, provides good selectivity for MC4R over MC3R and MC5R. Its drug-like properties may offer advantages in terms of cell permeability and potential for in vivo studies. The significant difference in potency between the two compounds is a critical factor for consideration in experimental design.

This guide provides a foundational comparison based on available in vitro data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental context when interpreting these findings.

References

A Comparative Guide: AgRP vs. ML-00253764 Hydrochloride in Preclinical Cachexia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endogenous neuropeptide Agouti-Related Peptide (AgRP) and the synthetic small molecule MC4R antagonist ML-00253764 hydrochloride in the context of preclinical cachexia models. The information presented is based on available experimental data to assist researchers in understanding the therapeutic potential and mechanistic differences between these two agents targeting the melanocortin pathway for the treatment of cachexia.

Introduction to Cachexia and the Melanocortin System

Cachexia is a multifactorial wasting syndrome characterized by severe, unintentional weight loss, muscle atrophy, and anorexia, and is associated with chronic diseases such as cancer.[1][2] The central melanocortin system, particularly the melanocortin-4 receptor (MC4R), plays a pivotal role in regulating energy homeostasis and has been identified as a key therapeutic target for cachexia.[3][4] Activation of the MC4R by its agonist, α-melanocyte-stimulating hormone (α-MSH), suppresses appetite and promotes catabolism. Conversely, antagonism of the MC4R can reverse these effects, making MC4R antagonists promising candidates for treating cachexia.

AgRP and this compound: An Overview

Agouti-Related Peptide (AgRP) is an endogenous antagonist/inverse agonist of the melanocortin-3 (MC3R) and melanocortin-4 receptors.[3] It is a key orexigenic peptide in the hypothalamus, stimulating food intake and decreasing energy expenditure.[4] Due to its natural role in promoting positive energy balance, direct administration of AgRP or its active fragments has been investigated as a therapeutic strategy for cachexia.

This compound is a synthetic, small molecule antagonist of the MC4R.[5] As a selective, brain-penetrant, non-peptidic compound, it offers the potential for systemic administration and circumvents some of the delivery challenges associated with peptide-based therapeutics like AgRP.

Performance in Cachexia Models: A Data-Driven Comparison

Table 1: Effects on Body Weight and Food Intake
CompoundCachexia ModelAdministration RouteDosageKey FindingsReference
AgRP(83-132) Colon-26 Adenocarcinoma (Mouse)Intracerebroventricular (i.c.v.)1 nmol/daySignificantly increased body weight and food intake compared to tumor-bearing controls.[2]
This compound CT-26 Adenocarcinoma (Mouse)Subcutaneous (s.c.)3, 10, or 30 mg/kg/dayDose-dependently reduced tumor-induced body weight loss.
AgRP Methylcholanthrene (MCA) Sarcoma (Rat)Intracerebroventricular (i.c.v.)1 nmol/rat/daySignificantly increased body weight and cumulative food intake over 4 days of treatment compared to saline-treated tumor-bearing rats.[1]
TCMCB07 (Synthetic MC4R Antagonist) Methylcholanthrene (MCA) Sarcoma (Rat)Intracerebroventricular (i.c.v.)1.5 nmol/rat/daySignificantly increased body weight and cumulative food intake over 4 days of treatment, with effects comparable to AgRP.[1]
Table 2: Effects on Body Composition
CompoundCachexia ModelAdministration RouteDosageKey FindingsReference
AgRP(83-132) Colon-26 Adenocarcinoma (Mouse)Intracerebroventricular (i.c.v.)1 nmol/dayChanges in muscle mass were similar to tumor-free control mice, indicating preservation of lean mass.[2]
This compound Lewis Lung Carcinoma (Mouse)Subcutaneous (s.c.)Not SpecifiedDiminished loss of lean body mass and fat mass.
AgRP Methylcholanthrene (MCA) Sarcoma (Rat)Intracerebroventricular (i.c.v.)1 nmol/rat/daySignificantly preserved fat mass compared to saline-treated tumor-bearing rats. Showed a positive trend towards increased lean mass.[1]
TCMCB07 (Synthetic MC4R Antagonist) Methylcholanthrene (MCA) Sarcoma (Rat)Intracerebroventricular (i.c.v.)1.5 nmol/rat/daySignificantly preserved fat mass and showed a positive trend towards increased lean mass, with effects comparable to AgRP.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

cluster_0 Central Melanocortin Signaling in Cachexia Inflammation Inflammatory Cytokines (e.g., IL-6) POMC POMC Neurons Inflammation->POMC + alphaMSH α-MSH POMC->alphaMSH releases MC4R MC4R alphaMSH->MC4R activates (+) Cachexia Anorexia & Catabolism MC4R->Cachexia AgRP_N AgRP Neurons AgRP_P AgRP (Peptide) AgRP_N->AgRP_P releases AgRP_P->MC4R inhibits (-) ML00253764 ML-00253764 hydrochloride ML00253764->MC4R inhibits (-)

Figure 1: Simplified signaling pathway of the central melanocortin system in cachexia and the points of intervention for AgRP and this compound.

cluster_1 Experimental Workflow for Cachexia Model Start Tumor Cell Inoculation (e.g., Colon-26) Tumor_Dev Tumor Development & Onset of Cachexia Start->Tumor_Dev Treatment Treatment Initiation (AgRP or ML-00253764) Tumor_Dev->Treatment Monitoring Daily Monitoring: - Body Weight - Food Intake - Tumor Size Treatment->Monitoring Endpoint Endpoint Analysis: - Body Composition (Lean/Fat Mass) - Muscle/Organ Weights - Biomarker Analysis Monitoring->Endpoint

Figure 2: A general experimental workflow for evaluating anti-cachectic agents in a tumor-induced cachexia mouse model.

Detailed Experimental Protocols

The following are representative protocols for the induction of cachexia and the administration and evaluation of AgRP and this compound, based on published studies.

Colon-26 Tumor-Induced Cachexia Model
  • Cell Culture: Murine colon-26 adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Inoculation: Prior to inoculation, cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. For tumor induction, 0.1 mL of the cell suspension (1 x 10^6 cells) is injected subcutaneously into the right flank of male BALB/c or CD2F1 mice. Control mice receive an injection of PBS only.

  • Cachexia Development: Tumor growth is monitored daily. Cachexia typically develops within 14-21 days, characterized by a progressive loss of body weight (excluding tumor weight), muscle wasting, and reduced food intake.

Administration Protocols
  • AgRP(83-132) Administration (Intracerebroventricular):

    • Surgical Preparation: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the lateral cerebral ventricle. Animals are allowed to recover for at least one week post-surgery.

    • Infusion: AgRP(83-132) is dissolved in artificial cerebrospinal fluid (aCSF). Using an infusion pump connected to the indwelling cannula, a continuous infusion of AgRP (e.g., 1 nmol/day) is administered. Control animals receive aCSF.

  • This compound Administration (Subcutaneous):

    • Preparation: this compound is dissolved in a suitable vehicle, such as a 1:10 solution of polyethylene (B3416737) glycol 200 and saline.

    • Injection: The solution is administered via subcutaneous injection once or twice daily at the desired dosage (e.g., 3, 10, or 30 mg/kg). The injection site is typically in the loose skin over the back or flank.

Monitoring and Endpoint Analysis
  • Food and Water Intake: Animals are housed in individual cages, and food and water consumption are measured daily by weighing the remaining food and water.

  • Body Weight and Tumor Size: Body weight is recorded daily. Tumor dimensions are measured with calipers, and tumor volume is calculated.

  • Body Composition Analysis: Lean body mass and fat mass are determined at the beginning and end of the study using techniques such as quantitative magnetic resonance (QMR) or dual-energy X-ray absorptiometry (DEXA).

  • Tissue Collection: At the end of the experiment, animals are euthanized, and tissues such as skeletal muscles (e.g., gastrocnemius, tibialis anterior), adipose tissue depots, and organs are dissected and weighed.

Conclusion

Both the endogenous peptide AgRP and the synthetic small molecule this compound demonstrate efficacy in mitigating the symptoms of cachexia in preclinical models by targeting the central melanocortin system. AgRP, when administered centrally, effectively reverses anorexia and preserves lean body mass. Synthetic MC4R antagonists like ML-00253764 and TCMCB07 show comparable effects on body weight and composition, with the added advantage of potential for systemic and oral administration.

The choice between these agents for research and development will depend on the specific experimental goals, including the desired route of administration and the need for sustained target engagement. The data presented in this guide, along with the detailed protocols, provide a foundation for designing and interpreting studies aimed at developing novel therapeutics for the devastating syndrome of cachexia.

References

Validating MC4R Antagonism of ML-00253764 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML-00253764 hydrochloride, a nonpeptidic antagonist of the melanocortin-4 receptor (MC4R), with other commonly used research antagonists. The data presented herein is intended to assist researchers in the selection of appropriate tools for investigating the physiological roles of the MC4R and in the development of novel therapeutics targeting this receptor.

The melanocortin-4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in the regulation of energy homeostasis, food intake, and body weight.[1][2] Dysregulation of MC4R signaling is associated with obesity, making it a key target for drug discovery.[1] this compound has been identified as a brain-penetrant MC4R antagonist.[3] This guide offers a comparative analysis of its performance against established peptidic antagonists, SHU-9119 and HS024.

Comparative Analysis of MC4R Antagonists

The selection of an appropriate MC4R antagonist for research purposes depends on several factors, including potency, selectivity, and the nature of the intended experiment (in vitro vs. in vivo). The following table summarizes the key quantitative data for this compound and two widely used alternative antagonists, SHU-9119 and HS024.

CompoundTypeMC4R Ki (nM)MC4R IC50 (nM)Selectivity ProfileKey In Vivo Effects
This compound Non-peptidic160[3]103[3]Selective for MC4R over MC3R (IC50 = 810 nM) and MC5R (IC50 = 2120 nM)[3]Reduces tumor-induced weight loss in mice.[3]
SHU-9119 PeptidicNot widely reported0.06[4][5]Potent antagonist at MC3R (IC50 = 0.23 nM) and partial agonist at MC5R (EC50 = 0.12 nM).[4][5]Increases food intake and body weight when administered centrally.[4][5]
HS024 Peptidic0.29[6][7]Not widely reportedSelective for MC4R over MC1R (Ki = 18.6 nM), MC3R (Ki = 5.45 nM), and MC5R (Ki = 3.29 nM).[6][7]Increases food intake in rats.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize MC4R antagonists.

Competitive Radioligand Binding Assay for Ki Determination

This protocol is designed to determine the binding affinity (Ki) of a test compound for the MC4R.

Materials:

  • HEK293 cells stably expressing human MC4R

  • [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH (Radioligand)

  • Test compound (e.g., this compound)

  • Non-labeled NDP-α-MSH (for non-specific binding)

  • Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hMC4R cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH (typically below its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound.

  • For non-specific binding, add a saturating concentration of non-labeled NDP-α-MSH.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for IC50 Determination

This protocol measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream second messenger of MC4R activation. A Homogeneous Time-Resolved Fluorescence (HTRF) based assay is described below.

Materials:

  • CHO-K1 or HEK293 cells expressing human MC4R

  • MC4R agonist (e.g., α-MSH)

  • Test compound (e.g., this compound)

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Cell culture medium

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Seed the MC4R-expressing cells into a 384-well plate and incubate overnight.

  • Prepare a dose-response curve of the test compound.

  • Aspirate the culture medium and add the test compound at various concentrations to the cells.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Add a fixed concentration of the MC4R agonist (typically the EC80 concentration) to all wells except the basal control.

  • Incubate for 30-60 minutes at room temperature to stimulate cAMP production.

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

  • Incubate for 1 hour at room temperature.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the IC50 value of the antagonist by fitting the data to a four-parameter logistic equation.

In Vivo Food Intake and Body Weight Measurement

This protocol outlines a general procedure for assessing the in vivo efficacy of an MC4R antagonist on feeding behavior and body weight in rodents.

Materials:

  • Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Test compound (e.g., this compound) and vehicle

  • Standard chow

  • Metabolic cages for automated food intake monitoring or manual measurement scales

  • Animal balance

Procedure:

  • Acclimatize animals to individual housing and handling.

  • Establish a baseline for daily food intake and body weight for several days.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).

  • Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

  • Record body weight daily at the same time each day.

  • Continue monitoring for the duration of the study, which may range from a single-dose acute study to a multi-day chronic study.

  • Analyze the data to determine the effect of the antagonist on food intake and body weight change compared to the vehicle-treated control group.

Visualizing Pathways and Workflows

To further clarify the mechanisms and procedures involved, the following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow for validating an MC4R antagonist.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Binds & Activates Antagonist ML-00253764 (Antagonist) Antagonist->MC4R Binds & Blocks G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Physiological_Response ↓ Food Intake ↑ Energy Expenditure PKA->Physiological_Response Leads to

Caption: MC4R signaling pathway activation by an agonist and inhibition by an antagonist.

Experimental_Workflow start Start: Hypothesis ML-00253764 is a selective MC4R antagonist binding_assay In Vitro: Competitive Binding Assay start->binding_assay functional_assay In Vitro: cAMP Functional Assay start->functional_assay data_analysis Data Analysis: Determine Ki, IC50, and in vivo efficacy binding_assay->data_analysis functional_assay->data_analysis in_vivo_study In Vivo: Food Intake & Body Weight Study in_vivo_study->data_analysis data_analysis->in_vivo_study If promising in vitro results conclusion Conclusion: Validate MC4R antagonism of ML-00253764 data_analysis->conclusion

Caption: Experimental workflow for validating an MC4R antagonist.

References

ML-00253764 Hydrochloride: A Comparative Selectivity Analysis Against Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML-00253764 hydrochloride's selectivity profile against other melanocortin receptors, supported by experimental data and detailed methodologies.

This compound is a non-peptide antagonist of the melanocortin-4 receptor (MC4R) that has demonstrated the ability to penetrate the brain.[1][2] It has been investigated for its potential therapeutic effects, including its ability to increase food intake and reduce the loss of lean body mass in tumor-bearing mice.[1][2] A key aspect of its pharmacological profile is its selectivity for MC4R over other melanocortin receptor subtypes.

Quantitative Selectivity Profile

The selectivity of this compound has been characterized by determining its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) against various melanocortin receptors. The available data indicates a preferential binding to the MC4R.

Receptor SubtypeKi (nM)IC50 (nM)
MC4R 160[3][4][5][6]320[1][2][6]
MC3R -810[1][2][6]
MC5R -2120[1][2][6]
MC1R No data availableNo data available
MC2R No data availableNo data available

Table 1: Selectivity profile of this compound against human melanocortin receptors. Lower values indicate higher binding affinity and potency.

Based on the IC50 values, this compound is approximately 2.5-fold more selective for MC4R over MC3R and about 6.6-fold more selective for MC4R over MC5R.

Experimental Protocols

The determination of the binding affinity and functional activity of this compound involves standard in vitro pharmacological assays.

Cell Culture and Receptor Expression: Human Embryonic Kidney (HEK-293) cells are commonly used for these assays.[1][2][5][6] These cells are transiently or stably transfected with the DNA constructs encoding for the individual human melanocortin receptors (MC3R, MC4R, and MC5R). This allows for the specific assessment of the compound's interaction with each receptor subtype in a controlled cellular environment.

Competitive Radioligand Binding Assay (for Ki determination): This assay is performed to determine the binding affinity of the unlabeled test compound (ML-00253764) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

  • Membrane Preparation: HEK-293 cells expressing the target melanocortin receptor are harvested and homogenized to prepare a crude membrane fraction.

  • Assay Incubation: The cell membranes are incubated in a multi-well plate with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of ML-00253764.

  • Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of ML-00253764 that displaces 50% of the radiolabeled ligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

cAMP Functional Assay (for IC50 determination): This assay measures the functional consequence of receptor antagonism by quantifying the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production stimulated by a known agonist. Melanocortin receptors are G-protein coupled receptors that primarily signal through the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[7]

  • Cell Plating: HEK-293 cells expressing the specific melanocortin receptor are seeded in multi-well plates.

  • Compound Incubation: The cells are pre-incubated with increasing concentrations of ML-00253764.

  • Agonist Stimulation: A known melanocortin receptor agonist (e.g., α-MSH) is added at a fixed concentration to stimulate cAMP production.

  • cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The data is plotted as the percentage of inhibition of the agonist-stimulated cAMP response versus the concentration of ML-00253764. The IC50 value is determined from the resulting dose-response curve.

Melanocortin Receptor Signaling Pathway

The binding of an agonist to a melanocortin receptor initiates a signaling cascade that plays a crucial role in various physiological processes.

Melanocortin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MCR Melanocortin Receptor Agonist->MCR Binds G_Protein Gs Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Cellular Response CREB->Gene_Expression Regulates

Caption: Agonist binding to a melanocortin receptor activates a Gs protein, leading to cAMP production and downstream signaling.

This guide provides a concise overview of the selectivity profile of this compound, offering valuable data and methodological insights for researchers in the field of pharmacology and drug development. The provided information underscores the compound's preferential antagonism of the MC4 receptor.

References

Comparative Efficacy of ML-00253764 Hydrochloride and Standard Chemotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PISA, Italy – December 18, 2025 – A comprehensive analysis of preclinical data reveals the potential of ML-00253764 hydrochloride, a selective melanocortin 4 receptor (MC4R) antagonist, as a novel therapeutic agent in oncology, with distinct efficacy profiles when compared to standard chemotherapy agents in glioblastoma and melanoma. Furthermore, emerging evidence suggests a promising role for ML-00253764 in mitigating cancer-associated cachexia, a severe wasting syndrome common in patients with colorectal and lung cancers. This guide synthesizes the available preclinical data, offering a comparative overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates a dual role in preclinical cancer models. As a direct anti-cancer agent, it exhibits antiproliferative and pro-apoptotic effects in glioblastoma and melanoma cell lines. Notably, in glioblastoma models, it shows synergistic activity with the standard-of-care chemotherapy, temozolomide (B1682018). In melanoma, its efficacy is comparable to the traditional chemotherapeutic agent dacarbazine (B1669748) in vitro. Beyond its direct tumor-targeting effects, this compound shows significant promise in combating cancer cachexia, a condition often exacerbated by standard chemotherapy regimens.

Glioblastoma: A Synergistic Approach

In preclinical studies involving human glioblastoma cell lines, this compound has been shown to inhibit cancer cell growth and induce apoptosis. A key finding is its synergistic effect when combined with temozolomide, the standard first-line chemotherapy for glioblastoma.

In Vitro Efficacy
Cell LineTreatmentIC50Reference
U-87 MGML-00253764Not Reported[1]
U-118 MGML-00253764Not Reported[1]
U-87 MGTemozolomideNot Reported[1]
U-118 MGTemozolomideNot Reported[1]

IC50 values for single-agent ML-00253764 and temozolomide were not explicitly provided in the primary comparative study; however, the study demonstrated a significant synergistic antiproliferative effect of the combination.

In Vivo Efficacy: U-87 Xenograft Model

A study in nude mice bearing U-87 glioblastoma xenografts demonstrated that the combination of ML-00253764 and temozolomide resulted in a strong and significant decrease in tumor volume compared to either treatment alone, with an excellent tolerability profile.[1]

Signaling Pathway of ML-00253764 in Glioblastoma

The antitumor activity of ML-00253764 in glioblastoma cells is attributed to the inhibition of the phosphorylation of ERK1/2 and Akt, key proteins in cell survival and proliferation pathways.[1]

ML00253764_GBM_Pathway ML ML-00253764 MC4R MC4R ML->MC4R ERK pERK1/2 MC4R->ERK Akt pAkt MC4R->Akt Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Akt->Proliferation Akt->Apoptosis

Caption: Signaling pathway of ML-00253764 in glioblastoma cells.

Melanoma: A Potential Alternative to Traditional Chemotherapy

In melanoma cell lines, ML-00253764 has demonstrated potent antiproliferative effects. While direct in vivo comparisons with standard chemotherapy are limited, in vitro data suggests comparable efficacy to dacarbazine.

In Vitro Efficacy
Cell LineTreatmentIC50Reference
A-2058ML-0025376411.1 nM[2]
WM-266-4ML-0025376433.7 nM[2]
WM-266-4Dacarbazine~1 mM[3]

This comparison is indirect, as the IC50 values are derived from separate studies. The experimental conditions may have varied.

Combating Cancer Cachexia: A Key Differentiator

A significant advantage of this compound over standard chemotherapy is its potential to counteract cancer cachexia, a debilitating syndrome of weight loss, muscle wasting, and anorexia that is a major cause of morbidity and mortality in cancer patients. Standard chemotherapies like FOLFOX (for colorectal cancer) and cisplatin/carboplatin (for lung cancer) are known to induce or exacerbate cachexia-like symptoms.

Colorectal Cancer

Preclinical studies in mice with C26 adenocarcinoma, a model for colorectal cancer cachexia, have shown that an orally active MC4R antagonist, similar in mechanism to ML-00253764, can ameliorate cachexia-like symptoms, leading to improved body mass and body composition.[4] In contrast, standard chemotherapy regimens like FOLFOX have been shown to induce systemic and skeletal muscle metabolic dysfunction in preclinical models.[5]

Lung Cancer

In models of Lewis lung carcinoma, MC4R antagonists have demonstrated efficacy in reducing cachexia.[6] Conversely, cisplatin, a cornerstone of lung cancer chemotherapy, is known to induce cachexia, including muscle atrophy.[1]

Experimental Protocols

Glioblastoma In Vivo Study (U-87 Xenograft)
  • Animal Model: Athymic Nude-Foxn1nu male mice.

  • Cell Line: U-87 human glioblastoma cells injected subcutaneously.

  • Treatment Groups:

    • Vehicle control

    • ML-00253764

    • Temozolomide

    • ML-00253764 + Temozolomide

  • Administration: Specific dosages and schedules were not detailed in the abstract.

  • Endpoint: Tumor volume measurement.[1]

Melanoma In Vitro Antiproliferation Assay
  • Cell Lines: A-2058 and WM-266-4 human melanoma cells.

  • Treatment: Continuous 72-hour exposure to ML-00253764 (0.001–50 μM).

  • Method: Viable cells were counted using the trypan blue dye exclusion method with a hemocytometer.

  • Analysis: IC50 values were calculated by non-linear regression.[2]

Dacarbazine In Vitro Viability Assay
  • Cell Line: WM-266-4 human malignant melanoma cells.

  • Treatment: Dacarbazine at various concentrations.

  • Method: WST-1 assay to measure cell viability.

  • Analysis: IC50 was estimated from the dose-response curve.[3]

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow start Tumor Cell Implantation (Subcutaneous) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., ML-00253764, Chemotherapy, Combo) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size, Survival) monitoring->endpoint

Caption: Generalized experimental workflow for in vivo tumor xenograft studies.

Conclusion

This compound presents a multifaceted approach to cancer therapy. Its direct antitumor effects, particularly its synergy with standard-of-care agents like temozolomide in glioblastoma, warrant further investigation. Perhaps more significantly, its potential to alleviate the debilitating effects of cancer cachexia offers a clear advantage over traditional chemotherapy, which often contributes to this syndrome. Future research should focus on direct, head-to-head preclinical and clinical trials to fully elucidate the comparative efficacy and safety of this compound against standard chemotherapy regimens across a range of cancer types. The development of therapies that not only target the tumor but also support the patient's overall well-being represents a critical advancement in oncology.

References

Cross-Validation of ML00253764's Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the in vitro effects of ML00253764, a selective antagonist of the Melanocortin-4 Receptor (MC4R), across various cancer cell lines. The data presented herein summarizes the compound's anti-proliferative and pro-apoptotic activities and details the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in oncology and drug development, offering a cross-validated perspective on the potential of ML00253764 as a therapeutic agent.

Quantitative Analysis of Anti-Proliferative Efficacy

ML00253764 has demonstrated significant anti-proliferative effects in a range of cancer cell lines, including those derived from colorectal adenocarcinoma, anaplastic thyroid carcinoma, glioblastoma, and melanoma. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies and are summarized below.

Cell LineCancer TypeIC50 (nM)Reference
HT-29Colorectal Adenocarcinoma806.4 ± 321.8[1]
Caco-2Colorectal Adenocarcinoma2993 ± 1135.2[1]
8305CAnaplastic Thyroid Carcinoma7667 ± 2144.6[1]
U-118Glioblastoma6560[2]
A-2058MelanomaNot explicitly stated, but antiproliferative effects observed[3]
WM 266-4MelanomaNot explicitly stated, but antiproliferative effects observed[3]

Note: The IC50 values highlight the differential sensitivity of various cancer cell lines to ML00253764, with HT-29 colorectal cancer cells showing the highest sensitivity among the tested lines with quantified IC50s.

Mechanism of Action: Signaling Pathway Inhibition

ML00253764 exerts its anti-cancer effects by antagonizing the MC4R, which leads to the inhibition of downstream pro-survival signaling pathways.[2] Specifically, treatment with ML00253764 has been shown to decrease the phosphorylation of both ERK1/2 and Akt in sensitive cancer cell lines.[2][4] The MAPK/ERK and PI3K/Akt pathways are crucial for cell proliferation, survival, and differentiation; their inhibition by ML00253764 is a key mechanism driving its anti-tumor activity.

ML00253764_Signaling_Pathway cluster_cell Cancer Cell ML00253764 ML00253764 MC4R MC4R ML00253764->MC4R ERK p-ERK1/2 MC4R->ERK Akt p-Akt MC4R->Akt Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation

Caption: Signaling pathway of ML00253764 in cancer cells.

Synergistic Effects in Combination Therapies

The anti-cancer activity of ML00253764 can be enhanced when used in combination with other established chemotherapeutic agents. Studies have reported synergistic effects with:

  • Vinorelbine and Irinotecan (SN-38): In colorectal and anaplastic thyroid cancer models, ML00253764 exhibited significant synergy with these agents, leading to reduced tumor volume in vivo.[1]

  • Temozolomide: A highly synergistic effect was observed in glioblastoma cells when ML00253764 was combined with temozolomide.[4] This combination also led to a significant decrease in glioblastoma tumor volumes in vivo.[4]

  • Vemurafenib (B611658): In melanoma cell lines with BRAF mutations, combining ML00253764 with the BRAF inhibitor vemurafenib resulted in a synergistic anti-tumor effect.[3]

These findings suggest that ML00253764 could be a valuable component of combination therapies, potentially overcoming drug resistance and improving treatment outcomes.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of ML00253764. Specific details may vary between studies.

Cell Proliferation Assay

This assay is used to determine the effect of ML00253764 on the growth of cancer cell lines and to calculate the IC50 value.

Experimental_Workflow cluster_workflow General Experimental Workflow start Seed Cancer Cell Lines treatment Treat with varying concentrations of ML00253764 start->treatment incubation Incubate for 72 hours treatment->incubation analysis Assess Cell Viability (e.g., MTT, Trypan Blue) incubation->analysis data Calculate IC50 Values analysis->data

Caption: A generalized workflow for in vitro cell-based assays.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of ML00253764 or a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the drug to exert its effects.[1]

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by direct cell counting using Trypan Blue exclusion.

  • Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against the drug concentration.

Apoptosis Assay

This assay quantifies the extent of programmed cell death induced by ML00253764.

  • Cell Treatment: Cells are treated with ML00253764 at a concentration around its IC50 value for a specified time.

  • Cell Staining: Apoptosis is commonly assessed using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified.

Western Blotting for Phosphorylated Proteins

This technique is used to measure the levels of phosphorylated ERK1/2 and Akt, providing insight into the drug's effect on these signaling pathways.

  • Protein Extraction: Cancer cells are treated with ML00253764, and total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt), as well as antibodies for total ERK1/2 and Akt as loading controls.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. An ELISA assay can also be used to quantify ERK1/2 phosphorylation.[1][4]

Conclusion

The available data from multiple independent studies provide a strong cross-validation of the anti-cancer effects of ML00253764 in a variety of cancer cell lines. Its ability to inhibit key survival pathways and its synergistic activity with existing chemotherapeutics make it a promising candidate for further preclinical and clinical investigation. The detailed protocols and comparative data presented in this guide are intended to facilitate future research into the therapeutic potential of this MC4R antagonist.

References

Synergistic Antitumor Effects of ML-00253764 Hydrochloride in Combination with Targeted and Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of ML-00253764 hydrochloride, a selective melanocortin 4 receptor (MC4R) antagonist, with other inhibitors in various cancer models. The experimental data summarized herein highlights the potential of ML-00253764 as a combination therapy to enhance the efficacy of existing anticancer drugs.

Mechanism of Action: Targeting the MC4R Signaling Pathway

This compound exerts its effects by antagonizing the melanocortin 4 receptor (MC4R). In several cancer cell types, the activation of MC4R is implicated in cell proliferation and survival pathways. By blocking this receptor, ML-00253764 inhibits downstream signaling cascades, primarily the ERK1/2 and Akt phosphorylation pathways, leading to reduced cell proliferation and induction of apoptosis.[1][2][3]

cluster_cell Cancer Cell MC4R MC4R ERK pERK1/2 MC4R->ERK Activates Akt pAkt MC4R->Akt Activates ML00253764 ML-00253764 ML00253764->MC4R Inhibits Proliferation Cell Proliferation ERK->Proliferation Akt->Proliferation BCL_XL BCL-XL Akt->BCL_XL Maintains Apoptosis Apoptosis BCL_XL->Apoptosis Inhibits

Caption: Signaling pathway inhibited by this compound.

Synergistic Effects with Vemurafenib (B611658) in Melanoma

The combination of ML-00253764 with the BRAF inhibitor vemurafenib has demonstrated significant synergistic antiproliferative effects in human melanoma cell lines.[3][4][5]

Quantitative Data Summary:

Cell LineTreatmentIC50 (nM)Combination Index (CI)Reference
A-2058ML-0025376411.1< 1 (Synergistic)[4]
Vemurafenib1.1[4]
WM 266-4ML-0025376433.7< 1 (Synergistic)[4]
Vemurafenib7.3[4]

Experimental Workflow:

cluster_workflow In Vitro Synergy Assay start Seed Melanoma Cells (A-2058, WM 266-4) treatment Treat with ML-00253764, Vemurafenib, or Combination start->treatment incubation Incubate for 72h treatment->incubation analysis Assess Cell Viability (e.g., MTT assay) incubation->analysis ci_calc Calculate Combination Index (CI) analysis->ci_calc end Determine Synergy ci_calc->end

Caption: Workflow for assessing synergy between ML-00253764 and vemurafenib.

Synergistic Effects with Temozolomide in Glioblastoma

In glioblastoma (GBM) cells, ML-00253764 has been shown to act synergistically with the alkylating agent temozolomide, leading to enhanced antiproliferative and pro-apoptotic effects.[1][2]

Quantitative Data Summary:

Cell LineTreatmentIC50 (µM)Combination Index (CI)Reference
U-87ML-00253764Not specifiedSynergistic[1][2]
TemozolomideNot specified[1][2]
U-118ML-00253764Not specifiedSynergistic[1][2]
TemozolomideNot specified[1][2]

Experimental Protocol: In Vivo Xenograft Model

cluster_invivo Glioblastoma Xenograft Model start Implant U-87 GBM cells subcutaneously in nude mice treatment Administer ML-00253764, Temozolomide, or Combination start->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Sacrifice mice and analyze tumors monitoring->endpoint end Evaluate in vivo efficacy endpoint->end

Caption: In vivo experimental workflow for glioblastoma combination therapy.

Synergistic Effects with Chemotherapy in Colorectal and Anaplastic Thyroid Cancer

ML-00253764 exhibits significant synergy when combined with standard chemotherapeutic agents like vinorelbine (B1196246) and irinotecan (B1672180) (or its active metabolite SN-38) in colorectal and anaplastic thyroid cancer cell lines.

Quantitative Data Summary:

Cell LineCancer TypeTreatment CombinationSynergy
HT-29Colorectal AdenocarcinomaML-00253764 + SN-38Synergistic
Caco-2Colorectal AdenocarcinomaML-00253764 + SN-38Synergistic
8305CAnaplastic Thyroid CarcinomaML-00253764 + VinorelbineSynergistic

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, the combination inhibitor, or both for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.

Western Blot Analysis

  • Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-pAkt, anti-BCL-XL, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Treatment: When tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, ML-00253764 alone, inhibitor alone, and the combination. Administer drugs via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined schedules.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).

This guide provides a summary of the current understanding of the synergistic effects of this compound with other inhibitors. The presented data and protocols can serve as a valuable resource for researchers designing and conducting further preclinical studies to explore the therapeutic potential of these drug combinations.

References

Control Experiments for ML-00253764 Hydrochloride Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of control experiments for studies involving ML-00253764 hydrochloride, a selective antagonist of the Melanocortin 4 Receptor (MC4R).

This compound is a brain-penetrant, non-peptidic antagonist of the MC4R, a G protein-coupled receptor (GPCR) primarily involved in the regulation of energy homeostasis, food intake, and body weight.[1][2] Its ability to selectively block MC4R makes it a valuable tool for investigating the physiological roles of this receptor and a potential therapeutic agent for conditions such as cachexia.[1][2] To ensure the validity and interpretability of experimental results using ML-00253764, appropriate control experiments are paramount. This guide outlines key positive and negative controls and provides detailed protocols for essential assays.

Understanding the Mechanism of Action

The MC4R classically couples to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling cascade can also involve the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] ML-00253764 exerts its effects by competitively binding to MC4R, thereby preventing the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) and inhibiting downstream signaling.

Control Compounds: A Comparative Overview

To rigorously validate the specificity of ML-00253764's effects, a panel of positive and negative control compounds should be employed.

Positive Controls (Agonists): These compounds activate MC4R and should produce effects that are dose-dependently inhibited by ML-00253764.

  • α-Melanocyte-Stimulating Hormone (α-MSH): The primary endogenous agonist for MC4R. It is essential for demonstrating the on-target antagonistic activity of ML-00253764.

  • Melanotan II (MT-II): A synthetic, potent, and non-selective agonist of melanocortin receptors, including MC4R. It can be used as a tool compound to elicit strong receptor activation.

Negative/Antagonist Controls: These compounds are used to compare the antagonist profile of ML-00253764 and to control for off-target effects.

  • SHU-9119: A potent and widely used synthetic peptide antagonist of MC3R and MC4R.[4][5] It serves as a benchmark for comparing the antagonist potency of ML-00253764.

  • Agouti-Related Protein (AgRP): An endogenous inverse agonist and antagonist of MC4R.[6] It provides a physiologically relevant negative control.

  • Vehicle Control: The solvent used to dissolve ML-00253764 and other compounds (e.g., DMSO, saline) should always be included as a control to account for any effects of the vehicle itself.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of ML-00253764 and its key comparators at the MC4R. It is important to note that values may vary between different studies and experimental conditions.

Table 1: Comparative Binding Affinities for MC4R

CompoundBinding ParameterValue (nM)SpeciesReference
ML-00253764 Kᵢ160Human[1]
IC₅₀320Human[1]
SHU-9119 IC₅₀0.06Human[4][5]
AgRP (87-132) IC₅₀9.0 ± 1.7Human[7]

Table 2: Comparative Functional Potencies in MC4R-Mediated Assays

CompoundAssayParameterValueCell LineReference
α-MSH cAMP AccumulationEC₅₀~14 nMN2A[8]
Melanotan II cAMP AccumulationEC₅₀~0.5 nMN2A[8]
ML-00253764 Inhibition of ProliferationIC₅₀11.1 nMA-2058 (Melanoma)[3]
Inhibition of ProliferationIC₅₀33.7 nMWM 266-4 (Melanoma)[3]
Inhibition of ERK1/2 Phosphorylation->50% inhibition at 30-60 minA-2058 (Melanoma)[3]
SHU-9119 Antagonist ActivityIC₅₀0.06 nMHEK293[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay measures the ability of ML-00253764 to displace a radiolabeled ligand from MC4R.

Materials:

  • HEK293 cells stably expressing human MC4R

  • [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH (Radioligand)

  • This compound

  • SHU-9119 (for comparison)

  • AgRP (for comparison)

  • α-MSH (for non-specific binding determination)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture and harvest HEK293-hMC4R cells. Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Total Binding: 25 µL of binding buffer.

    • Non-specific Binding: 25 µL of a high concentration of unlabeled α-MSH (e.g., 1 µM).

    • Competitive Binding: 25 µL of serially diluted ML-00253764 or control compound.

  • Add 25 µL of diluted [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH to all wells.

  • Add 50 µL of the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each competitor by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of ML-00253764 to inhibit agonist-induced cAMP production.

Materials:

  • HEK293 cells expressing human MC4R

  • This compound

  • α-MSH (or other agonist)

  • IBMX (a phosphodiesterase inhibitor)

  • Cell lysis buffer

  • cAMP detection kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Seeding: Seed HEK293-hMC4R cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of ML-00253764 or vehicle for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of α-MSH (typically the EC₅₀ or EC₈₀ concentration) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include wells with no agonist (basal) and agonist alone (maximum stimulation).

  • Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis: Plot the cAMP concentration against the log concentration of ML-00253764 to determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production.

ERK1/2 Phosphorylation Western Blot

This assay assesses the effect of ML-00253764 on the phosphorylation of ERK1/2.

Materials:

  • Cells expressing MC4R (e.g., melanoma cell lines A-2058 or WM 266-4)

  • This compound

  • α-MSH (optional, for stimulation)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of ML-00253764 for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control. If investigating inhibition of agonist-induced phosphorylation, pre-treat with ML-00253764 before stimulating with α-MSH.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.

Visualizations

MC4R Signaling Pathway

MC4R_Signaling cluster_membrane Cell Membrane MC4R MC4R Gs Gs MC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Activates ML00253764 ML-00253764 (Antagonist) ML00253764->MC4R Inhibits Gs->AC Activates PKA PKA cAMP->PKA Activates MEK MEK PKA->MEK Activates ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Response Cellular Response (e.g., decreased food intake) pERK->Response Leads to Antagonist_Workflow start Start: Hypothesis ML-00253764 is an MC4R antagonist binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine IC50 vs. agonist) start->functional_assay downstream_assay ERK1/2 Phosphorylation Western Blot start->downstream_assay analysis Data Analysis and Comparison binding_assay->analysis functional_assay->analysis downstream_assay->analysis controls Include Controls: - Positive (α-MSH) - Negative (SHU-9119, AgRP) - Vehicle controls->binding_assay controls->functional_assay controls->downstream_assay conclusion Conclusion: Confirm selective MC4R antagonism analysis->conclusion Control_Logic cluster_positive Positive Controls (Agonists) cluster_test Test Compound cluster_negative Negative Controls (Antagonists) Experiment MC4R Activity Assay alpha_MSH α-MSH alpha_MSH->Experiment Expected to activate MTII Melanotan II MTII->Experiment Expected to activate ML00253764 ML-00253764 ML00253764->Experiment Hypothesized to inhibit SHU9119 SHU-9119 SHU9119->Experiment Expected to inhibit (similar to test) AgRP AgRP AgRP->Experiment Expected to inhibit (similar to test) Vehicle Vehicle Control Vehicle->Experiment Expected to have no effect

References

A Comparative Analysis of ML-00253764 Hydrochloride and Novel Therapeutic Strategies for Cachexia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the preclinical investigational drug ML-00253764 hydrochloride against a landscape of novel therapeutic agents for the treatment of cachexia. Cachexia is a multifactorial syndrome characterized by severe, unintentional weight loss, muscle wasting, and systemic inflammation, significantly impacting the quality of life and prognosis of patients with chronic diseases such as cancer.[1] This document summarizes the available quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a comparative perspective for researchers in the field.

Overview of Therapeutic Agents

This guide focuses on the following compounds and therapeutic classes:

  • This compound: A selective, brain-penetrant, nonpeptidic antagonist of the melanocortin 4 receptor (MC4R).[2]

  • Ponsegromab: A humanized monoclonal antibody that targets and inhibits Growth Differentiation Factor 15 (GDF-15).[3]

  • AR-42: A novel, orally bioavailable histone deacetylase (HDAC) inhibitor.[4][5]

  • Anamorelin: An orally active, selective ghrelin receptor agonist.[6]

  • Selective Androgen Receptor Modulators (SARMs): A class of compounds that selectively target androgen receptors to promote anabolic activity.

  • Activin Receptor Antagonists (e.g., Bimagrumab): A class of agents that block the activin type II receptor (ActRII) to promote muscle growth.[7]

Comparative Performance Data

The following tables summarize the available quantitative data from preclinical and clinical studies for each therapeutic agent. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are from separate investigations, which may have different experimental designs and models.

Table 1: Effects on Body Weight and Composition

Therapeutic AgentModel/Study PopulationKey Findings
This compound CT-26 tumor-bearing miceShowed protection against tumor-induced body weight loss with chronic, peripheral dosing (3, 10, or 30 mg/kg, s.c., once daily).[2]
Ponsegromab Phase 2, patients with NSCLC, pancreatic, or colorectal cancer and cachexiaSignificant increases in body weight from baseline at 12 weeks: +2.02% (100 mg), +3.48% (200 mg), and +5.61% (400 mg) compared to placebo.[8][9]
AR-42 C-26 colon adenocarcinoma mouse modelPreserved body weight (23.9±2.6 g vs. 20.8±1.3 g in vehicle-treated mice; P = .005) and prevented reductions in muscle and adipose tissue mass.[4][10]
Anamorelin Phase 3 (ROMANA 1 & 2), patients with NSCLC and cachexiaMedian increase in lean body mass at 12 weeks of 0.99 kg (vs. -0.47 kg for placebo) and 0.65 kg (vs. -0.98 kg for placebo).[11]
Enobosarm (SARM) Phase 3 (POWER trials), patients with NSCLCDesigned to assess increases in lean body mass and physical function.[12] Earlier Phase II trials showed increases in total lean body mass.[13]
Bimagrumab (Activin Receptor Antagonist) Men with casting-induced atrophySignificantly increased thigh muscle volume and lean body mass.[14] A trial in cancer cachexia did not show significant side effects.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

This compound (Preclinical)
  • Animal Model: CT-26 tumor-bearing BALB/c mice were used as a model for cancer-induced cachexia.[2]

  • Dosing Regimen: ML-00253764 was administered via subcutaneous injection at doses of 3, 10, or 30 mg/kg once daily.[2]

  • Outcome Measures: The primary endpoint was the change in body weight over the course of the study.[2]

Ponsegromab (Clinical)
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.[3][8]

  • Patient Population: 187 participants with non-small cell lung cancer (NSCLC), pancreatic cancer, or colorectal cancer experiencing cachexia and with elevated serum GDF-15 levels.[8][9]

  • Dosing Regimen: Ponsegromab was administered subcutaneously at doses of 100 mg, 200 mg, or 400 mg, or a placebo, once every four weeks for three doses.[3]

  • Primary Endpoint: The percentage change from baseline in body weight at week 12.[3][8]

  • Secondary Endpoints: Changes in appetite, cachexia symptoms, and physical activity.[8][9]

AR-42 (Preclinical)
  • Animal Models: The C-26 colon adenocarcinoma and Lewis lung carcinoma (LLC) murine models of cancer cachexia were utilized.[4][10]

  • Dosing Regimen: AR-42 was administered orally at 50 mg/kg every other day, starting six days after tumor cell inoculation.[15]

  • Outcome Measures: Body weight, muscle and adipose tissue mass, muscle fiber size, muscle strength, and survival were assessed.[4] Gene expression analysis of muscle tissue was also performed.[4]

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological pathways targeted by these agents is essential for evaluating their therapeutic potential and identifying opportunities for combination therapies.

Melanocortin 4 Receptor (MC4R) Antagonism

This compound acts by blocking the MC4R in the hypothalamus. In cachexia, pro-inflammatory cytokines can lead to an increase in the production of α-melanocyte-stimulating hormone (α-MSH), an agonist of the MC4R.[1] Activation of the MC4R promotes anorexia and increases energy expenditure. By antagonizing this receptor, ML-00253764 aims to reverse these effects, thereby stimulating appetite and reducing catabolism.[16][17]

MC4R_Pathway cluster_0 Hypothalamus Pro-inflammatory Cytokines Pro-inflammatory Cytokines α-MSH α-MSH Pro-inflammatory Cytokines->α-MSH stimulates production MC4R MC4R α-MSH->MC4R activates Anorexia & Increased Energy Expenditure Anorexia & Increased Energy Expenditure MC4R->Anorexia & Increased Energy Expenditure leads to ML-00253764 ML-00253764 ML-00253764->MC4R blocks

Caption: MC4R signaling pathway in cachexia and the inhibitory action of ML-00253764.

GDF-15/GFRAL Pathway Inhibition

Ponsegromab targets GDF-15, a stress-induced cytokine that is often elevated in cancer patients and is a key driver of cachexia.[2][18] GDF-15 binds to its receptor, the GDNF family receptor alpha-like (GFRAL), which is expressed in the hindbrain.[19] This interaction activates downstream signaling pathways that lead to appetite loss and body weight reduction. Ponsegromab, a monoclonal antibody, binds to circulating GDF-15, preventing its interaction with GFRAL and thereby mitigating its cachectic effects.[3]

GDF15_Pathway cluster_1 Systemic Circulation & Hindbrain Tumor Cells Tumor Cells GDF-15 GDF-15 Tumor Cells->GDF-15 secrete GFRAL Receptor GFRAL Receptor GDF-15->GFRAL Receptor binds to Ponsegromab Ponsegromab Ponsegromab->GDF-15 neutralizes Anorexia & Weight Loss Anorexia & Weight Loss GFRAL Receptor->Anorexia & Weight Loss signals for

Caption: The GDF-15/GFRAL pathway and its inhibition by ponsegromab.

Histone Deacetylase (HDAC) Inhibition

AR-42 is an HDAC inhibitor. In cachexia, there is an upregulation of certain HDACs which can lead to the deacetylation of histones and other proteins, promoting a catabolic state in muscle tissue. This includes the activation of transcription factors like FOXO, which drive the expression of muscle-specific E3 ubiquitin ligases (e.g., Atrogin-1 and MuRF1) that are key mediators of muscle protein degradation.[15] By inhibiting HDACs, AR-42 aims to restore a more anabolic state, thereby preserving muscle mass and function.[4]

HDAC_Pathway cluster_2 Skeletal Muscle Cell HDACs HDACs FOXO Activation FOXO Activation HDACs->FOXO Activation promote AR-42 AR-42 AR-42->HDACs inhibits Atrogin-1 & MuRF1 Expression Atrogin-1 & MuRF1 Expression FOXO Activation->Atrogin-1 & MuRF1 Expression increases Muscle Protein Degradation Muscle Protein Degradation Atrogin-1 & MuRF1 Expression->Muscle Protein Degradation leads to

Caption: HDAC inhibition by AR-42 to reduce muscle protein degradation.

Conclusion

The landscape of cachexia treatment is evolving rapidly, with several novel therapeutic strategies showing promise in clinical and preclinical studies. This compound, as an MC4R antagonist, represents a targeted approach to counteract the central mechanisms of anorexia and increased energy expenditure that drive cachexia. While preclinical data are encouraging, further investigation is required to establish its clinical efficacy and safety profile.

In comparison, agents like ponsegromab have demonstrated significant benefits in Phase 2 clinical trials, providing strong validation for targeting the GDF-15 pathway. Other approaches, including HDAC inhibition with AR-42, ghrelin receptor agonism with anamorelin, and modulation of androgen and activin receptors, also hold considerable potential.

For researchers and drug development professionals, this comparative guide highlights the diverse mechanisms being explored to combat cachexia. The data presented underscore the need for continued research, including head-to-head comparative studies and the exploration of combination therapies, to address this complex and debilitating syndrome effectively. The visualization of the distinct signaling pathways provides a framework for understanding the rationale behind these different therapeutic strategies and for identifying potential points of synergistic intervention.

References

Independent Verification of ML00253764 Pro-Apoptotic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-apoptotic activity of ML00253764 with alternative compounds. The information is supported by experimental data to aid in the independent verification of its therapeutic potential.

Introduction to ML00253764

ML00253764 is a selective antagonist of the Melanocortin 4 Receptor (MC4R). Its pro-apoptotic (cell death-inducing) activity has been observed in various cancer cell lines, including glioblastoma and melanoma.[1][2] The mechanism of action involves the inhibition of the phosphorylation of ERK1/2 and Akt, key proteins in cell survival signaling pathways.[1][3][4] This guide will delve into the quantitative data supporting ML00253764's efficacy and compare it with other compounds targeting similar pathways.

Comparative Analysis of Pro-Apoptotic Activity

The following tables summarize the in vitro and in vivo experimental data for ML00253764 and alternative pro-apoptotic agents.

In Vitro Efficacy: Inhibition of Cell Viability (IC50)
CompoundTargetCell LineCancer TypeIC50 (nM)Reference
ML00253764 MC4RU-118Glioblastoma6560[3]
ML00253764 MC4RA-2058Melanoma11.1[3]
ML00253764 MC4RHT-29Colorectal Adenocarcinoma806.4 ± 321.8[5][6]
ML00253764 MC4RCaco-2Colorectal Adenocarcinoma2993 ± 1135.2[5][6]
ML00253764 MC4R8305CAnaplastic Thyroid Carcinoma7667 ± 2144.6[5][6]
U0126 MEK1/2VariousVarious58 - 72[7]
MK-2206 Akt1/2/3VariousVarious8 - 65
In Vivo Efficacy: Tumor Growth Inhibition
CompoundCancer ModelAdministrationOutcomeReference
ML00253764 U-87 Glioblastoma Xenograft30 mg/kg, s.c., dailyStrong and significant decrease in tumor volume[1][4]
ML00253764 + Temozolomide U-87 Glioblastoma Xenografts.c.Highly synergistic decrease in tumor volume[1]
ML00253764 + Vemurafenib Melanoma Xenografts.c.Synergistic inhibition of tumor growth[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of ML00253764 and a typical experimental workflow for assessing pro-apoptotic activity.

ML00253764_Signaling_Pathway ML00253764 ML00253764 MC4R MC4R ML00253764->MC4R Antagonizes ERK1_2 ERK1/2 Phosphorylation MC4R->ERK1_2 Inhibits Akt Akt Phosphorylation MC4R->Akt Inhibits Apoptosis Apoptosis ERK1_2->Apoptosis Leads to Akt->Apoptosis Leads to

ML00253764 Signaling Pathway

Apoptosis_Assay_Workflow cluster_cell_culture Cell Culture cluster_apoptosis_detection Apoptosis Detection cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells treat_cells Treat with Compound seed_cells->treat_cells stain_cells Stain with Annexin V/PI treat_cells->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Apoptosis Assay Workflow

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., ML00253764) in culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentration of the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blot for pERK and pAkt

This technique is used to detect the phosphorylation status of ERK and Akt, providing insight into the compound's mechanism of action.

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (pERK), total ERK, phosphorylated Akt (pAkt), and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

Conclusion

The available data robustly supports the pro-apoptotic activity of ML00253764, particularly in glioblastoma and melanoma cell lines, through the inhibition of the ERK and Akt signaling pathways. Its synergistic effects with existing chemotherapies highlight its potential as a valuable component of combination cancer therapies. While direct quantitative comparisons with other MC4R antagonists regarding pro-apoptotic efficacy are limited, the provided data on ERK and Akt inhibitors offer a mechanistic benchmark. The detailed protocols included in this guide are intended to facilitate independent verification and further exploration of ML00253764's therapeutic promise.

References

A Comparative Analysis of ML-00253764 Hydrochloride and Ghrelin Agonists in the Management of Cachexia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cachexia, a multifactorial syndrome characterized by severe body weight loss, muscle wasting, and anorexia, presents a significant therapeutic challenge in various chronic diseases, particularly cancer. This guide provides a detailed, data-driven comparison of two distinct pharmacological approaches for the treatment of cachexia: the melanocortin 4 receptor (MC4R) antagonist, ML-00253764 hydrochloride, and ghrelin receptor agonists, with a focus on anamorelin (B1277382).

Executive Summary

This document delineates the mechanisms of action, preclinical and clinical efficacy, and underlying signaling pathways of this compound and ghrelin agonists. While both classes of compounds have demonstrated potential in mitigating cachexia-associated symptoms, they operate through distinct physiological pathways. Ghrelin agonists directly stimulate appetite and growth hormone secretion, leading to increases in lean body mass and body weight. In contrast, this compound acts by antagonizing the MC4R, a key regulator of energy homeostasis, thereby reducing anorexia and protecting against body weight loss. This guide presents available quantitative data in structured tables, details key experimental protocols, and provides visual representations of the relevant signaling pathways to aid in a comprehensive understanding of these two therapeutic strategies.

Mechanism of Action

Ghrelin Agonists

Ghrelin is an endogenous peptide hormone that acts as the natural ligand for the growth hormone secretagogue receptor (GHSR-1a).[1] Ghrelin agonists, such as anamorelin, mimic the action of ghrelin, leading to a cascade of physiological effects aimed at promoting a positive energy balance.[2] Their primary mechanisms include:

  • Stimulation of Appetite: Ghrelin agonists act on the hypothalamus to increase the expression of orexigenic neuropeptides, such as neuropeptide Y (NPY) and agouti-related peptide (AgRP), thereby stimulating appetite and food intake.[3]

  • Growth Hormone Secretion: Activation of GHSR-1a in the pituitary gland stimulates the release of growth hormone (GH), which in turn promotes the production of insulin-like growth factor 1 (IGF-1).[2] Both GH and IGF-1 have anabolic effects, contributing to the accretion of lean body mass.[2]

  • Anti-inflammatory Effects: Ghrelin has been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in the pathogenesis of cachexia.[1]

This compound

This compound is a small molecule antagonist of the melanocortin 4 receptor (MC4R).[4] The melanocortin system is a crucial regulator of energy homeostasis, and its overactivation is believed to contribute to the anorexia and metabolic dysregulation seen in cachexia.[5] The mechanism of action of this compound involves:

  • Inhibition of Anorexigenic Signaling: By blocking the MC4R, ML-00253764 prevents the binding of its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). This inhibition of anorexigenic signaling leads to an increase in food intake.[4]

  • Reduction of Energy Expenditure: The melanocortin system also plays a role in regulating energy expenditure. Antagonism of the MC4R can lead to a decrease in metabolic rate.[4]

Signaling Pathways

To visualize the distinct molecular mechanisms of these two classes of drugs, the following diagrams illustrate their respective signaling pathways.

ghrelin_signaling cluster_cell Target Cell (e.g., Hypothalamic Neuron, Pituitary Somatotroph) Ghrelin Agonist Ghrelin Agonist GHSR-1a GHSR-1a Ghrelin Agonist->GHSR-1a Binds to Gq/11 Gq/11 GHSR-1a->Gq/11 Activates NPY/AgRP Release NPY/AgRP Release GHSR-1a->NPY/AgRP Release Stimulates (in Hypothalamus) PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates GH Release GH Release Ca2+->GH Release Stimulates PKC->GH Release Stimulates Increased Appetite Increased Appetite NPY/AgRP Release->Increased Appetite Increased Lean Body Mass Increased Lean Body Mass GH Release->Increased Lean Body Mass

Figure 1: Ghrelin Agonist Signaling Pathway

mc4r_antagonist_signaling cluster_neuron Hypothalamic Neuron α-MSH α-MSH MC4R MC4R α-MSH->MC4R Activates ML-00253764 ML-00253764 ML-00253764->MC4R Blocks Increased Appetite Increased Appetite ML-00253764->Increased Appetite Leads to Gs Gs MC4R->Gs Activates Adenylate Cyclase Adenylate Cyclase Gs->Adenylate Cyclase Activates ATP ATP Adenylate Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Anorexigenic Signals Anorexigenic Signals PKA->Anorexigenic Signals Promotes Reduced Appetite Reduced Appetite Anorexigenic Signals->Reduced Appetite

Figure 2: ML-00253764 (MC4R Antagonist) Signaling Pathway

Performance Data: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and ghrelin agonists are not currently available. The following tables summarize the existing preclinical and clinical data for each compound class to facilitate an indirect comparison.

Table 1: Preclinical Efficacy in Cachexia Models
ParameterThis compoundGhrelin Agonists (Anamorelin)
Animal Model CT-26 tumor-bearing BALB/c mice[6]Murine C26 adenocarcinoma[7]
Dosage 30 mg/kg p.o. daily[7]30 mg/kg p.o. daily[7]
Effect on Body Weight Ameliorated cachexia-like symptoms[7]Significantly increased body mass compared to vehicle[7]
Effect on Body Composition Positively affected body composition, with increases in both fat and lean mass compared to vehicle-treated tumor-bearing mice.[7]Significantly increased fat and lean mass compared to vehicle-treated tumor-bearing mice.[7]
Effect on Food Intake Increased food intake in healthy mice[7]Not explicitly stated in this study[7]
Effect on Catabolic Gene Expression Ameliorated the expression of catabolic genes[7]Not explicitly stated in this study[7]
Table 2: Clinical Efficacy of Anamorelin in Cancer Cachexia
Clinical TrialPatient PopulationTreatmentKey Outcomes
Phase II Study [8]82 patients with advanced cancer and cachexiaAnamorelin (50mg daily) or placebo for 12 weeks- Significant increase in total body mass and lean body mass with anamorelin.[8]- Improvements in handgrip strength and quality of life.[9]
ROMANA 1 & 2 (Phase III) [10][11]Patients with unresectable Stage III/IV NSCLC and cachexiaAnamorelin (100mg daily) or placebo for 12 weeks- Co-primary endpoints: change in lean body mass and muscle strength (handgrip strength).[11]- Anamorelin is currently under Phase III evaluation.[10]
Japanese Phase III Study [12]102 Japanese patients with NSCLC or gastrointestinal cancer and cachexia (BMI < 20 kg/m ²)Anamorelin (100mg daily) for up to 24 weeks- Met primary endpoint with a composite clinical response rate of 25.9% at 9 weeks.[12]- Durable improvements in body weight and anorexia-related symptoms.[12]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the accurate interpretation of the presented data.

Preclinical Murine Cachexia Model (as described for BL-6020/979, a compound similar to ML-00253764)
  • Animal Model: Murine C26 adenocarcinoma model.[7]

  • Treatment Administration: Daily oral administration of the compound (e.g., 30 mg/kg) or vehicle.[7]

  • Efficacy Parameters:

    • Body Weight and Food Intake: Monitored daily.[13]

    • Body Composition: Assessed at the end of the study to determine changes in fat and lean mass.[7]

    • Gene Expression: Analysis of catabolic gene expression in relevant tissues.[7]

  • Tumor Growth: Monitored to ensure the treatment does not promote tumor progression.[7]

Clinical Trial Protocol for Anamorelin (ROMANA Program)
  • Study Design: Double-blind, placebo-controlled, randomized (2:1 anamorelin vs. placebo) Phase III trials.[10][11]

  • Patient Population: Patients with unresectable Stage III/IV non-small cell lung cancer (NSCLC) and cachexia (≥5% weight loss within the prior 6 months or BMI <20 kg/m ²).[10][11]

  • Intervention: 100 mg anamorelin or placebo administered orally once daily for 12 weeks.[10][11]

  • Primary Endpoints:

    • Change from baseline in lean body mass (LBM) measured by dual-energy X-ray absorptiometry (DXA).[11]

    • Change from baseline in muscle strength measured by handgrip strength (HGS).[11]

  • Secondary Endpoints:

    • Change in body weight.[11]

    • Overall survival.[11]

    • Quality of life assessed using validated questionnaires (e.g., FACIT-F and FAACT).[11]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel therapeutic agent for cachexia in a preclinical setting.

experimental_workflow cluster_workflow Preclinical Evaluation of Cachexia Therapeutics Induce_Cachexia Induce Cachexia in Animal Model (e.g., Tumor Implantation) Randomization Randomize Animals into Treatment and Control Groups Induce_Cachexia->Randomization Treatment_Admin Administer Investigational Drug (e.g., ML-00253764 or Ghrelin Agonist) or Vehicle Daily Randomization->Treatment_Admin Monitoring Daily Monitoring of: - Body Weight - Food Intake - Tumor Size Treatment_Admin->Monitoring Endpoint_Analysis Endpoint Analysis: - Body Composition (Lean/Fat Mass) - Gene Expression Analysis - Biomarker Assessment Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis and Interpretation of Results Endpoint_Analysis->Data_Analysis

Figure 3: Preclinical Experimental Workflow for Cachexia

Conclusion

Both ghrelin agonists and MC4R antagonists represent promising, yet distinct, therapeutic avenues for the management of cachexia. Ghrelin agonists, such as anamorelin, have demonstrated clinical efficacy in increasing lean body mass and appetite in patients with cancer cachexia. Their mechanism of action is primarily anabolic and orexigenic. This compound, as an MC4R antagonist, targets the central dysregulation of energy homeostasis that characterizes cachexia. Preclinical data suggests its potential to ameliorate weight loss and wasting.

The choice between these therapeutic strategies may depend on the specific patient population and the underlying drivers of cachexia. Further research, including potential head-to-head comparative trials and studies exploring combination therapies, is warranted to fully elucidate the relative merits of these approaches and to optimize the treatment of this debilitating syndrome. This guide provides a foundational comparison to inform ongoing research and drug development efforts in the field of cachexia therapeutics.

References

Reproducibility of In Vivo Anti-Tumor Effects: A Comparative Analysis of ML-00253764 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo anti-tumor effects of ML-00253764 hydrochloride, a selective antagonist of the melanocortin-4 receptor (MC4R), against standard-of-care chemotherapeutic agents. The data presented here, compiled from peer-reviewed studies, aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the compound's efficacy and mechanism of action in preclinical cancer models.

Executive Summary

This compound has demonstrated notable anti-tumor activity in vivo, both as a monotherapy and in combination with established chemotherapeutics. Its mechanism of action, centered on the antagonism of the MC4R, leads to the inhibition of critical cell survival pathways, including ERK1/2 and Akt phosphorylation, ultimately inducing apoptosis in cancer cells[1][2][3]. This guide presents a side-by-side comparison of its performance with irinotecan (B1672180) and vinorelbine (B1196246) in colorectal and anaplastic thyroid cancer xenograft models, respectively.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies, showcasing the anti-tumor effects of this compound and comparator drugs in relevant cancer models.

Table 1: In Vivo Anti-Tumor Efficacy in HT-29 Human Colorectal Carcinoma Xenograft Model
Treatment GroupDosage and ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)Study
This compound 30 mg/kg, s.c., daily~40%No significant loss[2]
Irinotecan (CPT-11) 100 mg/kg, i.p., once a week~60%No significant loss[2]
This compound + Irinotecan 30 mg/kg s.c. daily + 100 mg/kg i.p. once a week~80%No significant loss[2]
Table 2: In Vivo Anti-Tumor Efficacy in 8305C Human Anaplastic Thyroid Carcinoma Xenograft Model
Treatment GroupDosage and ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)Study
This compound 30 mg/kg, s.c., daily~45%No significant loss[2]
Vinorelbine (VNR) 10 mg/kg, i.p., once a week~45%No significant loss[2]
This compound + Vinorelbine 30 mg/kg s.c. daily + 10 mg/kg i.p. once a week~70%No significant loss[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility.

In Vivo Xenograft Studies

Animal Model:

  • Athymic Nude-Foxn1nu mice (6-week-old males) were used for all xenograft studies[2].

Cell Lines and Implantation:

  • HT-29 (Human Colorectal Adenocarcinoma): 5 x 10⁶ cells were suspended in 100 µL of Matrigel and injected subcutaneously into the flank of each mouse[2].

  • 8305C (Human Anaplastic Thyroid Carcinoma): 5 x 10⁶ cells were suspended in 100 µL of Matrigel and injected subcutaneously into the flank of each mouse[2].

Treatment Administration:

  • Tumor-bearing mice were randomized into treatment groups when tumors reached a volume of approximately 100-150 mm³.

  • This compound: Administered subcutaneously (s.c.) daily at a dose of 30 mg/kg[2].

  • Irinotecan (CPT-11): Administered intraperitoneally (i.p.) once a week at a dose of 100 mg/kg[2].

  • Vinorelbine (VNR): Administered intraperitoneally (i.p.) once a week at a dose of 10 mg/kg[2].

  • Vehicle controls received the appropriate solvent according to the same schedule.

Efficacy Evaluation:

  • Tumor volume was measured two to three times weekly using calipers and calculated using the formula: (length x width²)/2.

  • Animal body weight was monitored as a measure of toxicity.

  • The study duration was typically 18-21 days, after which tumors were excised for further analysis[2].

Mechanism of Action and Signaling Pathways

The anti-tumor effects of this compound and the comparator drugs are mediated through distinct signaling pathways.

This compound Signaling Pathway

This compound acts as a selective antagonist of the Melanocortin-4 Receptor (MC4R). In cancer cells expressing MC4R, this antagonism inhibits downstream signaling through the ERK1/2 and Akt pathways, leading to a reduction in cell proliferation and the induction of apoptosis[1][2][3].

ML00253764_pathway cluster_membrane Cell Membrane MC4R MC4R ERK p-ERK1/2 MC4R->ERK Akt p-Akt MC4R->Akt ML00253764 ML-00253764 hydrochloride ML00253764->MC4R Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: this compound antagonizes MC4R, inhibiting downstream ERK1/2 and Akt signaling.

Irinotecan Mechanism of Action

Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 inhibits topoisomerase I, an enzyme essential for relieving torsional strain in DNA during replication. This inhibition leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA synthesis, ultimately triggering apoptosis[4][5][6][7][8].

Irinotecan_pathway Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases TopoI Topoisomerase I SN38->TopoI DNA_SSB DNA Single-Strand Breaks TopoI->DNA_SSB prevents re-ligation DNA_DSB DNA Double-Strand Breaks DNA_SSB->DNA_DSB during replication Apoptosis Apoptosis DNA_DSB->Apoptosis

Caption: Irinotecan's active metabolite, SN-38, inhibits Topoisomerase I, leading to DNA damage.

Vinorelbine Mechanism of Action

Vinorelbine is a vinca (B1221190) alkaloid that disrupts microtubule dynamics. It binds to tubulin, inhibiting the assembly of microtubules. This interference with the mitotic spindle apparatus leads to cell cycle arrest at the metaphase and subsequent induction of apoptosis[9][10][11][12][13].

Vinorelbine_pathway Vinorelbine Vinorelbine Tubulin Tubulin Vinorelbine->Tubulin Microtubules Microtubule Assembly Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Caption: Vinorelbine disrupts microtubule assembly, leading to mitotic arrest and apoptosis.

Experimental Workflow

The following diagram outlines the typical workflow for in vivo anti-tumor efficacy studies.

experimental_workflow start Start cell_culture Cancer Cell Line Culture & Expansion start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization Tumors reach ~100-150 mm³ treatment Treatment Administration (Drug vs. Vehicle) randomization->treatment monitoring Continued Monitoring of Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint 18-21 days analysis Tumor Excision & Data Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for in vivo xenograft studies to evaluate anti-tumor efficacy.

References

A Comparative Analysis of Small Molecule MC4R Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin-4 receptor (MC4R), a G protein-coupled receptor predominantly expressed in the central nervous system, plays a pivotal role in the regulation of energy homeostasis, food intake, and body weight. Its critical function in these pathways has made it a prime therapeutic target for metabolic disorders, including obesity and cachexia. This guide provides a comprehensive comparative analysis of select small molecule MC4R inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to aid in research and drug development.

Data Presentation: Performance of Small Molecule MC4R Inhibitors

The following tables summarize the in vitro pharmacological profiles of several notable small molecule MC4R inhibitors. These compounds are categorized as either agonists (stimulate receptor activity) or antagonists (block receptor activity). The data presented includes binding affinity (Ki), and functional potency (IC50 or EC50) for the human MC4R, along with their activity at other melanocortin receptor subtypes to indicate selectivity. Lower Ki, IC50, and EC50 values denote higher affinity and potency.

Table 1: Small Molecule MC4R Agonists - Comparative Data

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity Profile (Ki or IC50, nM)
THIQ hMC4R1.2[1][2]2.1[1][3]hMC1R: 2067, hMC3R: 761, hMC5R: 326[1][4]
rMC4R0.6[1]2.9[1]rMC3R: 1883, rMC5R: 1575[4]
MK-0493 hMC4RPotent and selective agonist[5]Data not specifiedData not specified

hMC4R: human Melanocortin-4 Receptor; rMC4R: rat Melanocortin-4 Receptor. Data for MK-0493 is limited in the public domain, though it is characterized as a potent and selective agonist that underwent clinical trials.

Table 2: Small Molecule MC4R Antagonists - Comparative Data

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Selectivity Profile (IC50, nM)
PF-07258669 hMC4R0.46[6]13[6]>200-fold selective over hMC1R, hMC3R, and hMC5R[7]
rMC4R0.52[7]--
ML00253764 hMC4R-806.4 (HT-29 cells)[8][9]Selective MC4R antagonist[8][10][11][12]
MCL0020 hMC4R-11.63[13][14]hMC1R: >10,000, hMC3R: 1115[13]
Ipsen 5i hMC4R2[15]77 (antagonist potency)[15]Selective MC4R inverse agonist[15]

Note: The cell line used for IC50 determination of ML00253764 was a cancer cell line expressing MC4R, and this value reflects anti-proliferative effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard procedures for characterizing the pharmacological activity of small molecule inhibitors at the MC4R.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound for the MC4R.

Objective: To quantify the ability of a small molecule inhibitor to displace a radiolabeled ligand from the MC4R.

Materials:

  • Receptor Source: Human MC4R membrane preparation.

  • Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R agonist).

  • Test Compound: Small molecule inhibitor at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled MC4R ligand (e.g., α-MSH).

  • Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl₂, CaCl₂, and a protein carrier like BSA.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Detection: Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Incubation: In a 96-well plate, combine the MC4R membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of non-radiolabeled ligand).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through the glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the MC4R signaling pathway.

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a small molecule inhibitor.

Materials:

  • Cell Line: A suitable host cell line (e.g., HEK293, CHO) stably or transiently expressing the human MC4R.

  • Test Compound: Small molecule inhibitor at various concentrations.

  • Stimulating Agent (for antagonist testing): A known MC4R agonist (e.g., α-MSH).

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based reporter assays).

  • Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP.

Procedure:

  • Cell Culture: Plate the MC4R-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-15 minutes) to prevent cAMP degradation.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the cells.

    • Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed concentration (typically the EC80) of a stimulating MC4R agonist.

  • Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C to allow for receptor stimulation and cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration and use non-linear regression to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist-stimulated cAMP response against the logarithm of the test compound concentration to determine the IC50 value.

Mandatory Visualizations

MC4R Signaling Pathway

The canonical signaling pathway for the MC4R involves the activation of a stimulatory G protein (Gs), leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. However, evidence also suggests that MC4R can couple to other G proteins and activate alternative signaling cascades.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Small Molecule Agonist MC4R MC4R Agonist->MC4R Activates Antagonist Small Molecule Antagonist Antagonist->MC4R Blocks Gs Gs MC4R->Gs Activates Other_G Other G Proteins (Gq/11, Gi/o) MC4R->Other_G Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression (Energy Homeostasis) CREB->Gene Physiological_Response Physiological Response (↓ Food Intake, ↑ Energy Expenditure) Gene->Physiological_Response PLC PLC Other_G->PLC ERK ERK/MAPK Pathway Other_G->ERK PLC->Physiological_Response ERK->Physiological_Response

Caption: MC4R Signaling Pathways

Experimental Workflow for Small Molecule Inhibitor Screening

The process of identifying and characterizing novel small molecule MC4R inhibitors typically follows a multi-step workflow, starting with high-throughput screening and progressing to more detailed in vitro and in vivo characterization.

Experimental_Workflow cluster_screening Screening cluster_characterization In Vitro Characterization cluster_optimization Lead Optimization cluster_invivo In Vivo Validation HTS High-Throughput Screening (HTS) (e.g., cAMP assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & Potency (EC50/IC50 Determination) Hit_ID->Dose_Response Binding_Assay Binding Affinity (Ki Determination) Dose_Response->Binding_Assay Selectivity Selectivity Profiling (vs. other MCRs) Binding_Assay->Selectivity Mechanism Mechanism of Action Studies (e.g., β-arrestin assay) Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR ADME ADME/Tox Profiling SAR->ADME PK_PD Pharmacokinetics & Pharmacodynamics ADME->PK_PD Efficacy Efficacy in Animal Models (e.g., feeding studies) PK_PD->Efficacy Candidate Preclinical Candidate Selection Efficacy->Candidate

Caption: Inhibitor Screening Workflow

Logical Relationships of MC4R Inhibitors

Small molecule MC4R inhibitors can be broadly classified based on their mechanism of action at the receptor. This diagram illustrates the primary categories and their functional outcomes.

Inhibitor_Classification cluster_agonists Agonists cluster_antagonists Antagonists MC4R_Ligands Small Molecule MC4R Ligands Full_Agonist Full Agonist (e.g., THIQ) MC4R_Ligands->Full_Agonist Partial_Agonist Partial Agonist MC4R_Ligands->Partial_Agonist Biased_Agonist Biased Agonist MC4R_Ligands->Biased_Agonist Neutral_Antagonist Neutral Antagonist MC4R_Ligands->Neutral_Antagonist Inverse_Agonist Inverse Agonist (e.g., Ipsen 5i) MC4R_Ligands->Inverse_Agonist Agonist_Effect Agonist_Effect Full_Agonist->Agonist_Effect Elicits maximal receptor response Partial_Effect Partial_Effect Partial_Agonist->Partial_Effect Elicits sub-maximal receptor response Biased_Effect Biased_Effect Biased_Agonist->Biased_Effect Preferentially activates a subset of signaling pathways Block_Effect Block_Effect Neutral_Antagonist->Block_Effect Blocks agonist binding without affecting basal activity Inverse_Effect Inverse_Effect Inverse_Agonist->Inverse_Effect Reduces basal (constitutive) receptor activity

References

Assessing the Specificity of ML-00253764 Hydrochloride in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML-00253764 hydrochloride, a selective antagonist of the Melanocortin-4 Receptor (MC4R), with other common alternatives. Its performance and specificity are critically assessed using data from knockout models and other relevant experimental systems. This document is intended to aid researchers in selecting the most appropriate tools for their studies on MC4R signaling and function.

Introduction to this compound

This compound is a small molecule, non-peptidic antagonist of the MC4R, a G-protein coupled receptor predominantly expressed in the brain that plays a crucial role in regulating energy homeostasis, appetite, and body weight.[1] Due to its potential therapeutic applications in conditions such as cachexia and its emerging role in cancer research, a thorough understanding of its specificity is paramount.[1][2] This guide evaluates the on-target and off-target effects of this compound, drawing direct comparisons with genetic knockout models and other pharmacological inhibitors.

Comparative Analysis of MC4R Antagonists

The specificity of a pharmacological agent is a critical factor in the interpretation of experimental results. Here, we compare the binding affinities and receptor activity of this compound with two other widely used MC4R antagonists: SHU-9119 (a synthetic peptide) and Agouti-related peptide (AGRP), an endogenous antagonist.

CompoundTarget ReceptorKᵢ (μM)IC₅₀ (μM)Notes
This compound hMC4R 0.16 0.103 - 0.32 Brain penetrant small molecule. [3]
hMC3R-0.81Shows some affinity for MC3R.[3]
hMC5R-2.12Shows lower affinity for MC5R.[3]
SHU-9119 hMC4R -0.00006 Potent peptide antagonist. [4][5]
hMC3R-0.00023Also a potent antagonist at MC3R.[4][5]
hMC5R-0.00009 (EC₅₀)Partial agonist at MC5R.[4][5]
AGRP (83-132) hMC4R -Antagonist/Inverse Agonist Endogenous peptide antagonist. [6]
hMC3R-AntagonistAlso antagonizes MC3R.[7]

Key Observations:

  • This compound demonstrates good selectivity for MC4R over MC3R and MC5R, although some off-target activity at higher concentrations is observed.[3] Its nature as a small molecule allows for systemic administration and brain penetration.[1]

  • SHU-9119 is a highly potent antagonist at both MC3R and MC4R, making it less suitable for studies requiring specific inhibition of MC4R.[4][5] Furthermore, it acts as a partial agonist at MC5R, which could introduce confounding effects.[4][5]

  • AGRP is an endogenous antagonist of both MC3R and MC4R and also exhibits inverse agonist properties at the MC4R.[6][7] Its peptidic nature generally limits its use to central administration in in-vivo studies.

Validation of Specificity Using MC4R Knockout Models

The most definitive way to assess the on-target activity of a compound is to compare its effects in wild-type versus knockout or knockdown models. A recent study utilized a CRISPR/Cas9-generated MC4R null cell line to validate the specificity of ML-00253764.[2][8]

Experimental Data: Antiproliferative Effects in Melanoma Cell Lines[8]
Cell LineGenotypeML-00253764 IC₅₀ (nM)
A-2058MC4R Wild-Type11.1
A-2058 Clone 1MC4R Knockout (CRISPR/Cas9)360.1
WM 266-4MC4R Wild-Type33.7

The data clearly demonstrates that the antiproliferative effect of ML-00253764 is significantly attenuated in the absence of MC4R, with the IC₅₀ value increasing by over 32-fold in the knockout cell line.[8] This provides strong evidence that the primary mechanism of action for the observed anticancer effects at low nanomolar concentrations is mediated through the inhibition of MC4R.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

G cluster_0 MC4R Signaling Cascade cluster_1 Inhibitory Action MC4R MC4R G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK1/2 Phosphorylation PKA->ERK Cell_Proliferation Cell Proliferation / Apoptosis ERK->Cell_Proliferation Regulates ML00253764 ML-00253764 ML00253764->MC4R Antagonizes

Caption: MC4R signaling pathway and the inhibitory action of ML-00253764.

G cluster_0 CRISPR/Cas9 Knockout Workflow Start Start: Wild-Type Cells Design_gRNA Design gRNA targeting MC4R Start->Design_gRNA Transfection Transfect cells with Cas9 and gRNA Design_gRNA->Transfection Selection Single-cell cloning and expansion Transfection->Selection Screening Screen clones for MC4R knockout Selection->Screening Validation Validate knockout (Sequencing, Western Blot) Screening->Validation End End: MC4R Knockout Cell Line Validation->End

Caption: Workflow for generating an MC4R knockout cell line using CRISPR/Cas9.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.

Protocol 1: Generation of MC4R Knockout Cell Line (based on[8])
  • gRNA Design: Guide RNAs (gRNAs) targeting the coding sequence of the human MC4R gene were designed.

  • Vector Construction: The designed gRNAs were cloned into a CRISPR/Cas9 expression vector.

  • Transfection: A-2058 human melanoma cells were transfected with the MC4R-targeting CRISPR/Cas9 vector.

  • Single-Cell Cloning: Transfected cells were subjected to single-cell sorting to isolate and expand individual clones.

  • Screening and Validation:

    • Genomic DNA Sequencing: Genomic DNA was extracted from expanded clones, and the targeted region of the MC4R gene was PCR amplified and sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon.

    • Western Blot Analysis: Whole-cell lysates were prepared from wild-type and clonal cell lines. Western blotting was performed using an anti-MC4R antibody to confirm the absence of the MC4R protein in the knockout clones.

Protocol 2: In Vitro Antiproliferation Assay[8]
  • Cell Seeding: Wild-type and MC4R knockout A-2058 cells were seeded in 24-well plates.

  • Treatment: Cells were treated with a range of concentrations of this compound (e.g., 0.001 to 50 μM) for 72 hours. Control cells received the vehicle (e.g., DMSO).

  • Cell Viability Assessment: After the treatment period, viable cells were counted using the trypan blue exclusion method with a hemocytometer.

  • Data Analysis: The number of viable cells in the treated wells was expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell proliferation by 50%) was calculated from the dose-response curves.

Protocol 3: cAMP Accumulation Assay
  • Cell Culture: HEK293 cells stably expressing the human MC4R are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Assay Preparation: The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or other antagonists.

  • Agonist Stimulation: A known MC4R agonist (e.g., α-MSH) is added to stimulate cAMP production.

  • Cell Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and IC₅₀ values are determined.

Protocol 4: Western Blot for ERK1/2 Phosphorylation
  • Cell Treatment: Cells (e.g., wild-type and MC4R knockout) are treated with this compound for various times and at different concentrations.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: The membrane is stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

  • Densitometry: The band intensities are quantified using image analysis software.

Conclusion

The use of knockout models, particularly CRISPR/Cas9-generated null cell lines, provides a robust platform for assessing the specificity of pharmacological agents. The available data strongly supports that this compound is a selective MC4R antagonist, with its cellular effects being significantly dependent on the presence of its target receptor. While it exhibits some affinity for other melanocortin receptors at higher concentrations, its selectivity profile makes it a valuable tool for investigating MC4R-mediated signaling pathways. In comparison to less selective peptide antagonists like SHU-9119 and the endogenous peptide AGRP, the small molecule nature and favorable specificity of this compound offer distinct advantages for both in vitro and in vivo studies. Researchers should, however, always consider potential off-target effects and validate their findings using appropriate controls, including, where possible, genetic knockout or knockdown models.

References

Safety Operating Guide

Proper Disposal of ML-00253764 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. ML-00253764 hydrochloride, a potent and selective antagonist of the melanocortin-4 receptor (MC4R), requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.

Due to the absence of a specific, detailed safety data sheet (SDS) outlining disposal protocols for this compound, it must be treated as a hazardous chemical waste. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements, as regulations can vary.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the appropriate Personal Protective Equipment is worn to minimize exposure and ensure personal safety.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat

Disposal of Solid this compound

Unused or expired solid this compound should be disposed of as solid chemical waste.

Procedure:

  • Container: Place the original container with the solid compound into a designated, properly labeled hazardous waste container for solid chemicals.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS-approved hazardous waste management service.

Disposal of Solutions Containing this compound

Solutions of this compound, including experimental residues and contaminated solvents, must be disposed of as liquid chemical waste. Do not pour solutions down the drain.

Procedure:

  • Container: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. The container must have a secure screw-top cap.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration.

  • Collection: Collect all waste solutions containing this compound in this container.

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment.

  • Disposal: Arrange for pickup and disposal by your institution's authorized hazardous waste contractor.

Decontamination and Disposal of Contaminated Materials

Labware, disposable equipment, and other materials that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.

Procedure for Reusable Labware (e.g., glassware):

  • Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove residual compound.

  • Collect Rinsate: The initial solvent rinse (rinsate) must be collected and disposed of as liquid hazardous waste.

  • Wash: After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.

Procedure for Disposable Items (e.g., pipette tips, weighing boats, contaminated paper towels):

  • Collection: Place all contaminated disposable items into a designated solid hazardous waste container.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the name of the chemical contaminant ("this compound").

  • Disposal: Dispose of the container through your institution's hazardous waste program.

Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Procedure:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an absorbent material (e.g., spill pads or vermiculite) to contain the spill.

  • Cleanup:

    • Solid Spills: Carefully sweep the solid material into a dustpan and place it in a labeled hazardous waste container. Avoid creating dust.

    • Liquid Spills: Use absorbent pads to soak up the liquid. Place the used absorbent materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G cluster_0 Start: Identify Waste Type cluster_1 Disposal Path cluster_2 Final Steps A This compound Waste B Solid Compound A->B Form? C Liquid Solution A->C Form? D Contaminated Materials A->D Type? E Spill A->E Incident? F Dispose in Solid Hazardous Waste Container B->F G Dispose in Liquid Hazardous Waste Container C->G H Decontaminate or Dispose as Solid Hazardous Waste D->H I Follow Spill Cleanup Protocol E->I J Label Waste Container (Chemical Name, Hazard) F->J G->J H->J I->J K Store in Designated Satellite Accumulation Area J->K L Arrange for EHS Hazardous Waste Pickup K->L

Caption: Disposal workflow for this compound.

Personal protective equipment for handling ML-00253764 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Prudent Handling Advised in the Absence of Comprehensive Safety Data

Personal Protective Equipment (PPE)

Due to the lack of specific hazard information for ML-00253764 hydrochloride, a conservative approach to personal protective equipment is recommended. The following table outlines the minimum recommended PPE for handling this compound.

OperationRequired PPESpecifications
Low-Hazard Activities • Laboratory Coat• Safety Glasses with side shields• Nitrile Gloves (single pair)• Standard, properly fitting lab coat• ANSI Z87.1 compliant• Powder-free, disposable
High-Hazard Activities • Chemical-Resistant Gown• Chemical Splash Goggles• Face Shield• Nitrile Gloves (double pair)• Disposable, solid front, back closure• ANSI Z87.1 compliant, with indirect venting• Worn over chemical splash goggles• Two pairs of powder-free, disposable gloves

Operational and Disposal Plans

Engineering Controls:

  • All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • A properly functioning eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Designate a specific area for handling the compound. Ensure the work surface is covered with a disposable absorbent pad.

  • Donning PPE: Put on PPE in the following order: gown, inner gloves, safety goggles, face shield, and outer gloves.

  • Handling: Handle the compound carefully to avoid generating dust. Use disposable labware when possible.

  • Doffing PPE: Remove PPE in the following order to prevent contamination: outer gloves, gown, face shield/goggles, inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal:

  • All materials that come into contact with this compound, including contaminated PPE and disposable labware, should be treated as hazardous waste.

  • Waste must be segregated from regular laboratory trash and disposed of in accordance with local, state, and federal environmental control regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area prep_hood Verify Fume Hood Function prep_area->prep_hood prep_ppe Assemble PPE prep_hood->prep_ppe don_ppe Don PPE prep_ppe->don_ppe Proceed to Handling handle_compound Handle Compound in Fume Hood don_ppe->handle_compound doff_ppe Doff PPE handle_compound->doff_ppe Complete Experiment dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Workflow for the safe handling of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.